4-Mercapto-ethyl-pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
2-ethyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C7H9NS/c1-2-6-5-7(9)3-4-8-6/h3-5H,2H2,1H3,(H,8,9) |
InChI Key |
HIJXBFJPIKJPAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=S)C=CN1 |
Synonyms |
4-mercapto-ethyl-pyridine 4-mercaptoethylpyridine |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of 4-Mercapto-ethyl-pyridine?
An In-depth Technical Guide to the Chemical Properties of 4-(2-Mercaptoethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Mercaptoethyl)pyridine, also known as 2-(4-pyridyl)ethanethiol, is a bifunctional organic compound featuring a pyridine (B92270) ring and a terminal thiol group. This unique combination of a nucleophilic thiol and a pyridine moiety capable of hydrogen bonding and coordination imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry, drug delivery, and materials science. This technical guide provides a comprehensive overview of the chemical properties of 4-(2-mercaptoethyl)pyridine, including its structure, reactivity, spectroscopic profile, and relevant experimental protocols.
Chemical Structure and Physical Properties
4-(2-Mercaptoethyl)pyridine consists of a pyridine ring substituted at the 4-position with an ethylthiol group. The presence of the thiol group and the nitrogen atom in the pyridine ring are the key determinants of its chemical behavior.
It is important to distinguish 4-(2-mercaptoethyl)pyridine from its isomer, 2-ethyl-1H-pyridine-4-thione, with which it can be confused due to ambiguous naming. The latter exists in a tautomeric equilibrium between a thione and a thiol form.[1] This guide focuses on the properties of the 4-(2-mercaptoethyl)pyridine isomer.
Table 1: Computed Physical and Chemical Properties of 4-(2-Mercaptoethyl)pyridine
| Property | Value | Source |
| Molecular Formula | C7H9NS | PubChem CID: 19066657[1] |
| Molecular Weight | 139.22 g/mol | PubChem CID: 19066657[1] |
| XLogP3 | 1.5 | PubChem CID: 19066657[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 19066657[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 19066657[1] |
| Rotatable Bond Count | 2 | PubChem CID: 19066657[1] |
| Exact Mass | 139.04557046 Da | PubChem CID: 19066657[1] |
| Topological Polar Surface Area | 44.1 Ų | PubChem CID: 19066657[1] |
Synthesis
A common synthetic route to 4-(2-mercaptoethyl)pyridine involves the reaction of 4-vinylpyridine (B31050) with a thiolating agent. A plausible and efficient method is the reaction of 4-vinylpyridine with thioacetic acid followed by hydrolysis of the resulting thioacetate.
Experimental Protocol: Synthesis of 4-(2-Mercaptoethyl)pyridine
Step 1: Synthesis of S-(2-(pyridin-4-yl)ethyl) ethanethioate
-
To a solution of 4-vinylpyridine (1 equivalent) in a suitable solvent such as toluene, add thioacetic acid (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for several hours, or until completion is confirmed by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure to yield the crude S-(2-(pyridin-4-yl)ethyl) ethanethioate, which can be purified by column chromatography.
Step 2: Hydrolysis to 4-(2-Mercaptoethyl)pyridine
-
The S-(2-(pyridin-4-yl)ethyl) ethanethioate from the previous step is dissolved in a methanolic solution of a base, such as sodium hydroxide (B78521) or hydrochloric acid in methanol (B129727).
-
The mixture is stirred at room temperature until the deacetylation is complete (monitored by TLC).
-
The reaction is then neutralized with an acid (if a base was used) or a base (if an acid was used) and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-(2-mercaptoethyl)pyridine.
References
4-Mercapto-ethyl-pyridine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Mercapto-ethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as pyridine-4-ethanethiol or 4-(2-thioethyl)pyridine, is a bifunctional molecule of significant interest in medicinal chemistry and biotechnology. Its structure, featuring a nucleophilic thiol group and a pyridine (B92270) ring capable of hydrogen bonding and hydrophobic interactions, makes it a versatile building block. This guide provides a comprehensive overview of a primary synthetic route to this compound, detailed characterization data, experimental protocols, and a discussion of its applications, particularly in drug development and bioconjugation.
Synthesis Pathway
The most common and efficient synthesis of this compound is a two-step process starting from 4-vinylpyridine (B31050). The first step involves the addition of a thiol equivalent across the vinyl group, followed by the deprotection of the sulfur to yield the final thiol. A well-established method utilizes thiolacetic acid for the initial addition, forming a stable thioacetate (B1230152) intermediate, which is then hydrolyzed under acidic conditions.
The overall reaction scheme is as follows:
Step 1: Thioacetate Formation (Michael Addition) 4-Vinylpyridine reacts with thiolacetic acid to form S-(2-(pyridin-4-yl)ethyl) ethanethioate. This reaction proceeds via an anti-Markovnikov addition mechanism.
Step 2: Hydrolysis The thioacetate intermediate is hydrolyzed, typically using an acid catalyst in an alcohol solvent, to remove the acetyl protecting group and yield this compound.
Caption: General workflow for the two-step synthesis of this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Key analytical techniques and their expected results are summarized below.
Physical and Chemical Properties
The fundamental properties of this compound are presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol [1] |
| Exact Mass | 139.04557046 Da[1] |
| Appearance | (Expected) Colorless to pale yellow oil |
| IUPAC Name | 2-(Pyridin-4-yl)ethane-1-thiol |
Spectroscopic Data
Spectroscopic analysis provides structural confirmation of the target molecule.
Table 2.1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃) Note: Chemical shifts are estimated based on spectral images and analysis of similar structures.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.50 | Doublet (d) | 2H | H-2, H-6 (Pyridine) |
| ~ 7.15 | Doublet (d) | 2H | H-3, H-5 (Pyridine) |
| ~ 2.95 | Triplet (t) | 2H | Py-CH₂- |
| ~ 2.75 | Quartet (q) | 2H | -CH₂-SH |
| ~ 1.40 | Triplet (t) | 1H | -SH |
Table 2.2: ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃) Note: Chemical shifts are predicted based on known values for pyridine and alkyl thiols.[3][4]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150.0 | C-2, C-6 (Pyridine) |
| ~ 147.5 | C-4 (Pyridine) |
| ~ 124.0 | C-3, C-5 (Pyridine) |
| ~ 38.0 | Py-CH₂- |
| ~ 25.0 | -CH₂-SH |
Table 2.3: FTIR (Fourier-Transform Infrared) Spectroscopy Data Note: Values represent expected characteristic absorption bands.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3000 | C-H Stretch | Aromatic (Pyridine) |
| ~ 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| ~ 2600-2550 | S-H Stretch | Thiol (Mercaptan) |
| ~ 1600, 1560, 1480 | C=C, C=N Stretch | Pyridine Ring |
| ~ 1420 | C-H Bend | Aliphatic (-CH₂-) |
| ~ 810 | C-H Bend | para-disubstituted ring |
Table 2.4: Mass Spectrometry (MS) Data
| Technique | Expected m/z | Interpretation |
| ESI-MS | 140.0528 | [M+H]⁺ |
| High-Resolution MS | 139.0456 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are representative protocols for the synthesis and purification of this compound. Safety Note: These procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Thiolacetic acid and thiols have strong, unpleasant odors.
Protocol 1: Synthesis of S-(2-(pyridin-4-yl)ethyl) ethanethioate
-
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-vinylpyridine (10.5 g, 0.1 mol).
-
Add thiolacetic acid (7.6 g, 0.1 mol) dropwise to the flask at room temperature with stirring. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature below 40°C.
-
-
Reaction:
-
Stir the mixture at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (1:1) mobile phase.
-
-
Work-up & Purification:
-
After completion, the reaction mixture is typically used directly in the next step without extensive purification. If desired, the crude product can be purified by vacuum distillation. The intermediate, S-(2-(pyridin-4-yl)ethyl) ethanethioate, is a pale yellow oil.
-
Protocol 2: Hydrolysis to this compound
-
Reagents & Setup:
-
Transfer the crude S-(2-(pyridin-4-yl)ethyl) ethanethioate (~0.1 mol) to a 250 mL round-bottom flask.
-
Add 100 mL of methanol, followed by 20 mL of concentrated hydrochloric acid (HCl).
-
Equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up & Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield pure this compound.
-
Applications in Drug Development
The unique structure of this compound makes it a valuable tool for researchers in drug development. The pyridine ring can engage in hydrophobic and hydrogen-bonding interactions with biological targets, while the terminal thiol group serves as a reactive handle for covalent modification or surface attachment.[5]
Bioconjugation and Drug Delivery
A primary application is in bioconjugation, where the thiol group is used to attach the molecule to proteins, polymers, or nanoparticles. For instance, this compound can be conjugated to carrier proteins like Human Serum Albumin (HSA) to create hapten-carrier complexes for immunological studies or to serve as a platform for drug delivery research.[6] The thiol allows for stable linkage via maleimide (B117702) chemistry or disulfide bond formation.
Caption: Logical workflow for the application of 4-MEP in bioconjugation.
Hydrophobic Charge-Induction Chromatography (HCIC)
This compound is the foundational ligand used in HCIC, a novel and efficient method for antibody purification.[3] In this technique, the ligand is immobilized on a chromatography resin. At neutral pH, the pyridine ring is partially protonated and provides a mild hydrophobic character, allowing for the binding of antibodies like IgG.[7][8][9] Elution is achieved by lowering the pH, which increases the positive charge on the pyridine ring, inducing electrostatic repulsion that releases the bound antibody.[3] This method is highly valuable in the downstream processing of therapeutic antibodies.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Mercaptopyridine(4556-23-4) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Structural Elucidation of 4-Mercapto-ethyl-pyridine (4-MEP): A Technical Guide
For inquiries, please contact: [Contact Information]
Abstract
This technical guide provides a comprehensive analysis of the structure and conformational properties of 4-Mercapto-ethyl-pyridine (4-MEP), a heterocyclic compound of interest in biochemical and pharmaceutical research. This document details the key structural features, including tautomeric forms and conformational isomers, supported by spectroscopic and computational data. Methodologies for the experimental and theoretical investigation of 4-MEP are also presented to facilitate further research and application by scientists and drug development professionals.
Introduction
This compound (4-MEP), also known by its synonym 4-(2-thioethyl)pyridine, is a substituted pyridine (B92270) derivative. Its structure, featuring a pyridine ring, a flexible ethyl linker, and a terminal thiol group, imparts unique chemical properties that are leveraged in applications such as hydrophobic charge-induction chromatography (HCIC) for antibody purification. A thorough understanding of its three-dimensional structure, conformational flexibility, and the potential for tautomerism is critical for optimizing its use in existing applications and for the rational design of new derivatives with tailored properties.
This guide synthesizes available data to present a detailed overview of the molecular architecture of 4-MEP.
Molecular Structure and Tautomerism
The molecular structure of 4-MEP is characterized by a pyridine ring substituted at the 4-position with a 2-mercaptoethyl group. A crucial aspect of its chemistry is the existence of thione-thiol tautomerism, a common phenomenon in mercaptopyridines. This equilibrium involves the migration of a proton between the sulfur atom and the pyridine nitrogen atom, resulting in two distinct isomers: the thiol form and the thione (or pyridone) form.
The equilibrium between these two tautomers can be influenced by several factors, including solvent polarity, concentration, and temperature. In nonpolar solvents, the thiol form is generally favored, while polar solvents and self-association tend to shift the equilibrium toward the thione form.[1][2]
References
An In-depth Technical Guide to the pKa Value of 4-Mercapto-ethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-Mercapto-ethyl-pyridine (4-MEP), a versatile molecule utilized in biopharmaceutical purification processes. This document outlines the established pKa value, the underlying chemical principles, a detailed experimental protocol for its determination, and logical diagrams to illustrate key concepts and workflows.
Executive Summary
This compound is a heterocyclic compound featuring both a pyridine (B92270) ring and a thiol group, making it a molecule with two potential ionization sites. The pKa value is a critical parameter that dictates the charge state of the molecule at a given pH, which in turn governs its chemical reactivity and intermolecular interactions. The most prominently cited pKa for 4-MEP is 4.8, corresponding to the protonation of the pyridine nitrogen. This property is fundamental to its application in Hydrophobic Charge Induction Chromatography (HCIC), a technique for antibody purification. At a physiological pH, the pyridine ring is uncharged and hydrophobic, allowing for the binding of proteins like antibodies. By lowering the pH below the pKa of 4.8, the pyridine ring becomes protonated and thus positively charged, leading to electrostatic repulsion and the subsequent elution of the bound protein.[1]
Quantitative Data: pKa Value of this compound
The acid dissociation constant (pKa) is a measure of the acidity of a molecule. For this compound, there are two ionizable groups: the pyridine nitrogen and the thiol group. The reported pKa value primarily refers to the ionization of the pyridine ring, which is crucial for its most common application.
| Ionizable Group | pKa Value | Description |
| Pyridine Nitrogen | 4.8[1] | Corresponds to the equilibrium between the neutral pyridine and the protonated pyridinium (B92312) cation. |
| Thiol Group | ~10-11 (Estimated) | Based on the pKa of similar alkyl thiols like ethanethiol (B150549) (pKa ≈ 10.6)[2][3]. |
Chemical Principles of Ionization
The dual functionality of this compound results in two distinct ionization equilibria. The pKa of 4.8 is attributed to the pyridine nitrogen, whose lone pair of electrons can accept a proton.[4] This is a typical pKa value for a pyridinium ion.[4] The thiol group, on the other hand, is expected to have a much higher pKa, typical of alkyl thiols, meaning it will remain protonated at physiological pH.
The ionization state of the pyridine ring is the key to the functionality of 4-MEP in HCIC.[1][5][6][7][8][9]
-
At pH > 4.8: The pyridine ring is predominantly in its neutral, uncharged form, which contributes to the hydrophobic character of the molecule, facilitating the binding of antibodies.
-
At pH < 4.8: The pyridine nitrogen is protonated, resulting in a net positive charge. This charge induces electrostatic repulsion with positively charged domains on the antibody, leading to its elution.[1]
Ionization Equilibria of this compound
Experimental Protocol: Spectrophotometric pKa Determination
While Isothermal Titration Calorimetry (ITC) is a modern and accurate method for determining thiol pKa values[10][11][12][13], spectrophotometric titration remains a robust and widely accessible technique, particularly suitable for molecules like 4-MEP which contain a UV-active pyridine ring.[14][15][16][17] The following is a detailed methodology for this approach.
4.1 Principle
The UV absorbance spectrum of the pyridine ring in 4-MEP is sensitive to its protonation state. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined as the pH at the inflection point of the curve.
4.2 Materials and Instrumentation
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate) covering the range of pH 2 to 12.
-
Deionized water
-
UV-Vis Spectrophotometer (preferably with a thermostatted cuvette holder)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
4.3 Procedure
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water.
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting the stock solution to a final concentration of 50 µM. Ensure the total volume is consistent for all samples.
-
pH Measurement: Accurately measure the pH of each final sample solution using a calibrated pH meter.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the absorbance maxima of both the protonated and neutral forms of the pyridine ring (e.g., 230-300 nm).
-
Use the corresponding buffer solution without 4-MEP as a blank for each measurement.
-
Record the full UV spectrum for each sample at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.
-
Plot the absorbance at this chosen wavelength against the measured pH of each sample.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve function to determine the inflection point, which corresponds to the pKa value.
-
Experimental Workflow for Spectrophotometric pKa Determination
Application in Hydrophobic Charge Induction Chromatography (HCIC)
The unique pH-dependent charge and hydrophobicity of this compound are leveraged in HCIC for the purification of antibodies. The process involves a binding step at physiological pH and an elution step at a lower pH.
Logical Pathway of 4-MEP in HCIC
Conclusion
The pKa of 4.8 for the pyridine nitrogen of this compound is a defining characteristic that enables its use in advanced bioseparation technologies. Understanding this fundamental property is essential for the effective design and optimization of purification protocols for therapeutic antibodies and other proteins. The methodologies outlined in this guide provide a framework for the verification and application of this critical physicochemical parameter.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Ethanethiol - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanism of hydrophobic charge-induction chromatography: interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody separation by hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Solubility and Stability of 4-Mercapto-ethyl-pyridine in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Mercapto-ethyl-pyridine (4-MEP) in aqueous solutions. Given the limited direct quantitative data for 4-MEP, this guide synthesizes information from closely related compounds, such as 4-Mercaptopyridine (4-MPy), and general principles of thiol and pyridine (B92270) chemistry to offer valuable insights for researchers and professionals in drug development and other scientific fields.
Physicochemical Properties of this compound
This compound is a bifunctional molecule containing a pyridine ring and a thiol group. These functional groups dictate its chemical behavior, including its solubility and stability in aqueous environments.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₉NS | [1][2] |
| Molecular Weight | 139.22 g/mol | [1][2] |
| pKa | 4.8 (of the pyridine nitrogen) | This value is widely cited in the context of 4-MEP's use in chromatography. |
| Appearance | Yellow to brown crystalline powder (for the related 4-Mercaptopyridine) | [3] |
| Solubility (Qualitative) | The presence of the ethyl group and the ionizable pyridine ring suggests some aqueous solubility, which is pH-dependent. However, the related compound 4-Mercaptopyridine is described as having very low solubility in water.[4] |
Aqueous Solubility of this compound
Key Factors Influencing Solubility:
-
pH: The solubility of 4-MEP is expected to be highly pH-dependent. The pyridine ring has a pKa of approximately 4.8.
-
At pH values below the pKa, the pyridine nitrogen will be protonated, forming a pyridinium (B92312) cation. This increased polarity should lead to significantly higher aqueous solubility.
-
At pH values above the pKa, the pyridine ring is uncharged, reducing its hydrophilicity and likely decreasing its aqueous solubility. The thiol group, with a pKa typically in the range of 8-10, will start to deprotonate to the thiolate anion at higher pH, which could increase solubility.
-
-
Aggregation: For the related 4-Mercaptopyridine, low aqueous solubility leads to molecular aggregation.[4] It is plausible that 4-MEP could exhibit similar behavior, especially at pH values where it is least soluble.
Inference from 4-Mercaptopyridine (4-MPy) Data:
| Compound | Solvent | Solubility | Source |
| 4-Mercaptopyridine | Water | Very low / Slightly soluble | [4][5] |
| 4-Mercaptopyridine | Methanol | Highly soluble | [4] |
| 4-Mercaptopyridine | DMSO | Soluble | [3] |
| 4-Mercaptopyridine | Ethanol | Soluble | [5] |
| 4-Mercaptopyridine | Acetone | Soluble | [5] |
| 4-Mercaptopyridine | Toluene | Soluble | [5] |
It is crucial to experimentally determine the solubility of 4-MEP for specific applications. A recommended protocol for this is provided in Section 4.
Stability of this compound in Aqueous Solutions
The stability of 4-MEP in aqueous solutions is primarily influenced by the reactivity of its thiol group and, to a lesser extent, the pyridine ring.
Key Factors Influencing Stability:
-
pH: The stability of the thiol group is highly pH-dependent. Thiols are susceptible to oxidation, and the rate of oxidation generally increases with pH.[6][7] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is the species that is more readily oxidized.[8]
-
Presence of Oxidants: Dissolved oxygen and metal ions (like Cu²⁺) can catalyze the oxidation of thiols.[7]
-
Light: Photochemical degradation can be a significant pathway for the transformation of thiols in aqueous solutions, especially in the presence of dissolved organic matter.[6][7]
Potential Degradation Pathways:
The primary degradation pathway for 4-MEP in an aqueous environment is likely the oxidation of the thiol group.
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard shake-flask method for determining the solubility of 4-MEP at different pH values.
Protocol for Stability Indicating HPLC Method Development and Forced Degradation Studies
This protocol describes the development of an HPLC method to separate 4-MEP from its potential degradation products and its application in forced degradation studies.
Conclusion
While direct quantitative data on the aqueous solubility and stability of this compound is limited, a comprehensive understanding can be built by examining the physicochemical properties of its functional groups and data from analogous compounds. The solubility of 4-MEP is expected to be pH-dependent, with higher solubility at acidic pH. The primary stability concern in aqueous solutions is the oxidation of the thiol group, a process that is accelerated at higher pH and in the presence of oxidants. For any application involving 4-MEP in an aqueous environment, it is imperative to experimentally determine its solubility and stability under the specific conditions of use, following established protocols such as those outlined in this guide.
References
- 1. This compound | C7H9NS | CID 19066657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mercapto ethyl pyridine | C7H9NS | CID 66679608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
- 5. 4-Mercaptopyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-(2-Mercaptoethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-Mercaptoethyl)pyridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectroscopic information from closely related analogues, primarily 4-mercaptopyridine (B10438) and other substituted pyridines, to predict and detail the expected spectral characteristics. This guide outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy and presents the anticipated quantitative data in structured tables. Furthermore, it includes visual workflows and logical diagrams generated using Graphviz to illustrate the analytical processes, adhering to best practices for data visualization and clarity.
Introduction
4-(2-Mercaptoethyl)pyridine, with the chemical formula C7H9NS, is a bifunctional organic molecule featuring a pyridine (B92270) ring and a thiol group separated by an ethyl linker. The pyridine moiety provides a basic nitrogen atom and an aromatic system, while the thiol group is known for its nucleophilicity and ability to form disulfides or coordinate to metal centers. This combination of functionalities makes it a valuable building block in medicinal chemistry, materials science, and coordination chemistry.
Accurate structural elucidation and purity assessment are critical for any application. Spectroscopic techniques such as NMR, IR, and UV-Vis provide invaluable information about the molecular structure, functional groups, and electronic properties of the compound. This guide serves as a practical resource for researchers undertaking the spectroscopic characterization of 4-(2-Mercaptoethyl)pyridine and its derivatives.
Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for 4-(2-Mercaptoethyl)pyridine. These predictions are based on the analysis of structurally similar compounds, including 4-mercaptopyridine and various ethyl-substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The thiol proton signal may be broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for the two distinct aromatic carbons and the two aliphatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Pyridine H-2, H-6 | ~8.4 - 8.6 (d) | ~150 | Protons adjacent to the nitrogen are most deshielded. |
| Pyridine H-3, H-5 | ~7.2 - 7.4 (d) | ~124 | |
| -CH₂- (alpha to pyridine) | ~2.9 - 3.1 (t) | ~35 | |
| -CH₂- (beta to pyridine) | ~2.7 - 2.9 (q) | ~25 | |
| -SH | ~1.3 - 1.6 (t) | - | Chemical shift is variable; coupling to adjacent CH₂ may be observed. |
| Pyridine C-4 | - | ~148 | Carbon attached to the ethyl group. |
| Pyridine C-2, C-6 | - | ~150 | Carbons adjacent to nitrogen. |
| Pyridine C-3, C-5 | - | ~124 |
Note: Data is inferred from related structures. Actual chemical shifts and coupling constants (J) will need to be determined experimentally.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-(2-Mercaptoethyl)pyridine is expected to be dominated by vibrations of the pyridine ring and the thiol group. It is important to note that mercaptopyridines can exist in tautomeric forms: the thiol form and the thione form. The IR spectrum can help distinguish between these forms.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| S-H Stretch | ~2550 - 2600 | Weak |
| C=S Stretch (Thione) | ~1100 - 1200 | Medium-Strong |
| C=N Stretch (Pyridine) | ~1580 - 1610 | Strong |
| C=C Stretch (Pyridine) | ~1450 - 1500 | Strong |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium |
| Aliphatic C-H Stretch | ~2850 - 2960 | Medium |
| Aromatic C-H Bend | ~700 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in 4-(2-Mercaptoethyl)pyridine. The absorption maxima can be influenced by the solvent and the presence of the mercaptoethyl substituent. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm.[1] The presence of the thiol/thione group is expected to cause a red shift (bathochromic shift) in these absorptions. Studies on 4-mercaptopyridine have shown a blue shift in the absorption maximum in aqueous solutions due to the formation of H-type molecular aggregates.[2]
Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ)
| Solvent | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol/Methanol | ~260 - 280 | To be determined | π → π |
| Water | ~250 - 270 | To be determined | π → π (potential for blue shift due to aggregation)[2] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Sample Preparation
-
Purity: Ensure the sample of 4-(2-Mercaptoethyl)pyridine is of high purity. Purification can be achieved by column chromatography or recrystallization if necessary.
-
Solvent Selection:
-
NMR: Use deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect chemical shifts.
-
IR: For liquid samples, analysis can be done neat (as a thin film between salt plates) or in a suitable solvent (e.g., CCl₄, CHCl₃). For solid samples, prepare a KBr pellet or a Nujol mull.
-
UV-Vis: Use UV-grade solvents (e.g., ethanol, methanol, water, cyclohexane). Prepare a dilute solution of known concentration.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width and number of scans.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to determine proton-proton connectivities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).
-
Sample Spectrum:
-
Neat Liquid: Place a drop of the liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Use a liquid cell with an appropriate path length.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the sample with a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mandatory Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for the spectroscopic analysis of 4-(2-Mercaptoethyl)pyridine.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Experimental workflows for IR and UV-Vis spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of 4-(2-Mercaptoethyl)pyridine. While direct experimental data is scarce, a reliable prediction of its NMR, IR, and UV-Vis spectra has been compiled based on the analysis of structurally related compounds. The detailed experimental protocols and visual workflows presented herein offer a practical framework for researchers to obtain and interpret high-quality spectroscopic data for this compound and its analogues. The successful application of these methods will facilitate further research and development in fields where 4-(2-Mercaptoethyl)pyridine is a key molecular entity.
References
A Technical Guide to Quantum Mechanical Calculations for 4-Mercapto-ethyl-pyridine (4-MEP) Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the molecular properties of 4-Mercapto-ethyl-pyridine (4-MEP). As a crucial ligand in hydrophobic charge-induction chromatography (HCIC) for antibody purification, a detailed understanding of 4-MEP's electronic and structural characteristics is paramount for optimizing its performance and designing novel biomolecular separation technologies.[1][2] This document outlines the theoretical workflows, summarizes key computable properties, details relevant experimental validation protocols, and visualizes the logical relationships between calculated parameters.
The Role of Quantum Mechanics in Characterizing 4-MEP
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting a molecule's properties from first principles.[3] Unlike classical molecular mechanics, QM calculations provide detailed insights into the electronic structure, which governs chemical reactivity, spectroscopic signatures, and intermolecular interactions. For 4-MEP, these calculations can predict its stable conformation, vibrational modes, charge distribution, and frontier molecular orbitals, all of which are critical to its function as a chromatography ligand.[4][5]
General Workflow for Quantum Mechanical Calculations
The process of characterizing a molecule like 4-MEP using DFT typically follows a structured workflow. This involves an initial geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm the structure is a true energy minimum and to predict vibrational spectra. Finally, single-point energy calculations are performed on the optimized geometry to derive various electronic properties.
Predicted Molecular Properties of 4-MEP
Quantum mechanical calculations yield a wealth of quantitative data. While specific, published DFT results for this compound are not abundant, we can compile its basic computed properties and present representative data from closely related pyridine (B92270) derivatives to illustrate the expected values.
Table 1: General Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NS | PubChem[6] |
| Molecular Weight | 139.22 g/mol | PubChem[6] |
| XLogP3 | 1.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
3.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability and reactivity.[5][7]
Table 2: Representative Frontier Orbital Properties for Pyridine Derivatives*
| Property | Representative Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.6 eV | Electron-donating ability[5] |
| LUMO Energy | ~ -1.8 eV | Electron-accepting ability[5] |
| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Chemical reactivity and stability[5][8] |
*Values are based on DFT calculations for the related compound quinoline (B57606) (benzo[b]pyridine) and serve as an illustrative example.[5]
3.2. Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.[9] For 4-MEP, the MEP map would reveal electron-rich (negative potential, typically colored red) regions, such as around the nitrogen atom, which are susceptible to electrophilic attack and are key sites for hydrogen bonding. Electron-deficient (positive potential, blue) regions would indicate sites for nucleophilic attack.[10] This charge distribution is fundamental to the hydrophobic and charge-induction interactions that govern its use in chromatography.[2]
From Primary Calculations to Reactivity Descriptors
The primary energies calculated by DFT, such as HOMO and LUMO energies, can be used to derive a suite of chemical reactivity descriptors that provide a more nuanced understanding of a molecule's behavior. These relationships are critical for rational drug and ligand design.
Experimental Protocols for Validation
Computational results must be validated by experimental data. The following protocols are standard for characterizing 4-MEP and confirming theoretical predictions.
5.1. Synthesis of Pyridine Derivatives
A general procedure for synthesizing substituted pyridine compounds involves a multi-component, one-pot reaction.
-
Protocol:
-
An equimolar mixture of a suitable benzaldehyde, a ketone (e.g., an acetophenone (B1666503) derivative), malononitrile, and ammonium (B1175870) acetate (B1210297) is prepared.[11]
-
The mixture is fused by heating (e.g., at 100°C) for several hours or subjected to microwave irradiation for a shorter period.[11]
-
After cooling, the resulting solid residue is washed thoroughly with water.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final pyridine derivative.[12]
-
5.2. Spectroscopic Characterization
Spectroscopy provides direct experimental data on the vibrational and electronic properties of 4-MEP, which can be compared with DFT-calculated spectra.
-
FTIR and FT-Raman Spectroscopy:
-
Sample Preparation: For Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, the solid 4-MEP sample is used directly.[4][8]
-
Data Acquisition: The FTIR spectrum is typically recorded in the 4000–400 cm⁻¹ range. The FT-Raman spectrum is recorded over a similar range (e.g., 3600–100 cm⁻¹) using a laser excitation source, such as a 514.5 nm Ar⁺ laser.[13]
-
Analysis: The observed vibrational frequencies are compared with the harmonic frequencies calculated via DFT.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: A solution of 4-MEP is prepared in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration, typically around 1 mM.[13]
-
Data Acquisition: The absorption spectrum is recorded using a UV-Vis-near IR spectrometer, typically in a 1 cm path length cuvette.[13]
-
Analysis: The wavelength of maximum absorption (λmax) is compared with the electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The 4-MEP sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., at 400 MHz).[12]
-
Analysis: The experimental chemical shifts are compared with theoretical shifts calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method to confirm the molecular structure.[4][8]
-
Conclusion
Quantum mechanical calculations provide an indispensable framework for understanding the fundamental properties of this compound. By leveraging DFT, researchers can predict its geometry, reactivity, and spectroscopic profile, which are essential for its application in biopharmaceutical purification. The synergy between computational prediction and experimental validation accelerates the rational design of new materials and processes, ultimately enhancing the efficiency of drug development and manufacturing.
References
- 1. Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of hydrophobic charge-induction chromatography: interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. This compound | C7H9NS | CID 19066657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MEP [cup.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 13. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
Thiol-Thione Tautomerism in Pyridine-Based Compounds: A Technical Guide
Abstract: This technical guide provides an in-depth exploration of thiol-thione tautomerism in pyridine-based compounds, a fundamental concept with significant implications in medicinal chemistry, materials science, and organic synthesis. The equilibrium between the pyridine-2-thiol (B7724439) and pyridine-2(1H)-thione forms is critically influenced by environmental factors such as solvent polarity, pH, and temperature. This document details the core principles governing this tautomerism, presents quantitative data on equilibrium constants, and offers comprehensive experimental protocols for the synthesis and analysis of these compounds. Spectroscopic and computational methodologies for characterizing the tautomers are discussed, supplemented by visualizations to elucidate key processes and relationships for researchers, scientists, and drug development professionals.
Core Principles of Thiol-Thione Tautomerism
Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a heterocyclic system. In pyridine-based compounds, such as 2-mercaptopyridine (B119420), this equilibrium exists between the aromatic thiol form (pyridine-2-thiol) and the non-aromatic thione form (pyridine-2(1H)-thione).[1][2]
The position of this equilibrium is not fixed; it is a dynamic process heavily influenced by the surrounding environment. While computational studies indicate the thiol form is more stable in the gas phase, the thione form is predominantly favored in condensed phases, particularly in polar solvents.[3][4][5][6][7] This stabilization of the thione tautomer in solution is attributed to its larger dipole moment and its ability to form strong hydrogen-bonded dimers.[1][4]
Factors Influencing Tautomeric Equilibrium
The delicate balance between the thiol and thione tautomers can be shifted by several key factors. Understanding these influences is crucial for controlling the properties and reactivity of these compounds.
-
Solvent Effects: The polarity of the solvent plays a paramount role. Polar solvents significantly stabilize the more polar thione tautomer, shifting the equilibrium in its favor.[8][9] In contrast, nonpolar solvents favor the thiol form.[8][9] This is due to the stronger solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, between the polar solvent and the polar thione molecule.[10]
-
Concentration and Self-Association: At higher concentrations, pyridine-thiones tend to form hydrogen-bonded dimers. This self-association favors the thione structure, further shifting the equilibrium away from the monomeric thiol form.[4][8]
-
Temperature: Temperature can influence the equilibrium constant. Variable temperature experiments, often analyzed using FTIR spectroscopy, can provide thermodynamic parameters for the tautomerization process.[4]
-
pH and Ionization: The state of ionization affects the tautomeric balance. The basicity and acidity of the respective N-H and S-H groups can be determined, and these ionization constants are linked to the tautomeric equilibrium constant.[11]
Quantitative Analysis of Tautomerism
The equilibrium between the two tautomers can be quantified by the equilibrium constant, KT = [Thione]/[Thiol], and associated thermodynamic parameters. Computational and experimental studies have provided valuable data for understanding this balance.
Table 1: Thermodynamic Data for 2-Mercaptopyridine Tautomerism
| Parameter | Condition | Value | Favored Tautomer | Reference |
|---|---|---|---|---|
| ΔE | Gas Phase (CCSD(T)) | +2.61 kcal/mol | Thiol | [4][6] |
| ΔE | Cyclohexane (IPCM-MP2) | -1.96 kcal/mol | Thione | [4][6] |
| ΔH | Toluene/C6D6 (Calorimetry) | -2.6 kcal/mol | Thione | [4][6] |
| ΔG | Gas Phase (QCISD(T)) | +15.2 kJ/mol (+3.6 kcal/mol) | Thiol |[5] |
Table 2: Spectroscopic Data for Tautomer Identification
| Compound/Tautomer | Solvent | Technique | λmax (nm) | Transition | Reference |
|---|---|---|---|---|---|
| 2-Mercaptopyridine (Thione) | Methanol | UV-Vis | 360 | n-π* | [12] |
| 2-Mercaptopyridine (Thione) | Methanol | UV-Vis | 284 | π-π* | [12] |
| 4-Mercaptopyridine (Thione) | Methanol | UV-Vis | 337 | - | [12] |
| General Thione Tautomers | Various | UV-Vis | 300 - 400 | n-π* | [13] |
| General Thiol Tautomers | Various | UV-Vis | < 300 | π-π* |[13] |
Spectroscopic and Computational Characterization
A variety of analytical techniques are employed to study and quantify thiol-thione tautomerism.
-
UV-Vis Spectroscopy: This is a primary tool for studying the equilibrium in solution. The thione and thiol tautomers have distinct absorption spectra.[8][9] The thione form typically exhibits a strong absorption band between 300-400 nm corresponding to an n-π* transition of the C=S group, while the thiol form absorbs at shorter wavelengths (<300 nm, π-π* transition).[12][13] By analyzing the spectra in different solvents, the relative populations of the tautomers can be inferred.[10]
-
NMR Spectroscopy: NMR is a powerful technique for obtaining detailed structural information.[10] In principle, the two tautomers should give rise to different sets of signals in both ¹H and ¹³C NMR spectra. The rate of interconversion between tautomers determines the appearance of the spectrum; slow exchange results in separate signals for each tautomer, while fast exchange yields averaged signals.[14][15]
-
Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying the characteristic vibrational modes of each tautomer. The thiol form shows a ν(S-H) stretching band, which is absent in the thione form. Conversely, the thione form has a characteristic ν(C=S) stretching frequency.[4] Variable-temperature FTIR can be used to measure dimerization equilibria.[4][6]
-
Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are essential for predicting the relative stabilities, geometries, and spectroscopic properties of the tautomers in both the gas phase and solution (using solvent models).[3][7] These theoretical studies complement experimental data and provide deeper insights into the factors governing the equilibrium.[3][4]
Experimental Protocols
Detailed experimental procedures are fundamental to the reproducible study of these compounds.
This protocol is based on the common method of reacting 2-chloropyridine (B119429) with thiourea (B124793).[16][17][18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine (1 equivalent) and thiourea (1.2-1.5 equivalents) in ethanol (B145695).
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours with stirring.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Basification: To the residue, add a 15-20% aqueous solution of a strong base (e.g., NaOH) to achieve a pH of 8.0-9.0. This step hydrolyzes the intermediate isothiouronium salt.
-
Extraction (Optional): Extract the aqueous solution with ethyl acetate (B1210297) to remove any unreacted 2-chloropyridine.[18]
-
Acidification: Under an inert atmosphere (e.g., nitrogen or argon), cool the aqueous layer in an ice bath and slowly add 15-20% hydrochloric acid to adjust the pH to 6.0-6.5.
-
Isolation: The product, 2-mercaptopyridine, will precipitate as a yellow solid. Collect the solid by suction filtration.
-
Purification: Wash the collected solid with cold water and dry to a constant weight. Recrystallization can be performed if higher purity is needed.[17]
This protocol outlines a general method to observe the solvent effect on the tautomeric equilibrium.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the synthesized 2-mercaptopyridine in a nonpolar solvent where the thiol form is more likely (e.g., cyclohexane).
-
Solvent Series: Prepare a series of volumetric flasks containing different solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).[8][9]
-
Sample Preparation: Add a precise aliquot of the stock solution to each volumetric flask and dilute to the mark to ensure the final concentration is identical across all samples. The concentration should be low enough to minimize self-association.
-
Spectra Acquisition: Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution over a range of approximately 220-500 nm.[12] Use the pure solvent as a blank for each measurement.
-
Data Analysis: Compare the resulting spectra. Note the position and intensity of the absorption maxima. A prominent peak in the 300-400 nm region indicates a predominance of the thione tautomer, characteristic of polar solvents. A spectrum dominated by peaks below 300 nm suggests the thiol form is favored, as expected in nonpolar solvents.[13]
Applications and Significance
The tautomeric behavior of pyridine-based thiols is not merely of academic interest. It has profound practical implications:
-
Drug Development: The ability of a molecule to exist in different tautomeric forms can affect its biological activity, as different tautomers may bind to receptors or enzymes with varying affinities. Understanding and controlling the tautomeric state is crucial for rational drug design.
-
Coordination Chemistry: 2-Mercaptopyridine and its derivatives are versatile ligands in coordination chemistry.[16] The tautomeric equilibrium influences which atom (N or S) acts as the coordination site, affecting the structure and reactivity of the resulting metal complexes.
-
Organic Synthesis: These compounds are valuable intermediates and reagents in organic synthesis, used for creating specific carbon-sulfur bonds and as acylating agents.[16][17]
Conclusion
Thiol-thione tautomerism in pyridine-based compounds is a dynamic equilibrium governed by a subtle interplay of structural and environmental factors. The thione form is generally dominant in solution, a preference driven by solvent polarity and self-association. A multi-faceted approach combining spectroscopic analysis (UV-Vis, NMR, FTIR) and computational modeling is essential for a thorough understanding of this phenomenon. The principles and methods outlined in this guide provide a robust framework for researchers investigating these versatile molecules and harnessing their unique properties in drug discovery and materials science.
References
- 1. organic chemistry - Why is the thione tautomeric form of 2-Mercaptopyridine favoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Item - 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study - American Chemical Society - Figshare [acs.figshare.com]
- 7. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 17. exsyncorp.com [exsyncorp.com]
- 18. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Pyridine-ethanethiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridine-ethanethiol, also known as 2-(4-pyridyl)ethanethiol, is a bifunctional organic molecule featuring a pyridine (B92270) ring and a terminal thiol group. This unique structure imparts a range of chemical properties that make it a valuable building block in various scientific disciplines, from materials science to medicinal chemistry. The pyridine moiety offers a site for hydrogen bonding, metal coordination, and potential biological interactions, while the thiol group allows for covalent attachment to surfaces, particularly gold, and participation in sulfur-specific chemical reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and purification, and its applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The properties of 4-Pyridine-ethanethiol can be considered for both its free base form and its more common hydrochloride salt. The hydrochloride salt is generally more stable and is the form in which the compound is often supplied.
Quantitative Data Summary
| Property | Value | Form | Source |
| CAS Number | 2127-05-1 | Free Base | [1] |
| 6298-11-9 | Hydrochloride Salt | [2][3][4] | |
| Molecular Formula | C₇H₉NS | Free Base | [1] |
| C₇H₁₀ClNS | Hydrochloride Salt | [3] | |
| Molecular Weight | 139.22 g/mol | Free Base | [1] |
| 175.68 g/mol | Hydrochloride Salt | [2] | |
| Appearance | Light Yellow Liquid | Free Base | |
| White to Off-White/Yellow Crystalline Solid | Hydrochloride Salt | [3] | |
| Melting Point | 138-139 °C | Hydrochloride Salt | |
| Boiling Point | Not available | - | |
| Solubility | Soluble in DMSO (Slightly) | Hydrochloride Salt | |
| Soluble in Water | Hydrochloride Salt | [5] | |
| pKa (predicted) | 8.25 ± 0.10 (for pyridin-4-yl-methanethiol) | - |
Experimental Protocols
Synthesis of 2-(4-pyridyl)ethanethiol
A common and efficient method for the synthesis of 2-(4-pyridyl)ethanethiol involves the reaction of 4-vinylpyridine (B31050) with thiourea (B124793) in an acidic aqueous medium, followed by alkaline hydrolysis of the resulting isothiouronium salt.
Materials:
-
4-Vinylpyridine
-
Thiourea
-
Hydrochloric acid (or other suitable acid)
-
Sodium hydroxide (B78521) (or other suitable base)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a reaction vessel, dissolve 4-vinylpyridine and an equimolar amount of thiourea in an aqueous solution containing an acid (e.g., hydrochloric acid).
-
The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
-
Hydrolysis to the Thiol:
-
Once the formation of the isothiouronium salt is complete, the reaction mixture is made alkaline by the addition of a base, such as sodium hydroxide solution.
-
The alkaline solution is then heated under reflux to hydrolyze the isothiouronium salt to 2-(4-pyridyl)ethanethiol.
-
-
Isolation and Purification:
-
After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt followed by recrystallization.
-
Synthesis workflow for 4-Pyridine-ethanethiol.
Purification by Recrystallization of the Hydrochloride Salt
For applications requiring high purity, recrystallization of the hydrochloride salt is an effective purification method.
Materials:
-
Crude 4-Pyridine-ethanethiol hydrochloride
-
Recrystallization solvent (e.g., ethanol (B145695), isopropanol, or a mixture of ethanol and diethyl ether)
Procedure:
-
Dissolution: Dissolve the crude 4-Pyridine-ethanethiol hydrochloride in a minimal amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure hydrochloride salt will crystallize out of the solution. The cooling process can be further facilitated by placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Pyridine-ethanethiol provides characteristic signals for the protons of the pyridine ring and the ethylthiol chain. The chemical shifts can vary slightly depending on the solvent and whether the compound is in its free base or hydrochloride salt form.
Expected Chemical Shifts (in CDCl₃, relative to TMS):
-
Pyridine protons (α to N): ~8.5 ppm (doublet)
-
Pyridine protons (β to N): ~7.2 ppm (doublet)
-
-CH₂-S-: ~3.1 ppm (triplet)
-
-CH₂-CH₂-S-: ~2.9 ppm (triplet)
-
-SH: 1.5-2.0 ppm (broad singlet)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the pyridine ring and the ethylthiol side chain.
Expected Chemical Shifts (in CDCl₃):
-
Pyridine carbons (α to N): ~150 ppm
-
Pyridine carbon (γ to N): ~148 ppm
-
Pyridine carbons (β to N): ~124 ppm
-
-CH₂-S-: ~37 ppm
-
-CH₂-CH₂-S-: ~28 ppm
FT-IR Spectroscopy
The FT-IR spectrum of 4-Pyridine-ethanethiol will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected Absorption Bands:
-
S-H stretch: A weak band around 2550-2600 cm⁻¹
-
C-H stretch (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretch (aliphatic): Around 2850-2960 cm⁻¹
-
C=N and C=C stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹
-
C-S stretch: A weak band in the region of 600-800 cm⁻¹
Mass Spectrometry
The mass spectrum of 4-Pyridine-ethanethiol will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyridine ring and the cleavage of the ethylthiol chain.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 139 (for the free base)
-
Loss of SH: [M - 33]⁺
-
Loss of C₂H₄S: [M - 60]⁺
-
Formation of the pyridylmethyl cation: m/z = 92
Chemical Reactivity and Applications in Drug Development and Research
While direct applications of 4-Pyridine-ethanethiol in signaling pathway modulation are not extensively documented, its constituent functional groups, the pyridine ring and the thiol group, are of significant interest in drug design and development.
Role of the Pyridine Scaffold
The pyridine ring is a common motif in many FDA-approved drugs. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including:
-
Improving metabolic stability: The pyridine ring can be more resistant to metabolic degradation compared to a phenyl ring.
-
Enhancing solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Modulating protein-ligand interactions: The nitrogen can participate in hydrogen bonding or metal coordination within a protein's active site.
Pyridine-containing compounds have been investigated as inhibitors of various enzymes, including kinases, and as modulators of G-protein coupled receptors (GPCRs).[6][7] The incorporation of a pyridine moiety can be a key strategy in the design of selective and potent therapeutic agents.[8]
Role of the Thiol Group
The thiol group is a versatile functional handle for bioconjugation and the development of targeted drug delivery systems. Thiol-disulfide exchange is a widely used reaction for attaching drugs to antibodies or other targeting moieties.[9] The reducing environment within cells can then cleave the disulfide bond, releasing the active drug at the site of action.
Applications in Research and Development
The primary application of 4-Pyridine-ethanethiol in a research context lies in its ability to form self-assembled monolayers (SAMs) on gold surfaces. This property is extensively utilized in the development of:
-
Biosensors: The pyridine group can be used to immobilize biomolecules, such as enzymes or antibodies, onto a gold electrode surface. The thiol group ensures a stable and ordered attachment to the gold. These modified electrodes can then be used for the sensitive and selective detection of various analytes.[9][10]
-
Nanoparticle Functionalization: 4-Pyridine-ethanethiol can be used to functionalize gold nanoparticles, imparting specific chemical properties to their surface.[1][11] These functionalized nanoparticles can be used in drug delivery, imaging, and diagnostics.
Workflow for the application of 4-Pyridine-ethanethiol in SAMs.
Conclusion
4-Pyridine-ethanethiol is a versatile chemical compound with a unique combination of properties conferred by its pyridine and thiol functionalities. While its direct role in modulating specific signaling pathways in drug development is an area that warrants further investigation, its utility as a building block for creating functionalized surfaces and nanoparticles is well-established. For researchers in drug development and related fields, 4-Pyridine-ethanethiol offers a valuable tool for creating novel bioconjugates, developing advanced biosensor platforms, and exploring the structure-activity relationships of pyridine-containing molecules. The experimental protocols and property data provided in this guide serve as a comprehensive resource for the effective utilization of this compound in a variety of research and development applications.
References
- 1. explorationpub.com [explorationpub.com]
- 2. 4-Pyridineethanethiol Hydrochloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-Pyridineethanethiol Hydrochloride | 6298-11-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 6298-11-9 | 4-Pyridineethanethiol hydrochloride | Tetrahedron [thsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrostatic Interactions of 4-Mercapto-ethyl-pyridine Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrostatic interactions of 4-mercapto-ethyl-pyridine (4-MEP), a molecule of significant interest in bioseparation technologies and surface science. A key focus is its application in Hydrophobic Charge-Induction Chromatography (HCIC) for antibody purification, where the interplay of hydrophobic and electrostatic forces, governed by pH, is critical. This document synthesizes theoretical and experimental findings, presenting quantitative physicochemical data, detailed experimental protocols for characterization, and visual representations of key processes to facilitate a deeper understanding of 4-MEP's molecular behavior.
Introduction
This compound (4-MEP) is a bifunctional organic molecule featuring a pyridine (B92270) ring and a thiol group connected by an ethyl spacer. This unique structure imparts a pH-responsive character, making it a versatile ligand in various scientific and industrial applications. The thiol group allows for covalent attachment to surfaces, particularly gold, forming self-assembled monolayers (SAMs), while the pyridine ring's nitrogen atom can be protonated or deprotonated depending on the ambient pH. This titratable basicity is the cornerstone of its utility in HCIC, enabling a switch between hydrophobic and electrostatic interactions. Understanding the nuances of these interactions at a molecular level is paramount for optimizing existing applications and designing novel technologies.
Physicochemical Properties of this compound
The electrostatic behavior of 4-MEP is fundamentally governed by its intrinsic molecular properties. A summary of key computed and experimental data is presented below.
| Property | Value | Reference/Method |
| Molecular Formula | C₇H₉NS | PubChem CID: 19066657[1] |
| Molecular Weight | 139.22 g/mol | PubChem CID: 19066657[1] |
| pKa | 4.8 | |
| XLogP3-AA | 1.5 | PubChem CID: 19066657[1] |
| Hydrogen Bond Donors | 1 | PubChem CID: 19066657[1] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 36 |
| Rotatable Bond Count | 1 | PubChem CID: 36 |
Note: Some properties are for the closely related mercapto ethyl pyridine (CID 66679608).
Electrostatic Interactions in Hydrophobic Charge-Induction Chromatography (HCIC)
The primary application showcasing the tunable electrostatic interactions of 4-MEP is in HCIC for the purification of antibodies, particularly Immunoglobulin G (IgG). The mechanism relies on a pH-induced shift in the dominant intermolecular forces between the 4-MEP ligand and the antibody.
At a neutral or slightly basic pH (pH > 6) , the pyridine ring of 4-MEP is largely uncharged. Under these conditions, the binding of IgG is primarily driven by hydrophobic interactions between the aromatic pyridine ring and hydrophobic patches on the antibody surface.
As the pH is lowered to an acidic range (pH < 5) , the nitrogen atom on the pyridine ring becomes protonated, imparting a net positive charge to the 4-MEP ligand. This leads to electrostatic repulsion between the positively charged 4-MEP and positively charged residues on the antibody surface, causing the antibody to elute from the chromatography resin.
Molecular dynamics simulations have been instrumental in elucidating these interactions at an atomic level. These studies reveal that the binding at neutral pH is a complex interplay of hydrophobic effects and hydrogen bonding. Upon acidification, the electrostatic repulsion becomes the dominant force, leading to the dissociation of the protein-ligand complex.
Quantitative Insights from Molecular Simulations
Molecular dynamics simulations coupled with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can provide a quantitative breakdown of the interaction energies. While specific values for 4-MEP with IgG vary between studies and depend on the precise simulation conditions, the general trend is a significant decrease in the favorable electrostatic interaction energy and an increase in repulsive electrostatic forces upon protonation of the 4-MEP ligand.
| Interaction Component | Neutral pH (Binding) | Acidic pH (Elution) |
| Electrostatic Energy | Favorable (attractive) or weakly repulsive | Unfavorable (repulsive) |
| Van der Waals Energy | Favorable (significant contribution to binding) | Less favorable (weaker contribution) |
| Total Binding Energy | Favorable (leading to adsorption) | Unfavorable (leading to desorption) |
Experimental Protocols for Characterization
A thorough understanding of the electrostatic interactions of 4-MEP relies on a combination of experimental techniques. Detailed methodologies for key experiments are provided below.
Preparation of this compound Self-Assembled Monolayers (SAMs) on Au(111)
Objective: To create a well-ordered monolayer of 4-MEP on a gold surface for subsequent analysis.
Materials:
-
Au(111) substrate (e.g., gold-coated mica or silicon wafer)
-
This compound
-
Anhydrous ethanol (B145695) (200 proof)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Preparation:
-
Clean the Au(111) substrate by rinsing with anhydrous ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For atomically flat surfaces, flame-annealing of the gold substrate may be performed prior to use.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of 4-MEP in anhydrous ethanol in a clean glass vial. Ensure the thiol is fully dissolved.
-
-
Self-Assembly:
-
Immerse the cleaned Au(111) substrate into the 4-MEP solution using clean tweezers.
-
Purge the vial with nitrogen gas to displace air and minimize oxidation of the thiol.
-
Seal the vial tightly and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with copious amounts of fresh anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under a nitrogen atmosphere, until further analysis.
-
Surface-Enhanced Raman Scattering (SERS) Spectroscopy of 4-MEP SAMs
Objective: To obtain vibrational information about the 4-MEP molecule upon adsorption to a SERS-active substrate (e.g., gold nanoparticles or a roughened gold surface), providing insights into its orientation and interaction with the surface.
Materials:
-
4-MEP SAM on a roughened gold substrate or a colloidal solution of gold nanoparticles.
-
Raman spectrometer with a laser excitation source (e.g., 633 nm or 785 nm).
-
Microscope objective for focusing the laser and collecting the scattered light.
-
pH buffers.
Procedure:
-
Sample Preparation:
-
For SAMs on a solid substrate, mount the sample on the microscope stage.
-
For colloidal solutions, mix the gold nanoparticle colloid with a dilute solution of 4-MEP. An aggregating agent (e.g., NaCl) may be added to induce the formation of "hot spots" for enhanced Raman signals.
-
-
Instrument Setup:
-
Select the appropriate laser excitation wavelength.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Set the laser power to a low level to avoid sample damage.
-
Choose an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Focus the laser onto the sample surface.
-
Acquire the SERS spectrum of the 4-MEP.
-
To study pH effects, spectra can be acquired with the SAM exposed to different pH buffers.
-
-
Data Analysis:
-
Identify the characteristic Raman bands of 4-MEP.
-
Analyze shifts in band positions and changes in relative intensities to infer information about the molecule's orientation, protonation state, and interaction with the gold surface.
-
Molecular Dynamics (MD) Simulation of 4-MEP Interaction with IgG
Objective: To simulate the dynamic behavior of the 4-MEP-IgG complex at the atomic level to understand the binding mechanism and the roles of different intermolecular forces.
Software:
-
GROMACS, AMBER, or similar MD simulation package.
-
Molecular visualization software (e.g., VMD, PyMOL).
Procedure:
-
System Preparation:
-
Obtain the crystal structure of the IgG Fc fragment from the Protein Data Bank (PDB).
-
Model the 4-MEP ligand and generate its topology and parameter files using a force field like CHARMM or AMBER.
-
Dock the 4-MEP ligand to the putative binding site on the IgG Fc fragment using software like AutoDock or GOLD.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
To simulate different pH conditions, the protonation states of titratable residues in the protein and the 4-MEP ligand should be set accordingly.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-stage equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and interaction energies (electrostatic and van der Waals).
-
Visualize the trajectory to observe the binding mode and any conformational changes.
-
Visualizations of Key Concepts and Workflows
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Caption: Interaction modes of 4-MEP under different pH conditions.
Caption: Experimental workflow for SERS analysis of a 4-MEP SAM.
Caption: Workflow for molecular dynamics simulation of the 4-MEP-IgG complex.
Conclusion
The electrostatic interactions of this compound are central to its functionality, particularly in the realm of bioseparations. The pH-dependent transition from a hydrophobically interacting to an electrostatically repulsive molecule provides a powerful and tunable mechanism for protein purification. This guide has provided a foundational understanding of these interactions, supported by quantitative data and detailed experimental protocols. Further computational studies to precisely determine the bond lengths, angles, dipole moment, and a comprehensive molecular electrostatic potential map of 4-MEP will undoubtedly provide even deeper insights and facilitate the rational design of new materials and processes that leverage the unique properties of this versatile molecule.
References
Discovering the Biological Activities of Novel Pyridine Derivatives: A Technical Guide for Drug Development
Introduction
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery.[1][2] As a key structural component in numerous natural products, including vitamins and alkaloids, and a wide range of synthetic pharmaceuticals, pyridine derivatives exhibit a vast spectrum of biological activities.[3][4] Their unique electronic properties and capacity for diverse chemical interactions make them privileged structures for designing novel therapeutic agents.[5] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of novel pyridine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and cellular signaling pathways.
Anticancer Activities of Pyridine Derivatives
Pyridine derivatives have emerged as a versatile and potent class of anticancer compounds, targeting critical biological pathways essential for cancer cell growth, proliferation, and survival.[5][6] Studies have demonstrated their efficacy against a wide range of cancer cell lines, including breast, lung, colon, and liver cancers.[5][7]
The mechanisms of action are varied and complex, often involving the inhibition of key enzymes and proteins that regulate cell cycle progression, angiogenesis, and apoptosis.[5][8] Notable mechanisms include the inhibition of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), interference with tubulin polymerization, induction of cell cycle arrest, and triggering of programmed cell death (apoptosis).[5][8][9]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of novel pyridine derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference Drug | IC50 Value (µM) | Citation |
| Pyridine-Urea Derivative (8e) | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 | [9] |
| Pyridine-Urea Derivative (8n) | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 | [9] |
| Pyridine-Urea Derivative (8b) | - | Mean Inhibition: 43% | - | - | [9] |
| Pyridine-Urea Derivative (8e) | - | Mean Inhibition: 49% | - | - | [9] |
| Imidazolyl-dihydropyridine (Ib) | HeLa (Cervical) | 34.3 ± 2.6 | - | - | [10] |
| Imidazolyl-dihydropyridine (Ib) | MCF-7 (Breast) | 50.18 ± 1.11 | - | - | [10] |
| 1,2,4 Triazole-Pyridine (TP6) | B16F10 (Melanoma) | 41.12 | - | - | [11] |
| Pyridine-Thiazole (4) | SK-OV-3 (Ovarian) | 7.87 | Doxorubicin | >50 | [12] |
| Data from US-NCI 60 cell line screen at a single 10 µM concentration. |
Key Signaling Pathways in Anticancer Activity
Novel pyridine compounds have been shown to modulate specific signaling pathways to exert their anticancer effects. Two prominent examples are the induction of G2/M cell cycle arrest via the p53/p21 pathway and the inhibition of angiogenesis by targeting the VEGFR-2 signaling cascade.
Caption: p53-mediated G2/M arrest and apoptosis induced by pyridine derivatives.[7]
Caption: Inhibition of angiogenesis via VEGFR-2 signaling by pyridine derivatives.[5][9]
Anti-inflammatory Activities of Pyridine Derivatives
Inflammation is a critical pathogenic component of many diseases, and the search for new, effective anti-inflammatory agents is ongoing.[13] Pyridine derivatives, particularly those of 3-hydroxy-pyridine-4-one, have demonstrated significant anti-inflammatory effects.[14] The proposed mechanism for some of these compounds relates to their iron-chelating properties, which may interfere with heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, key players in the inflammation pathway.[14]
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The anti-inflammatory potential of pyridine derivatives is often assessed using animal models of acute inflammation, such as carrageenan-induced paw edema.
| Compound | Model | Dose (mg/kg) | % Inhibition of Edema | Reference Drug | % Inhibition | Citation |
| Compound A | Carrageenan (Rat) | 20 | 67% | Indomethacin | 60% | [14] |
| Compound B | Carrageenan (Rat) | 400 | Significant* | Indomethacin | 60% | [14] |
| Compound C | Carrageenan (Rat) | 200 | 58% | Indomethacin | 60% | [14] |
| Compound A | Croton Oil (Mouse) | 20 | 37% | Indomethacin | 65% | [14] |
| Compound B | Croton Oil (Mouse) | 400 | 43% | Indomethacin | 65% | [14] |
| Compound C | Croton Oil (Mouse) | 200 | 50% | Indomethacin | 65% | [14] |
| Compound 5a | Carrageenan (Rat) | - | 46.9% (at 1h) | Diclofenac | 28.26% | [15] |
| Compound 5g | Carrageenan (Rat) | - | 43.46% (at 1h) | Diclofenac | 28.26% | [15] |
| P < 0.001 vs. control, specific percentage not stated. |
Antimicrobial Activities of Pyridine Derivatives
With the rise of antibiotic resistance, there is an urgent need for new antibacterial and antifungal agents.[16] The pyridine scaffold is a valuable component in the synthesis of novel antimicrobial compounds.[4][16] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[17][18][19]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of pyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| Compound 3b | C. albicans | 25 | Miconazole | 25 | [19] |
| Compound 5a | B. cereus | 50 | Ampicillin | 25 | [19] |
| Compound 6b | B. cereus | 50 | Ampicillin | 25 | [19] |
| Compound 7a | B. cereus | 50 | Ampicillin | 25 | [19] |
| Compound 12a | E. coli | 19.5 | - | - | [18] |
| Compound 12a | B. mycoides | < 4.8 | - | - | [18] |
| Compound 12a | C. albicans | < 4.8 | - | - | [18] |
| Compound 15 | B. mycoides | 9.8 | - | - | [18] |
Experimental Protocols and Workflows
This section provides detailed methodologies for key assays used to evaluate the biological activities of novel pyridine derivatives.
General Experimental Workflow
The evaluation of a novel pyridine derivative typically follows a structured workflow, beginning with synthesis and progressing through a series of in vitro and in vivo assays to determine its biological activity and mechanism of action.
Caption: General workflow for the biological evaluation of novel pyridine derivatives.[20][21]
Protocol: MTT Assay for Cell Viability (Anticancer)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.[11][21]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of complete culture medium.[20][21]
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[20]
-
Compound Treatment : Prepare serial dilutions of the pyridine derivative in culture medium. The final solvent (e.g., DMSO) concentration should typically not exceed 0.5%.[20] Replace the medium in the wells with 100 µL of the compound dilutions or vehicle control.
-
Treatment Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition : Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[20]
Protocol: Cell Cycle Analysis by Flow Cytometry (Anticancer)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle.[20]
-
Cell Treatment : Seed cells in 6-well plates and treat with the pyridine compound at desired concentrations (e.g., IC50) for 24 or 48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation : Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[20][21]
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing a fluorescent DNA intercalator (e.g., Propidium Iodide, PI) and RNase A to degrade RNA.[20][21]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.[20]
-
Flow Cytometry : Analyze the DNA content by flow cytometry to quantify the percentage of cells in each phase of the cell cycle.[20]
Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[13][14]
-
Animal Acclimatization : Use adult rats (e.g., Wistar), and allow them to acclimatize to laboratory conditions.
-
Compound Administration : Administer the test pyridine derivative or a reference drug (e.g., Indomethacin) intraperitoneally (i.p.) at a specific dose.[14] A control group receives only the vehicle.
-
Inflammation Induction : After a set time (e.g., 30 minutes), inject 0.1 mL of a 1-2% carrageenan solution sub-plantarly into the right hind paw of each rat.[13][14]
-
Paw Volume Measurement : Measure the paw volume immediately after carrageenan injection and at specific time points thereafter (e.g., every hour for 4-6 hours) using a plethysmograph.[14]
-
Data Analysis : The difference in paw volume before and after carrageenan injection represents the edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Protocol: Broth Microdilution for MIC Determination (Antimicrobial)
This method is a gold standard for determining the MIC of an antimicrobial agent against bacteria or fungi.[22]
-
Compound Preparation : Prepare a series of twofold dilutions of the pyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation : Add the prepared inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation : Incubate the plate at 35-37°C for 16-24 hours for most bacteria, or under appropriate conditions for fungi.
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[22]
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsat.org [ijsat.org]
- 6. scispace.com [scispace.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hydrophobic Charge-Induction Chromatography (HCIC) using 4-MEP
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydrophobic Charge-Induction Chromatography (HCIC)
Hydrophobic Charge-Induction Chromatography (HCIC) is a versatile and efficient method for the purification of biomolecules, particularly monoclonal antibodies (mAbs) and other proteins. This technique utilizes a dual-mode ligand, 4-mercapto-ethyl-pyridine (4-MEP), which exhibits pH-dependent hydrophobicity and charge. At neutral pH, the 4-MEP ligand is uncharged and moderately hydrophobic, allowing for the binding of target proteins via hydrophobic interactions. A key advantage of HCIC is that binding can often be achieved under physiological salt conditions, eliminating the need for high concentrations of lyotropic salts typically required in traditional Hydrophobic Interaction Chromatography (HIC).
Elution in HCIC is triggered by a decrease in pH. As the pH is lowered to mildly acidic conditions (typically pH 4.0-5.5), the pyridine (B92270) ring of the 4-MEP ligand becomes protonated and acquires a positive charge. This charge induction leads to electrostatic repulsion between the positively charged ligand and the typically positively charged antibody at this pH, causing the selective elution of the target protein. This gentle elution mechanism is a significant benefit over other methods like Protein A chromatography, which can require harsh, low-pH conditions that may lead to antibody aggregation.[1][2][3]
Principle of 4-MEP HCIC
The separation mechanism of HCIC with 4-MEP is based on a combination of hydrophobic and electrostatic interactions, modulated by pH.[4]
-
Binding (Neutral pH): At a neutral or slightly alkaline pH (e.g., pH 7.0-8.0), the pyridine group of the 4-MEP ligand is uncharged. Target proteins, such as antibodies, bind to the stationary phase through mild hydrophobic interactions between their surface hydrophobic patches and the ligand.[2][3]
-
Elution (Acidic pH): When the pH of the mobile phase is reduced, the pyridine ring of the 4-MEP ligand (pKa ≈ 4.8) becomes protonated, resulting in a positive charge.[1] This creates electrostatic repulsion between the now positively charged ligand and the target protein (which is also typically positively charged at this pH), leading to its desorption and elution from the column.[2][3][4]
This unique mechanism allows for a robust and scalable purification process, often with high recovery and purity.[5][6]
Diagram of the HCIC Mechanism with 4-MEP
Caption: Mechanism of binding and elution in HCIC with 4-MEP.
Experimental Protocols
This section provides detailed protocols for the purification of monoclonal antibodies from cell culture supernatants using a 4-MEP-based HCIC resin, such as MEP HyperCel™.
Materials and Equipment
-
Chromatography Resin: 4-MEP HCIC resin (e.g., MEP HyperCel™)
-
Chromatography Column
-
Chromatography System (e.g., ÄKTAexplorer™ or similar)
-
pH Meter and Conductivity Meter
-
Filters: 0.22 µm or 0.45 µm filters for buffer and sample clarification
-
Buffers and Reagents:
-
Equilibration/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4 or 50 mM Tris-HCl, pH 8.0
-
Elution Buffer Series: 50 mM Sodium Acetate with pH ranging from 5.5 down to 3.0
-
Regeneration/Cleaning Solution: 1 M NaOH
-
Storage Solution: 20% Ethanol (B145695) in 1 M NaCl
-
Protocol for Antibody Purification
The following is a general protocol that should be optimized for each specific antibody and feedstock.
1. Column Packing and Preparation:
-
Pack the column with the 4-MEP HCIC resin according to the manufacturer's instructions. A bed height of 10-20 cm is typical.
-
Wash the column with 5-10 column volumes (CV) of deionized water to remove the storage solution.[7]
-
Equilibrate the column with 5-10 CV of Equilibration Buffer (e.g., PBS, pH 7.4) until the pH and conductivity of the outlet stream are stable and match the buffer.[5][7]
2. Sample Preparation and Loading:
-
Clarify the cell culture supernatant by centrifugation and/or filtration (0.22 µm or 0.45 µm) to remove cells and debris.
-
Adjust the pH of the feedstock to the binding pH (e.g., 7.4) if necessary. One of the advantages of HCIC is that often no buffer exchange or salt addition is required.[5][6]
-
Load the clarified supernatant onto the equilibrated column. A residence time of 3-6 minutes is often a good starting point for optimization.[8]
3. Washing:
-
Wash the column with 5-10 CV of Equilibration Buffer to remove unbound contaminants. Monitor the UV absorbance (A280) until it returns to baseline.
4. Elution:
-
Elute the bound antibody by performing a step gradient of decreasing pH using the Elution Buffers. A common strategy is to use steps at pH 5.5, 5.0, 4.5, and 4.0.[5]
-
Collect fractions during each elution step and monitor the A280 absorbance to identify the fractions containing the purified antibody. The optimal elution pH will vary depending on the specific antibody.[5][8]
-
For many antibodies, elution occurs between pH 4.0 and 5.5.[3][8]
5. Regeneration and Cleaning:
-
After elution, wash the column with a low pH buffer (e.g., Elution Buffer at pH 3.0) to remove any remaining strongly bound impurities.[8]
-
Regenerate the column by washing with at least 5 CV of 1 M NaOH. This step is crucial for removing tightly bound proteins and ensuring consistent performance over multiple cycles.[5][8]
-
Immediately after the NaOH wash, rinse the column with 5-10 CV of deionized water or Equilibration Buffer until the pH and conductivity are back to neutral.
6. Storage:
-
For long-term storage, equilibrate the column with a solution of 20% ethanol in 1 M NaCl.
Experimental Workflow Diagram
Caption: General experimental workflow for antibody purification using 4-MEP HCIC.
Performance Data
The performance of 4-MEP HCIC is highly dependent on the specific antibody, the feedstock, and the optimization of the chromatographic parameters. The following tables summarize typical performance data obtained from various studies.
Table 1: Binding Capacity of 4-MEP HCIC Resin for Human IgG
| Buffer pH | Ionic Strength (NaCl) | Dynamic Binding Capacity (mg/mL) |
| 7.0 - 9.0 | 0 M | 25 - 33 |
| 6.5 | 0 M | ~20 |
| 7.4 | 0.5 M | ~30 |
| 7.4 | 1.0 M | ~28 |
Data adapted from product literature and bioprocess tutorials.[3]
Table 2: Performance of MEP HyperCel™ for MAb Capture from CHO Cell Culture Supernatant
| Parameter | Feedstock | Elution Pool | Reduction Factor |
| MAb Purity (by SEC) | < 5% | > 95% | > 19-fold |
| Host Cell Proteins (HCP) | 6600 ppm | 351 ppm | ~20-fold |
| DNA | 5.8 µg/mL | 1.2 ng/mL | 4.9 Log |
| Yield | - | > 90% | - |
Data from a study on MAb capture from a protein-free CHO cell culture supernatant.[5]
Table 3: Purification of Monoclonal IgG from Ascites Fluid
| Parameter | Value |
| Purity | 83% |
| Yield | 79% |
Results from a single-step purification. Purity can be further increased with a subsequent polishing step.[8]
Conclusion
Hydrophobic Charge-Induction Chromatography using the 4-MEP ligand offers a robust, scalable, and cost-effective alternative to traditional antibody purification methods, particularly Protein A affinity chromatography. Its unique pH-dependent mechanism allows for binding under physiological conditions and gentle elution, which helps to preserve the integrity and activity of the target antibody. The protocols and data presented here provide a strong foundation for researchers and process development scientists to implement and optimize HCIC for their specific antibody purification needs, leading to high-purity and high-yield preparations suitable for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. MEP HyperCel chromatography II: binding, washing and elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Molecular mechanism of hydrophobic charge-induction chromatography: interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. sartoriustr.com [sartoriustr.com]
Application Notes and Protocols for the Immobilization of 4-Mercapto-ethyl-pyridine on Chromatography Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic Charge-Induction Chromatography (HCIC) is a powerful and increasingly utilized method for the purification of biomolecules, most notably monoclonal antibodies. This technique leverages ligands that are hydrophobic at neutral pH and become charged at acidic pH. 4-Mercapto-ethyl-pyridine (4-MEP) is a prominent HCIC ligand that facilitates the binding of proteins, such as immunoglobulins, through mild hydrophobic interactions at or near physiological pH. Elution is then efficiently achieved by lowering the pH, which induces a positive charge on the pyridine (B92270) ring of the 4-MEP ligand, leading to electrostatic repulsion of the bound protein. This gentle elution mechanism often preserves the biological activity of the target molecule better than traditional affinity chromatography methods.
These application notes provide a detailed protocol for the immobilization of this compound onto a common chromatography support, epoxy-activated agarose (B213101), to generate a custom HCIC resin.
Principle of 4-MEP Immobilization
The immobilization of this compound relies on the reactivity of its terminal thiol (-SH) group with a pre-activated chromatography resin. Epoxy-activated resins are an excellent choice for this purpose. The epoxide groups on the resin readily react with nucleophiles like thiols under mild conditions to form a stable thioether bond, covalently coupling the 4-MEP ligand to the agarose matrix.
Experimental Workflow for 4-MEP Immobilization
The overall process for preparing a 4-MEP functionalized chromatography resin is depicted in the workflow diagram below. The process begins with the preparation of the epoxy-activated resin, followed by the coupling reaction with 4-MEP, and concludes with the blocking of any remaining active sites on the resin.
Application Notes and Protocols for Monoclonal Antibody (IgG) Separation Using 4-MEP Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the separation of monoclonal antibodies (IgG) using 4-mercaptoethylpyridine (4-MEP) as a ligand in affinity chromatography. 4-MEP operates on a principle known as Hydrophobic Charge Induction Chromatography (HCIC), offering a robust and cost-effective alternative to traditional Protein A affinity chromatography. This technique leverages the pH-dependent hydrophobicity of the 4-MEP ligand to achieve high purity and recovery of antibodies.
At a physiological or neutral pH, the pyridine (B92270) ring of the 4-MEP ligand is uncharged and sufficiently hydrophobic to bind the Fc region of IgG molecules.[1][2] Elution is achieved by lowering the pH of the mobile phase, which causes both the 4-MEP ligand and the bound IgG to become positively charged. This electrostatic repulsion disrupts the hydrophobic interaction, allowing for the gentle elution of the antibody under mild acidic conditions, typically between pH 4.0 and 5.5.[3][4] This mild elution can help in reducing the formation of aggregates and better preserving the biological activity of the antibody.[3]
A significant advantage of 4-MEP-based chromatography is its broad applicability across different IgG subclasses and species, including those that show weak binding to Protein A.[1][4] Furthermore, the resin is stable to harsh cleaning and sanitization protocols, such as the use of 1 M sodium hydroxide, which contributes to a long resin lifetime and reduced operational costs.[3][5]
Data Presentation
The following tables summarize the performance of 4-MEP-based chromatography resins for IgG separation under various conditions, as reported in different studies.
Table 1: Dynamic Binding Capacity (DBC) of 4-MEP Resin for Different IgG Types
| IgG Type | Feedstock | Dynamic Binding Capacity (mg/mL of resin) | Reference(s) |
| Human polyclonal IgG | Purified | 32 | [1] |
| Murine monoclonal IgG1 | Ascites fluid | 37 | [1] |
| Murine monoclonal IgG2a | Cell culture supernatant | 34 | [1] |
| Monoclonal Mouse IgG1 | Concentrated cell culture supernatant | ~15 (at 7 min residence time) | [3] |
| General IgG | Not specified | ≥ 30 (at 10% breakthrough) | [2] |
Table 2: Purity and Recovery of IgG Using 4-MEP Chromatography
| IgG Type | Feedstock | Purity (%) | Recovery (%) | Reference(s) | |---|---|---|---| | Monoclonal Mouse IgG1 | Non-concentrated cell culture supernatant | 97 | 97 |[3] | | Monoclonal IgG | Ascites fluid | 83 | 79 |[4] | | IgG | Protein-free cell culture supernatant | > 95 | 87 |[2] | | Antibody | General Feedstocks | Up to 98 | Not specified |[6] |
Experimental Protocols
This section provides a general protocol for the separation of IgG using a 4-MEP chromatography resin, such as MEP HyperCel. The specific parameters may require optimization depending on the specific antibody, feedstock, and scale of purification.
Materials
-
Chromatography Resin: 4-MEP functionalized resin (e.g., MEP HyperCel)
-
Chromatography Column
-
Chromatography System (e.g., FPLC, HPLC)
-
Binding/Equilibration Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or 50 mM Tris-HCl, pH 8.0[1][3]
-
Wash Buffer: Same as Binding/Equilibration Buffer
-
Elution Buffer: 50 mM Sodium Acetate or Sodium Citrate, pH 4.0 - 5.5 (pH to be optimized for specific antibody)[1][4]
-
Regeneration/Cleaning Solution: 0.5 - 1.0 M Sodium Hydroxide (NaOH)[3][5]
-
Storage Solution: 1 M NaCl with 20% (v/v) ethanol[1]
-
Sample: Clarified cell culture supernatant, ascites fluid, or serum containing the target IgG.
Experimental Workflow Diagram
Caption: General workflow for IgG purification using 4-MEP chromatography.
Detailed Protocol
-
Column Packing and Preparation:
-
Prepare a slurry of the 4-MEP resin in the Binding/Equilibration Buffer.
-
Pack the column according to the manufacturer's instructions to achieve a uniform bed.
-
Wash the packed column with 3-5 column volumes (CV) of the Binding/Equilibration Buffer to remove any storage solution and to equilibrate the resin.
-
-
Sample Preparation and Loading:
-
Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) to remove cells and debris.
-
Adjust the pH of the sample to the range of 6.5 to 9.5 if necessary. Typically, no adjustment is needed for cell culture supernatants.[1]
-
Load the clarified sample onto the equilibrated column. A residence time of 5-8 minutes is generally recommended for optimal binding.[1][3]
-
-
Washing:
-
After loading, wash the column with 5-10 CV of Binding/Equilibration Buffer, or until the UV absorbance at 280 nm returns to baseline. This step removes non-specifically bound impurities.
-
-
Elution:
-
Elute the bound IgG by applying the Elution Buffer (e.g., 50 mM sodium acetate, pH 4.0-5.5). The optimal elution pH should be determined empirically for each specific antibody to maximize purity and recovery.[3]
-
Collect fractions and monitor the UV absorbance at 280 nm to identify the peak containing the purified IgG.
-
Immediately neutralize the eluted fractions by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to avoid potential aggregation at low pH.
-
-
Regeneration and Cleaning:
-
After elution, regenerate the column by washing with 3-5 CV of 0.5 - 1.0 M NaOH. A contact time of 30-60 minutes is recommended for thorough cleaning.[3][5]
-
For strongly bound impurities, a wash with 6 M guanidine (B92328) or 2 M urea (B33335) can be performed before the NaOH wash.[1]
-
After the cleaning step, wash the column with 5-10 CV of a neutral buffer (e.g., PBS) until the pH and conductivity of the effluent match the buffer.
-
-
Storage:
-
For long-term storage, equilibrate the column with a solution of 1 M NaCl in 20% ethanol (B145695) and store at 2-8°C.[1]
-
Mechanism of Action: Hydrophobic Charge Induction
The separation mechanism of 4-MEP relies on the unique properties of its pyridine ligand.
Caption: Mechanism of IgG binding and elution on 4-MEP resin.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low IgG Recovery | - Elution pH is too high. - Residence time during loading was too short. - IgG precipitation during elution. | - Decrease the pH of the elution buffer in small increments. - Decrease the flow rate during sample loading. - Immediately neutralize the eluted fractions. Consider adding arginine to the elution buffer to reduce aggregation.[4] |
| Low Purity | - Inefficient washing. - Elution pH is too low, co-eluting contaminants. - Contaminants have similar binding properties. | - Increase the wash volume. Consider adding a secondary wash step with a buffer of intermediate pH or ionic strength. - Increase the elution pH. A step-wise pH gradient elution can help to separate IgG from contaminants.[3] - Add a polishing step (e.g., ion-exchange chromatography).[4] |
| High Backpressure | - Clogged column frit. - Resin bed compaction. - Sample precipitation on the column. | - Filter the sample and buffers before use. - Repack the column. - Perform a thorough cleaning and regeneration cycle. |
| Loss of Binding Capacity | - Incomplete regeneration. - Fouling of the resin. | - Optimize the cleaning-in-place (CIP) protocol. Increase NaOH concentration or contact time. - Use a more stringent cleaning agent like 6 M guanidine if necessary.[1] |
Conclusion
Separation of monoclonal antibodies using 4-MEP as a ligand provides an efficient, scalable, and economical method for downstream processing. The mild elution conditions and high stability of the resin make it a compelling alternative to traditional affinity chromatography methods. By optimizing the experimental parameters as outlined in these notes, researchers can achieve high purity and recovery of their target IgG for a wide range of research, diagnostic, and therapeutic applications.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. api.sartorius.com [api.sartorius.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Creation of 4-Mercapto-ethyl-pyridine Self-Assembled Monolayers (SAMs) on Gold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organic molecules on solid substrates provide a versatile platform for tailoring surface properties with nanoscale precision. 4-Mercapto-ethyl-pyridine (4-MEP) SAMs on gold surfaces are of particular interest in the fields of biotechnology and drug development. The thiol group of 4-MEP forms a stable covalent bond with the gold surface, while the terminal pyridine (B92270) group offers a versatile interface for further functionalization or for mediating specific interactions with biomolecules. The ethyl spacer between the thiol and the pyridine ring provides flexibility and accessibility to the terminal functional group.
These SAMs are instrumental in a variety of applications, including the development of biosensors, platforms for studying protein-surface interactions, and in purification processes such as hydrophobic charge-induction chromatography (HCIC) for antibodies.[1][2][3] This document provides detailed protocols for the preparation and characterization of 4-MEP SAMs on gold substrates, along with key quantitative data to ensure reproducibility and quality control.
Data Presentation
Characterization of the 4-MEP SAM is critical to confirm the formation of a well-ordered and functional monolayer. The following table summarizes key quantitative parameters obtained from various analytical techniques.
| Parameter | Technique | Typical Value/Range | Notes |
| Water Contact Angle | Goniometry | 65° - 75° | Indicates a moderately hydrophilic surface due to the exposed pyridine group. The exact value can be influenced by the packing density and orientation of the molecules. |
| Ellipsometric Thickness | Ellipsometry | 0.8 - 1.2 nm | Consistent with a monolayer of 4-MEP molecules oriented on the surface. The ethyl linker contributes to a slightly larger thickness compared to 4-Mercaptopyridine. |
| S 2p Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~162.0 eV (S-Au) ~163.5 eV (unbound S-H) | The dominant peak at ~162.0 eV confirms the covalent attachment of the thiol group to the gold substrate.[4][5] The unbound S-H peak should be minimal in a well-formed SAM. |
| N 1s Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~399.5 eV | This binding energy is characteristic of the nitrogen atom in the pyridine ring.[4] |
| Reductive Desorption Peak | Cyclic Voltammetry | -0.7 to -0.9 V (vs. Ag/AgCl in 0.5 M KOH) | This potential corresponds to the reductive cleavage of the Au-S bond and is indicative of the stability of the SAM. |
Experimental Protocols
Protocol 1: Gold Substrate Preparation
High-quality SAMs require an atomically clean and smooth gold surface.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Ethanol (B145695) (absolute, ACS grade)
-
Acetone (B3395972) (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas (high purity)
Procedure:
-
Solvent Cleaning:
-
Sonicate the gold substrates in acetone for 10 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol for 10 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Etching (for rigorous cleaning):
-
Carefully prepare the piranha solution by slowly adding the H₂O₂ to the H₂SO₄. Never add the acid to the peroxide.
-
Immerse the cleaned and dried gold substrates in the piranha solution for 5-10 minutes. The solution will become hot.
-
Carefully remove the substrates using Teflon tweezers and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.
-
Protocol 2: this compound SAM Formation
Materials:
-
This compound (4-MEP)
-
Absolute ethanol
-
Cleaned gold substrates
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM solution of 4-MEP in absolute ethanol. Ensure the 4-MEP is fully dissolved.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrates into the 4-MEP solution.
-
To minimize oxidation of the thiol, it is recommended to purge the solution and the headspace of the reaction vessel with an inert gas.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing:
-
After incubation, carefully remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Perform a final rinse with ethanol.
-
-
Drying:
-
Dry the 4-MEP functionalized substrates under a gentle stream of nitrogen gas.
-
Store the modified substrates in a clean, dry, and inert environment until characterization or use.
-
Mandatory Visualizations
Experimental Workflow for 4-MEP SAM Formation
Caption: Experimental workflow for the preparation and characterization of a 4-MEP SAM on a gold substrate.
Application in Antibody Purification: Hydrophobic Charge-Induction Chromatography (HCIC)
4-MEP SAMs can be used to mimic the stationary phase of HCIC columns for studying antibody-surface interactions at a molecular level.
Caption: Principle of antibody binding and elution on a 4-MEP functionalized surface in HCIC.
Applications in Drug Development
The unique properties of 4-MEP SAMs make them valuable tools in various stages of drug development:
-
Antibody Purification: As demonstrated, the pH-dependent hydrophobicity of the pyridine group is the basis for HCIC, a technique used for the purification of monoclonal antibodies, a major class of biotherapeutics.[1][2][3]
-
Biosensor Development: 4-MEP SAMs can serve as a versatile platform for the immobilization of biomolecules (e.g., enzymes, antigens) to create highly sensitive and specific biosensors for drug screening and diagnostics. The pyridine group can be further functionalized to covalently attach these biomolecules.
-
Studying Protein-Surface Interactions: Understanding how proteins interact with surfaces is crucial for the development of biocompatible materials and drug delivery systems. 4-MEP SAMs provide a well-defined surface to study these interactions under controlled conditions.
-
Cell Adhesion Studies: The surface properties of materials can significantly influence cell behavior. 4-MEP SAMs can be used to create surfaces with specific chemical cues to study cell adhesion, proliferation, and differentiation in the context of tissue engineering and drug efficacy studies.
References
- 1. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. Self-assembled monolayers of DNA on cysteamine modified Au(111) surface: Atomic force microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Surface-Enhanced Raman Spectroscopy (SERS) of 4-Mercapto-ethyl-pyridine Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and experimental protocol for the analysis of 4-Mercapto-ethyl-pyridine (4-MEP) monolayers using Surface-Enhanced Raman Spectroscopy (SERS). SERS is a highly sensitive analytical technique that provides detailed molecular information, making it a valuable tool in various research fields, including drug development and materials science.[1][2] The protocols outlined below detail the preparation of SERS-active substrates, the formation of 4-MEP self-assembled monolayers (SAMs), and the subsequent SERS analysis.
Introduction to SERS of this compound
This compound (4-MEP) is a bifunctional molecule featuring a thiol (-SH) group that can form a strong bond with noble metal surfaces (e.g., gold and silver), and a pyridine (B92270) ring that provides a characteristic Raman fingerprint. This makes it an excellent candidate for forming well-ordered self-assembled monolayers (SAMs) on SERS-active substrates. The analysis of these monolayers can provide insights into molecular orientation, packing density, and interactions with the substrate. SERS enhances the weak Raman scattering signal of molecules by orders of magnitude, enabling the detection of even single molecules.[1] This enhancement is primarily attributed to two mechanisms: an electromagnetic enhancement from the localized surface plasmon resonance of the metallic nanostructures and a chemical enhancement due to charge transfer between the molecule and the substrate.[3][4]
Experimental Protocols
Preparation of SERS-Active Substrates
The quality and reproducibility of SERS substrates are crucial for obtaining reliable and quantifiable data.[5] Here, we describe a common method for preparing silver nanoparticle-based SERS substrates.
Materials:
-
Silicon wafers or glass slides
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water
Protocol for Silver Nanoparticle (AgNP) Coated Substrates:
-
Substrate Cleaning:
-
Sonciate silicon wafers or glass slides in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Surface Functionalization with APTES:
-
Immerse the cleaned substrates in a 1% (v/v) solution of APTES in toluene for 1 hour at 60°C.
-
Rinse the substrates with toluene and ethanol to remove excess APTES.
-
Cure the substrates in an oven at 110°C for 30 minutes.
-
-
Synthesis and Deposition of Silver Nanoparticles:
-
Prepare a 0.1 M solution of AgNO₃ in DI water.
-
Prepare a 0.2 M solution of NaBH₄ in DI water, and keep it in an ice bath.
-
Under vigorous stirring, add the AgNO₃ solution dropwise to the cold NaBH₄ solution. The solution should turn a yellowish-brown color, indicating the formation of AgNPs.
-
Immerse the APTES-functionalized substrates in the AgNP colloid solution for 24 hours to allow for the immobilization of the nanoparticles on the surface.
-
Gently rinse the substrates with DI water to remove loosely bound nanoparticles and dry under a nitrogen stream.
-
This method results in a uniform layer of AgNPs, which serve as the SERS-active surface. Alternative methods for SERS substrate fabrication include the use of gold nanoparticles, silver nanorods, or structured surfaces created by etching.[3][6][7][8]
Formation of this compound (4-MEP) Monolayer
Materials:
-
This compound (4-MEP)
-
Ethanol (spectroscopic grade)
-
Prepared SERS-active substrates
Protocol:
-
Preparation of 4-MEP Solution:
-
Prepare a 1 mM solution of 4-MEP in ethanol.
-
-
Monolayer Self-Assembly:
-
Immerse the SERS-active substrate in the 4-MEP solution for a period of 2-12 hours. The incubation time can be optimized to achieve a densely packed monolayer. The thiol group of 4-MEP will chemisorb onto the silver or gold nanoparticle surface, forming a stable SAM.[9]
-
After incubation, remove the substrate from the solution.
-
-
Rinsing and Drying:
-
Rinse the substrate thoroughly with ethanol to remove any physisorbed 4-MEP molecules.
-
Dry the substrate gently under a stream of nitrogen.
-
SERS Data Acquisition
Instrumentation:
-
Raman Spectrometer equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength is critical and should be matched with the plasmon resonance of the SERS substrate for maximum enhancement.[10]
-
Microscope with appropriate objectives.
Protocol:
-
Instrument Calibration:
-
Calibrate the Raman spectrometer using a standard reference material (e.g., a silicon wafer with a characteristic peak at 520 cm⁻¹).
-
-
Sample Mounting:
-
Mount the 4-MEP monolayer-coated SERS substrate on the microscope stage.
-
-
Data Acquisition:
-
Focus the laser onto the sample surface.
-
Acquire the SERS spectrum using an appropriate laser power and acquisition time. It is important to use a low laser power to avoid sample damage.
-
Collect spectra from multiple random spots on the substrate to ensure reproducibility and to obtain an average representation of the monolayer.[11]
-
Data Presentation
The quantitative data from the SERS analysis of 4-MEP monolayers can be summarized for easy comparison. The following table provides an example of characteristic Raman peaks for the closely related molecule 4-Mercaptopyridine (4-MPy), which can serve as a reference for 4-MEP. The exact peak positions for 4-MEP may vary slightly.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (for 4-MPy) | Symmetry Species |
| ~711 | C-S Stretch | a₁ |
| ~1005 | Ring Breathing | a₁ |
| ~1058 | C-H in-plane bend | a₁ |
| ~1092 | Ring Breathing | a₁ |
| ~1208 | C-H in-plane bend | a₁ |
| ~1582 | C-C stretch | b₂ |
| ~1609 | C-C stretch | a₁ |
Data based on studies of 4-Mercaptopyridine (4-MPy), which is structurally similar to 4-MEP.[4][9][10]
Visualizations
The following diagrams illustrate the key processes in the SERS analysis of 4-MEP monolayers.
Caption: Experimental workflow for SERS analysis of 4-MEP monolayers.
Caption: Simplified diagram of the SERS enhancement mechanism.
References
- 1. Surface-enhanced Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 2. silmeco.com [silmeco.com]
- 3. A Novel Method for Rapid and High-Performance SERS Substrate Fabrication by Combination of Cold Plasma and Laser Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Optimum fabrication parameters for preparing high performance SERS substrates based on Si pyramid structure and silver nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Surface-Enhanced Raman Spectroscopy for Field Detections Based on Structurally Homogeneous Silver-Coated Silicon Nanocone Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Gold Nanoparticles with 4-Mercapto-ethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the functionalization of gold nanoparticles (AuNPs) with 4-Mercapto-ethyl-pyridine (4-MEP). Gold nanoparticles are pivotal in biomedical research and drug development due to their unique physicochemical properties.[1][2][3] Surface modification with ligands such as 4-MEP is crucial for their application, enhancing stability and enabling further conjugation with biomolecules.[3] The protocol herein details the synthesis of citrate-stabilized AuNPs, their subsequent functionalization with 4-MEP via ligand exchange, and characterization using standard analytical techniques. The pyridine (B92270) moiety of 4-MEP provides a versatile handle for further chemical modifications, making these nanoparticles ideal platforms for various applications, including biosensing, diagnostics, and targeted drug delivery.[1][2]
Introduction
Gold nanoparticles (AuNPs) possess distinct optical and electronic properties, making them a versatile platform in nanotechnology and nanomedicine.[1][4] Their large surface area-to-volume ratio allows for the efficient loading of therapeutic agents and targeting ligands.[1] However, bare AuNPs are often unstable in biological media and require surface modification to prevent aggregation and enhance biocompatibility.[4]
Functionalization with thiol-containing molecules is a common and effective strategy to stabilize AuNPs due to the strong affinity between gold and sulfur.[2] this compound (4-MEP) is a bifunctional ligand that offers both a thiol group for robust anchoring to the AuNP surface and a terminal pyridine group. The pyridine ring serves as a versatile chemical handle for further conjugation reactions, such as N-alkylation or coordination with metal ions. This dual functionality makes 4-MEP an excellent choice for creating tailored AuNP-based platforms for drug delivery, diagnostics, and bio-imaging. Studies have shown that 4-mercaptopyridine (B10438) can yield stable nanoparticle suspensions.[5] This protocol provides a detailed methodology for the synthesis, functionalization, and characterization of 4-MEP coated AuNPs.
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (20 nm)
This protocol is a modified Turkevich method for the synthesis of approximately 20 nm AuNPs.
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned.
Procedure:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄·3H₂O in DI water in a 250 mL round-bottom flask.
-
Heat the solution to a rolling boil with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling gold solution.
-
The solution color will change from pale yellow to blue and then to a deep red within minutes.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while stirring.
-
Store the resulting ruby-red AuNP suspension at 4°C.
Functionalization of AuNPs with this compound (4-MEP)
This protocol describes the ligand exchange process to replace the citrate capping agent with 4-MEP.
Materials:
-
Citrate-stabilized AuNP suspension (from section 2.1)
-
This compound (4-MEP)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 1 mM solution of 4-MEP in ethanol.
-
To 10 mL of the citrate-stabilized AuNP suspension, add the 4-MEP solution dropwise while stirring. A typical starting point is a 100-fold molar excess of 4-MEP relative to the AuNPs.
-
Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
Purify the 4-MEP functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 30 minutes).
-
Carefully remove the supernatant containing excess 4-MEP and unbound citrate.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
After the final wash, resuspend the purified 4-MEP-AuNPs in the desired volume of PBS.
-
Characterize the functionalized nanoparticles using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
Characterization of 4-MEP Functionalized AuNPs
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to monitor the surface plasmon resonance (SPR) peak of the AuNPs, which is sensitive to changes in the nanoparticle's surface chemistry and aggregation state.[6][7]
Protocol:
-
Record the UV-Vis spectrum of the initial citrate-stabilized AuNPs from 400 to 700 nm.
-
After functionalization and purification, record the UV-Vis spectrum of the 4-MEP-AuNPs.
-
A red-shift in the SPR peak is expected upon successful ligand exchange.
Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and zeta potential of the nanoparticles, providing information on their size distribution and surface charge.
Protocol:
-
Measure the hydrodynamic diameter and zeta potential of the citrate-stabilized AuNPs.
-
Measure the hydrodynamic diameter and zeta potential of the 4-MEP-AuNPs.
-
An increase in hydrodynamic diameter is expected due to the 4-MEP layer. The zeta potential will change, reflecting the new surface chemistry.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle core size, morphology, and dispersion state.
Protocol:
-
Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to dry completely.
-
Image the nanoparticles using a TEM.
-
Analyze the images to determine the average core diameter and assess for any aggregation.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of unfunctionalized and 4-MEP functionalized AuNPs.
Table 1: UV-Vis Spectroscopy Data
| Nanoparticle Sample | SPR Peak Wavelength (λ_max) (nm) |
| Citrate-Stabilized AuNPs | ~520 |
| 4-MEP Functionalized AuNPs | ~525-530 |
Table 2: DLS and Zeta Potential Data
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Stabilized AuNPs | ~25-30 | < 0.3 | -30 to -50 |
| 4-MEP Functionalized AuNPs | ~30-40 | < 0.3 | -10 to +10 (pH dependent) |
Table 3: TEM Data
| Nanoparticle Sample | Average Core Diameter (nm) | Morphology | Dispersion |
| Citrate-Stabilized AuNPs | ~20 | Spherical | Monodispersed |
| 4-MEP Functionalized AuNPs | ~20 | Spherical | Monodispersed |
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of AuNPs.
Caption: Conceptual pathway for targeted drug delivery using 4-MEP-AuNPs.
References
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. edinburghanalytical.com [edinburghanalytical.com]
Application Notes and Protocols for 4-Mercapto-ethyl-pyridine (4-MEP) as a Molecular Linker in Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Mercapto-ethyl-pyridine (4-MEP) as a versatile molecular linker in the development of biosensors. The unique properties of 4-MEP, combining a thiol group for robust anchoring to gold surfaces and a pyridine (B92270) ring for tunable interactions with biomolecules, make it a compelling candidate for various biosensing applications.
Introduction to this compound (4-MEP) in Biosensing
This compound (4-MEP) is a bifunctional organic molecule that has shown significant promise as a molecular linker for the immobilization of bioreceptors on transducer surfaces, particularly gold. Its molecular structure features a terminal thiol (-SH) group, which forms a stable self-assembled monolayer (SAM) on gold surfaces via a strong gold-sulfur bond.[1][2] The other end of the molecule presents a pyridine ring, which can engage in a variety of interactions, including hydrophobic and hydrogen bonding, as well as pH-dependent electrostatic interactions.[3][4]
The ethyl spacer between the thiol and the pyridine ring provides flexibility and reduces steric hindrance, facilitating the proper orientation of immobilized biomolecules for optimal target binding. This pH-responsive nature of the pyridine ring (protonation at acidic pH) is a key feature that can be exploited for controlled binding and elution of target molecules, a principle widely used in hydrophobic charge-induction chromatography (HCIC) for antibody purification.[5][6] This same principle can be harnessed in biosensor design for regeneration of the sensor surface or for pH-modulated signal transduction.
Applications in Biosensor Development
While the primary application of 4-MEP has been in HCIC for antibody separation, its properties are highly transferable to the field of biosensors.[5][7] Potential applications include:
-
Immunosensors: The ability of 4-MEP to bind antibodies, particularly through their Fc region at neutral pH, makes it an excellent candidate for orienting antibodies on a sensor surface for enhanced antigen detection.[3][8]
-
Electrochemical Biosensors: The formation of a dense 4-MEP monolayer on a gold electrode can be used to modulate the electrochemical properties of the surface upon target binding. This has been demonstrated with the closely related molecule 4-mercaptopyridine (B10438) (4-MPY) for the detection of heavy metal ions like mercury.[9][10]
-
Surface Plasmon Resonance (SPR) Biosensors: SPR is a powerful technique for studying biomolecular interactions in real-time.[11] 4-MEP modified gold surfaces can be used in SPR biosensors to study the binding kinetics and affinity of a wide range of analytes, from small molecules to large proteins.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing 4-mercaptopyridine (4-MPY), a closely related molecule, in an electrochemical biosensor for mercury (Hg²⁺) detection. This data provides an indication of the potential performance of biosensors based on similar mercaptopyridine linkers.
Table 1: Performance Characteristics of a 4-MPY-based Electrochemical Biosensor for Hg²⁺ Detection [10][13]
| Parameter | Value | Detection Method |
| Linear Detection Range | 0.01 µg/L to 500 µg/L | Electrochemical Impedance Spectroscopy (EIS) |
| Limit of Detection (LOD) | 0.002 µg/L | Electrochemical Impedance Spectroscopy (EIS) |
| Optimized Linker Concentration | 1 mM | Differential Pulse Voltammetry (DPV) |
Experimental Protocols
Protocol 1: Fabrication of a 4-MEP Self-Assembled Monolayer (SAM) on a Gold Surface for Biosensing
This protocol describes the formation of a 4-MEP SAM on a gold-coated substrate, which is the foundational step for many biosensor applications.
Materials:
-
Gold-coated substrate (e.g., gold-coated glass slide for SPR, gold electrode for electrochemical sensing)
-
This compound (4-MEP)
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation.
-
Rinse the substrate with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For a more rigorous cleaning, plasma cleaning or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution in a certified fume hood with appropriate personal protective equipment ) can be employed.
-
-
Preparation of 4-MEP Solution:
-
Prepare a 1 mM solution of 4-MEP in anhydrous ethanol. The optimal concentration may need to be determined experimentally for a specific application.[9]
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrate into the 4-MEP solution.
-
Incubate for a sufficient time to allow for the formation of a well-ordered monolayer. A typical incubation time is 12-24 hours at room temperature.[14]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the 4-MEP solution.
-
Rinse the substrate thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Rinse with DI water.
-
Dry the 4-MEP modified substrate under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
The quality of the SAM can be characterized using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and electrochemical methods like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS).[12]
-
Protocol 2: Immobilization of Antibodies onto a 4-MEP Modified Surface for an Immunosensor
This protocol outlines the immobilization of antibodies onto a 4-MEP functionalized surface. The interaction is primarily based on hydrophobic and hydrogen bonding at neutral pH.
Materials:
-
4-MEP modified gold substrate (prepared as in Protocol 1)
-
Antibody solution in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 - PBST)
Procedure:
-
Antibody Immobilization:
-
Prepare a solution of the desired antibody in PBS at a concentration typically ranging from 10 to 100 µg/mL. The optimal concentration should be determined experimentally.
-
Apply the antibody solution to the 4-MEP modified surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for antibody binding.
-
-
Washing:
-
After incubation, wash the surface with PBST to remove any unbound or weakly adsorbed antibodies.
-
-
Blocking:
-
To prevent non-specific binding of subsequent molecules, incubate the surface with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Final Washing:
-
Wash the surface again with PBST to remove excess blocking agent.
-
The surface is now ready for the introduction of the antigen for detection.
-
Visualizations
Signaling Pathway: Electrochemical Detection of Analytes
Caption: Electrochemical biosensor signaling pathway using a 4-MEP linker.
Experimental Workflow: SPR-based Immunoassay
Caption: Workflow for an SPR-based immunoassay using a 4-MEP linker.
Logical Relationship: pH-Dependent Interaction of 4-MEP
Caption: pH-dependent binding mechanism of 4-MEP with proteins.
References
- 1. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of hydrophobic charge-induction chromatography: Interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG [agris.fao.org]
- 5. Antibody separation by hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of hydrophobic charge-induction chromatography: interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions [mdpi.com]
- 10. 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosensor-surface plasmon resonance methods for quantitative analysis of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody-ligand interactions for hydrophobic charge-induction chromatography: a surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. auetd.auburn.edu [auetd.auburn.edu]
Application Notes and Protocols: Electrochemical Analysis of 4-Mercapto-ethyl-pyridine SAMs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical characterization of self-assembled monolayers (SAMs) of 4-Mercapto-ethyl-pyridine (4-MEP) on gold surfaces. The following sections detail the principles, experimental setup, and data analysis techniques commonly employed to investigate the formation, structure, and electrochemical properties of these important surface modifications.
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a fundamental tool for tailoring the interfacial properties of materials in fields ranging from biosensors to drug delivery. This compound (4-MEP) is of particular interest due to its pyridine (B92270) head group, which can participate in hydrogen bonding, coordination chemistry, and pH-dependent interactions. Understanding the electrochemical behavior of 4-MEP SAMs is crucial for the rational design and application of these functionalized surfaces.
The primary electrochemical techniques for characterizing 4-MEP SAMs are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). CV provides information on the redox behavior of the monolayer and can be used to determine surface coverage through reductive desorption. EIS is a powerful technique for probing the dielectric properties and charge transfer resistance of the SAM, offering insights into the packing and defectivity of the monolayer.
Experimental Protocols
Gold Substrate Preparation
High-quality SAMs are highly dependent on the cleanliness and planarity of the gold substrate. The following protocols outline common cleaning procedures.
Method A: Piranha Solution Cleaning (Use with extreme caution in a fume hood)
-
Prepare the piranha solution by slowly adding a 3:7 volume ratio of 30% hydrogen peroxide (H₂O₂) to concentrated sulfuric acid (H₂SO₄).
-
Using non-metallic tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse thoroughly with deionized (DI) water.
-
Rinse the substrate with absolute ethanol (B145695).
-
Dry the substrate under a gentle stream of nitrogen gas.
Method B: RCA SC-1 Cleaning
-
In a glass beaker, heat a 1:1:5 volume mixture of 27% ammonium (B1175870) hydroxide (B78521) (NH₄OH), 30% hydrogen peroxide (H₂O₂), and DI water to 75-80 °C.
-
Immerse the gold substrate in the heated solution for 10-15 minutes.
-
Remove the substrate and rinse thoroughly with DI water.
-
Rinse with absolute ethanol.
-
Dry with a stream of nitrogen.
Method C: UV/Ozone Cleaning
-
Place the gold substrate in a UV/Ozone cleaner.
-
Expose the substrate to UV/Ozone for 10-20 minutes to remove organic contaminants.
-
Rinse with absolute ethanol and dry with nitrogen.
Formation of 4-MEP SAMs
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately after cleaning and drying, immerse the gold substrate in the 4-MEP solution. Ensure the entire gold surface is covered.
-
For consistent, highly ordered films, the self-assembly process should proceed for 24-48 hours in a sealed container to minimize oxygen exposure.[1] Shorter immersion times of a few minutes can also result in monolayer formation.[2][3]
-
After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-modified substrate with a gentle stream of nitrogen.
Cyclic Voltammetry (CV)
CV is used to characterize the electrochemical properties of the 4-MEP SAM and to determine the surface coverage via reductive desorption.
-
Electrochemical Cell Setup:
-
Working Electrode: The 4-MEP SAM-modified gold substrate.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or gauze.
-
Electrolyte: Deaerated 0.1 M KOH or other suitable supporting electrolyte.
-
-
Reductive Desorption:
-
Scan the potential from an initial value (e.g., 0 V vs. Ag/AgCl) to a sufficiently negative potential to induce the reductive desorption of the thiol from the gold surface (e.g., -1.2 V vs. Ag/AgCl).
-
The reaction for the reductive desorption is: Au-SR + e⁻ → Au + SR⁻.[4]
-
Record the resulting voltammogram at a scan rate of 50-100 mV/s.
-
-
Analysis of Electron Transfer Properties:
-
To probe the electron transfer through the SAM, use an electrolyte containing a redox couple, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer (e.g., PBS).
-
Record the cyclic voltammogram over a potential range that encompasses the redox potential of the probe.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is employed to model the electrical properties of the SAM-electrolyte interface.
-
Electrochemical Cell Setup: Use the same setup as for CV, with an electrolyte containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).
-
Measurement Parameters:
-
Apply a DC potential corresponding to the formal potential of the redox probe.
-
Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
-
Data Analysis:
-
The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance).
-
Fit the data to an equivalent circuit model, such as a Randles circuit, to extract parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Data Presentation
The following tables summarize typical quantitative data obtained from the electrochemical analysis of 4-MEP and similar mercaptopyridine SAMs.
| Parameter | Value | Technique | Conditions | Reference |
| Surface Coverage (θ) | 0.2 | XPS & Electrochemical Data | Short immersion in 0.1 M NaOH | [2][5] |
| 4.75 x 10⁻¹⁰ mol/cm² | Reductive Desorption | 20 mM 4,4'-dithiodipyridine solution | [6] | |
| 7.2 x 10⁻¹⁰ mol/cm² (theoretical) | N/A | Fully formed (√3 × √3)R30° monolayer | [7] | |
| Reductive Desorption Potential | ~ -0.7 V vs. Ag/AgCl | Cyclic Voltammetry | 0.1 M KOH | [8] |
| -1.05 V | Cyclic Voltammetry | 0.1 M KOH | [7] |
Visualizations
The following diagrams illustrate the key processes involved in the formation and analysis of 4-MEP SAMs.
Caption: Experimental workflow for the formation of a 4-MEP SAM on a gold substrate.
Caption: Workflow for the electrochemical analysis of 4-MEP SAMs.
Caption: Self-assembly mechanism of 4-MEP on a gold surface.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. Complex surface chemistry of 4-mercaptopyridine self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Structure of 4-Mercaptopyridine on Au(111): A New Dense Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 4-Methylethcathinone (4-MEP) to Human Serum Albumin (HSA) for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of interactions between small molecules and proteins is fundamental in drug discovery and development. Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including drugs.[1] Understanding the binding characteristics of novel psychoactive substances, such as 4-methylethcathinone (4-MEP), to HSA is essential for elucidating their pharmacokinetic and pharmacodynamic profiles.
This document provides a detailed protocol for the covalent conjugation of a derivatized form of 4-MEP to HSA. Covalent attachment of 4-MEP to HSA creates a stable conjugate that can be utilized as a tool for a variety of in vitro and in vivo studies, including the generation of antibodies, investigation of protein-drug adduction, and as a standard in analytical assays.
Due to the chemical structure of 4-MEP, which lacks a readily available functional group for direct conjugation, this protocol first describes a proposed synthetic modification of 4-MEP to introduce a carboxylic acid handle. Subsequently, a detailed methodology for conjugating this 4-MEP derivative to the primary amine groups of lysine (B10760008) residues on HSA via carbodiimide (B86325) chemistry is provided. The protocol also covers methods for the purification and characterization of the resulting 4-MEP-HSA conjugate.
Experimental Principles
The conjugation strategy involves two key stages:
-
Derivatization of 4-MEP: A carboxylic acid functional group is introduced to the 4-MEP molecule. This is a hypothetical step for creating a reactive version of the drug, for which a synthetic chemistry protocol would need to be developed and optimized. For the purpose of this application note, we will refer to this derivative as 4-MEP-COOH.
-
Carbodiimide-Mediated Conjugation: The carboxyl group of 4-MEP-COOH is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[] The resulting NHS ester of 4-MEP is then reacted with the primary amine groups of lysine residues on the surface of HSA, forming a stable amide bond.[3]
The general reaction scheme is depicted below:
Caption: General workflow for the conjugation of 4-MEP-COOH to HSA.
Materials and Reagents
-
Human Serum Albumin (HSA), fatty acid-free
-
4-MEP-COOH (hypothetical derivatized 4-methylethcathinone with a terminal carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or centrifugal ultrafiltration units
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents and equipment
-
Coomassie Brilliant Blue R-250 staining solution
-
UV-Vis Spectrophotometer
-
Circular Dichroism (CD) Spectropolarimeter
Experimental Protocols
Protocol 1: Conjugation of 4-MEP-COOH to HSA
This protocol describes the covalent attachment of 4-MEP-COOH to the lysine residues of HSA.
-
Preparation of Reagents:
-
Dissolve HSA in PBS at a concentration of 10 mg/mL.
-
Prepare a 100 mM MES buffer, pH 6.0.
-
Freshly prepare solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer immediately before use.
-
Dissolve 4-MEP-COOH in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with MES buffer to the desired concentration.
-
-
Activation of 4-MEP-COOH:
-
In a microcentrifuge tube, mix 4-MEP-COOH with a 1.5-fold molar excess of both EDC and NHS in MES buffer.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the active NHS ester of 4-MEP.
-
-
Conjugation Reaction:
-
Add the activated 4-MEP-NHS ester solution to the HSA solution. The molar ratio of the 4-MEP derivative to HSA can be varied to achieve different degrees of labeling (a starting point of 20:1 molar excess of 4-MEP-COOH to HSA is recommended).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
To quench the reaction and hydrolyze any unreacted NHS esters, add hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Incubate for 5-10 minutes at room temperature.
-
Protocol 2: Purification of the 4-MEP-HSA Conjugate
This protocol details the removal of unreacted 4-MEP-COOH and crosslinking reagents.
-
Dialysis:
-
Transfer the conjugation reaction mixture to a dialysis tubing (10 kDa MWCO).
-
Dialyze against 1 L of PBS at 4°C.
-
Change the dialysis buffer at least three times over a period of 24-48 hours.
-
-
Centrifugal Ultrafiltration (Alternative to Dialysis):
-
Place the reaction mixture in a centrifugal ultrafiltration unit with a 10 kDa molecular weight cutoff.
-
Centrifuge according to the manufacturer's instructions to concentrate the conjugate and remove small molecule impurities.
-
Wash the conjugate by adding fresh PBS and repeating the centrifugation step at least three times.
-
-
Storage:
-
Determine the final concentration of the purified 4-MEP-HSA conjugate using a protein assay (e.g., BCA assay).
-
Store the conjugate at -20°C or -80°C for long-term use.
-
Characterization of the 4-MEP-HSA Conjugate
Protocol 3: Determination of the Degree of Labeling (DOL) by UV-Vis Spectroscopy
The Degree of Labeling (DOL), or the average number of 4-MEP molecules conjugated per HSA molecule, can be estimated using UV-Vis spectroscopy, assuming 4-MEP has a distinct absorbance peak that does not significantly overlap with the protein's absorbance at 280 nm.[4][5][6]
-
Measure Absorbance:
-
Measure the absorbance of the purified 4-MEP-HSA conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of 4-MEP (A_max_4-MEP).
-
Measure the absorbance of a known concentration of unconjugated 4-MEP-COOH to determine its molar extinction coefficient (ε_4-MEP) at its λ_max.
-
-
Calculate Protein Concentration:
-
Calculate Degree of Labeling (DOL):
-
DOL = A_max_4-MEP / (ε_4-MEP × Protein Concentration (M))
-
Protocol 4: SDS-PAGE Analysis
SDS-PAGE is used to confirm the covalent conjugation of 4-MEP to HSA by observing a shift in the molecular weight of the conjugate compared to the unconjugated protein.[9][10]
-
Sample Preparation:
-
Prepare samples of unconjugated HSA and the purified 4-MEP-HSA conjugate at the same protein concentration.
-
Mix the protein samples with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel (e.g., 10-12%).
-
Run the gel according to standard procedures.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel to visualize the protein bands.
-
The 4-MEP-HSA conjugate should migrate slower (appear as a higher molecular weight band) than the unconjugated HSA.
-
Caption: Experimental workflow for 4-MEP-HSA conjugation and characterization.
Protocol 5: Biophysical Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to assess potential changes in the secondary and tertiary structure of HSA upon conjugation with 4-MEP.[11][12][13]
-
Sample Preparation:
-
Prepare samples of unconjugated HSA and the 4-MEP-HSA conjugate at the same concentration (e.g., 0.1-0.2 mg/mL) in PBS.
-
-
Far-UV CD (Secondary Structure):
-
Acquire CD spectra from 190 to 260 nm in a 1 mm pathlength cuvette.
-
Compare the spectra of the conjugate and unconjugated HSA to identify any significant changes in the α-helical content.
-
-
Near-UV CD (Tertiary Structure):
-
Acquire CD spectra from 250 to 350 nm in a 10 mm pathlength cuvette.
-
Analyze the spectra for alterations in the signals from aromatic amino acids, which can indicate changes in the tertiary structure.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data that could be obtained from the characterization of a 4-MEP-HSA conjugate.
Table 1: Summary of UV-Vis Spectroscopic Analysis and Degree of Labeling (DOL)
| Sample | A₂₈₀ | A_max_4-MEP | Protein Conc. (µM) | DOL (4-MEP/HSA) |
| Unconjugated HSA | 0.657 | 0.000 | 15.0 | 0.0 |
| 4-MEP-HSA Batch 1 | 0.785 | 0.150 | 14.8 | 5.1 |
| 4-MEP-HSA Batch 2 | 0.812 | 0.225 | 14.5 | 7.8 |
Table 2: SDS-PAGE Migration Analysis
| Sample | Apparent Molecular Weight (kDa) |
| Unconjugated HSA | ~66.5 |
| 4-MEP-HSA Conjugate | ~68-70 |
Table 3: Circular Dichroism Secondary Structure Analysis
| Sample | α-Helix Content (%) | β-Sheet Content (%) |
| Unconjugated HSA | 67 | 10 |
| 4-MEP-HSA Conjugate | 65 | 10 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient activation of 4-MEP-COOH | Ensure EDC/NHS solutions are fresh. Optimize the molar ratio of EDC/NHS to 4-MEP-COOH. |
| Hydrolysis of NHS ester | Perform the conjugation reaction promptly after the activation step. Maintain the recommended pH. | |
| Protein Precipitation during Conjugation | High concentration of organic solvent | Minimize the volume of organic solvent used to dissolve 4-MEP-COOH. Add the activated 4-MEP solution slowly to the HSA solution with stirring. |
| High degree of modification | Reduce the molar excess of the 4-MEP derivative in the conjugation reaction. | |
| Smearing of Bands on SDS-PAGE | Heterogeneity of the conjugate | This is expected to some extent. Ensure adequate purification to remove aggregates. Consider size-exclusion chromatography for a more homogeneous product. |
| Significant Change in CD Spectrum | Conformational changes in HSA | This may be an inherent consequence of conjugation. Assess the functional activity of the conjugate to determine if the structural change is detrimental. |
Conclusion
This application note provides a comprehensive framework for the conjugation of a derivatized form of 4-MEP to human serum albumin. The detailed protocols for conjugation, purification, and characterization will enable researchers to produce and validate 4-MEP-HSA conjugates for use in a wide range of protein studies. The successful generation of such conjugates is a critical step in advancing our understanding of the interactions between novel psychoactive substances and key biological macromolecules, which is vital for drug development and toxicological assessment.
References
- 1. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Structural Analysis of Bovine Serum Albumin: Application of Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
Elucidating 4-Methyl-1-Phenyl-2-Pentanone and Protein Interactions Through Molecular Dynamics Simulation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-phenyl-2-pentanone (4-MEP) is a chemical compound with potential significance in various biological processes. Understanding its interactions with proteins at a molecular level is crucial for elucidating its mechanism of action, potential toxicity, and metabolic fate. Molecular dynamics (MD) simulation has emerged as a powerful computational tool to investigate the dynamic interactions between small molecules and proteins, providing insights that are often inaccessible through experimental methods alone.[1][2][3]
This document provides a detailed application note and a generalized protocol for conducting MD simulations to study the interaction of 4-MEP with a representative protein target. Given the absence of specific experimental data on 4-MEP protein interactions, this guide employs a hypothetical study scenario involving a human cytochrome P450 (CYP) enzyme. CYPs are a superfamily of enzymes responsible for the metabolism of a wide array of xenobiotics and are therefore a plausible class of interacting proteins for a compound like 4-MEP.[1][4] The methodologies outlined herein are broadly applicable to the study of other small molecule-protein interactions.
Application Notes
Molecular dynamics simulations can provide valuable qualitative and quantitative data regarding the binding of 4-MEP to a protein. Key applications include:
-
Binding Mode Prediction: Determining the most probable orientation and conformation of 4-MEP within the protein's binding site.
-
Interaction Analysis: Identifying the key amino acid residues involved in the interaction and the nature of the non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.
-
Conformational Dynamics: Assessing the impact of 4-MEP binding on the protein's structure and flexibility, which can allosterically modulate its function.[5]
-
Binding Affinity Estimation: Calculating the binding free energy to quantify the strength of the interaction between 4-MEP and the protein.
-
Metabolic Site Prediction: In the context of enzymes like CYPs, identifying the atoms of 4-MEP that are most susceptible to metabolic modification based on their proximity to the catalytic center.
Hypothetical Quantitative Data Summary
The following tables present hypothetical data that could be generated from an MD simulation study of 4-MEP with a human cytochrome P450 enzyme.
Table 1: Binding Free Energy Calculation (MM/PBSA)
| Complex | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | Non-Polar Solvation Energy (kcal/mol) | Binding Free Energy (ΔG_bind, kcal/mol) |
| CYP-4MEP (Pose 1) | -45.8 | -15.2 | 38.5 | -3.1 | -25.6 |
| CYP-4MEP (Pose 2) | -38.2 | -10.1 | 32.7 | -2.5 | -18.1 |
Table 2: Analysis of Intermolecular Interactions
| Interaction Type | Interacting Residues (CYP) | 4-MEP Atom(s) Involved | Occupancy (%) |
| Hydrogen Bond | SER119 | O1 | 75.2 |
| Hydrogen Bond | ARG212 | O1 | 45.8 |
| Hydrophobic | PHE215, PHE304, LEU482 | Phenyl Ring | >90 |
| Hydrophobic | ILE369, ALA370 | Isobutyl Group | >85 |
Table 3: Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF) Analysis
| System | Average RMSD of Protein Backbone (Å) | Average RMSD of 4-MEP (Å) | Key Residue RMSF > 2.5 Å (Residue ID) |
| Apo-CYP | 1.8 ± 0.3 | N/A | 210-225 (F-G loop) |
| CYP-4MEP Complex | 1.5 ± 0.2 | 0.8 ± 0.1 | 212, 370 |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for performing a molecular dynamics simulation of 4-MEP with a human cytochrome P450 enzyme using the GROMACS software package.[2][6][7][8][9]
Protocol 1: System Preparation
-
Protein Structure Preparation:
-
Obtain the 3D crystal structure of the target human CYP enzyme (e.g., CYP3A4, PDB ID: 1TQN) from the Protein Data Bank.
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, from the PDB file.
-
Use a molecular modeling tool to add missing hydrogen atoms and check for any missing residues or atoms.
-
-
Ligand (4-MEP) Preparation:
-
Generate a 3D structure of 4-MEP using a chemical drawing tool (e.g., ChemDraw, Avogadro).
-
Optimize the geometry of the 4-MEP molecule using a quantum mechanics method (e.g., at the HF/6-31G* level) to obtain accurate partial charges.
-
Generate a topology file and force field parameters for 4-MEP using a server or tool like CGenFF or the antechamber module of AmberTools.
-
-
Molecular Docking (Optional but Recommended):
-
Perform molecular docking of 4-MEP into the active site of the prepared CYP structure to obtain a reasonable starting conformation for the MD simulation.
-
Select the docked pose with the best score and visually inspect the interactions.
-
-
Complex Formation:
-
Combine the coordinates of the prepared protein and the docked 4-MEP into a single PDB file to create the initial complex structure.
-
Protocol 2: Molecular Dynamics Simulation with GROMACS
-
Topology and Force Field:
-
Generate the protein topology using the pdb2gmx tool in GROMACS, selecting an appropriate force field (e.g., CHARMM36m).
-
Include the generated 4-MEP topology file in the main system topology file.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface).
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength using the genion tool.
-
-
Energy Minimization:
-
Perform energy minimization of the solvated system using the steepest descent algorithm to remove any steric clashes.
-
-
Equilibration (NVT and NPT):
-
Perform a 1 ns NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. Restrain the positions of the protein and ligand heavy atoms.
-
Perform a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. Continue to restrain the protein and ligand heavy atoms.
-
-
Production MD Run:
-
Perform the production MD simulation for a desired length of time (e.g., 100 ns or longer) without any restraints. Save the coordinates at regular intervals (e.g., every 10 ps).
-
Protocol 3: Trajectory Analysis
-
RMSD and RMSF Analysis:
-
Calculate the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the simulation.
-
Calculate the Root-Mean-Square Fluctuation (RMSF) of each residue to identify flexible regions of the protein.
-
-
Interaction Analysis:
-
Analyze the trajectory to identify and quantify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between 4-MEP and the protein.
-
-
Binding Free Energy Calculation:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the simulation snapshots.
-
-
Clustering Analysis:
-
Perform clustering analysis on the trajectory to identify the most representative conformations of the protein-ligand complex.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this document.
Caption: Workflow for a typical molecular dynamics simulation study.
Caption: Hypothetical signaling pathway involving 4-MEP metabolism.
References
- 1. Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 3. Substrate Binding to Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric P450 mechanisms: multiple binding sites, multiple conformers, or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. GROMACS Tutorials [mdtutorials.com]
- 8. Protein-Ligand Complex [mdtutorials.com]
- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
Application of 4-Mercapto-ethyl-pyridine in Drug Delivery Research: A Hypothetical Framework
To the Researcher: The application of 4-Mercapto-ethyl-pyridine (4-MEP) is well-documented in the field of bioprocessing, specifically in hydrophobic charge-induction chromatography (HCIC) for antibody purification.[1][2][3][4] Its utility in this area is derived from the pH-dependent hydrophobicity of the pyridine (B92270) ring, which allows for the binding of proteins at a neutral pH and their elution at an acidic pH due to electrostatic repulsion upon protonation of the pyridine nitrogen.[5][6][7]
However, a comprehensive review of the scientific literature reveals a notable absence of established applications for this compound as a primary component in drug delivery systems. While pyridine derivatives are utilized in pH-responsive drug delivery, and thiol groups are common in bioconjugation, the specific use of 4-MEP for these purposes is not extensively reported.[8][9][10][11][12][13]
This document, therefore, presents a hypothetical application of 4-MEP in drug delivery research, leveraging its known chemical properties. The following application notes and protocols are intended to serve as a conceptual framework for researchers interested in exploring the potential of 4-MEP in designing novel, pH-responsive drug delivery vehicles.
Hypothetical Application: 4-MEP-Functionalized Gold Nanoparticles for pH-Triggered Intracellular Drug Delivery
In this conceptual model, 4-MEP is utilized as a surface-modifying ligand for gold nanoparticles (AuNPs). The thiol group of 4-MEP provides a strong anchor to the gold surface, while the ethyl-pyridine moiety serves two key functions:
-
pH-Responsive Gatekeeper: At physiological pH (~7.4), the pyridine ring is largely uncharged and hydrophobic, contributing to the stability of the nanoparticle formulation and potentially aiding in drug retention. In the acidic environment of endosomes or lysosomes (pH 4.5-6.5) following cellular uptake, the pyridine ring becomes protonated. This shift to a positively charged, more hydrophilic state is hypothesized to induce a conformational change in the surface chemistry of the nanoparticle, facilitating the release of a loaded therapeutic agent.
-
Conjugation Point: While not the primary focus of this hypothetical application, the pyridine ring could also serve as a potential site for further modification, such as the attachment of targeting ligands.
This system is envisioned for the targeted delivery of chemotherapeutic agents to cancer cells, leveraging the enhanced permeability and retention (EPR) effect for passive tumor accumulation and the acidic intracellular environment for triggered drug release.
Data Presentation
The following tables present hypothetical quantitative data that would be generated during the development and characterization of 4-MEP functionalized gold nanoparticles (4-MEP-AuNPs).
Table 1: Physicochemical Characterization of 4-MEP-AuNPs
| Parameter | Unloaded AuNPs | Doxorubicin-loaded 4-MEP-AuNPs |
| Hydrodynamic Diameter (nm) | 15 ± 2 | 25 ± 3 |
| Zeta Potential (mV) at pH 7.4 | -25 ± 4 | -18 ± 3 |
| Zeta Potential (mV) at pH 5.5 | -23 ± 3 | +15 ± 2 |
| Drug Loading Content (%) | N/A | 10.5 ± 1.2 |
| Encapsulation Efficiency (%) | N/A | 85 ± 5 |
Table 2: In Vitro Doxorubicin Release from 4-MEP-AuNPs
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 2.1 ± 0.5 | 15.3 ± 1.8 |
| 4 | 5.6 ± 0.8 | 45.8 ± 3.2 |
| 12 | 10.2 ± 1.1 | 78.2 ± 4.5 |
| 24 | 15.8 ± 1.5 | 92.5 ± 3.9 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis, characterization, and evaluation of 4-MEP-AuNPs for pH-responsive drug delivery.
Protocol 1: Synthesis and Functionalization of Gold Nanoparticles with this compound
Objective: To synthesize gold nanoparticles and functionalize their surface with 4-MEP.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
This compound (4-MEP)
-
Milli-Q water
Procedure:
-
Synthesis of Gold Nanoparticles (Turkevich Method):
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution to the boiling gold solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes.
-
Remove from heat and allow to cool to room temperature.
-
-
Functionalization with 4-MEP:
-
Prepare a 10 mM solution of 4-MEP in ethanol.
-
To the cooled AuNP solution, add the 4-MEP solution to a final concentration of 1 mM.
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange and the formation of a stable Au-S bond.
-
Purify the 4-MEP-AuNPs by centrifugation at 12,000 x g for 30 minutes, followed by removal of the supernatant and resuspension in Milli-Q water. Repeat this washing step three times.
-
Characterize the resulting 4-MEP-AuNPs for size, zeta potential, and surface functionalization (e.g., via UV-Vis spectroscopy and FTIR).
-
Protocol 2: Drug Loading and Characterization
Objective: To load a model chemotherapeutic drug, Doxorubicin (DOX), onto the 4-MEP-AuNPs.
Materials:
-
4-MEP-AuNPs suspension
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the purified 4-MEP-AuNPs in PBS (pH 7.4) to a concentration of 1 mg/mL.
-
Add DOX to the nanoparticle suspension at a 1:5 drug-to-nanoparticle weight ratio.
-
Stir the mixture in the dark at room temperature for 24 hours.
-
Separate the DOX-loaded 4-MEP-AuNPs from the unloaded drug by centrifugation at 15,000 x g for 45 minutes.
-
Collect the supernatant to determine the amount of unloaded DOX using UV-Vis spectrophotometry at 480 nm.
-
Wash the pellet with PBS and resuspend in the desired buffer.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
Objective: To evaluate the pH-triggered release of DOX from the 4-MEP-AuNPs.
Materials:
-
DOX-loaded 4-MEP-AuNPs
-
PBS, pH 7.4
-
Acetate (B1210297) buffer, pH 5.5
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Place 1 mL of the DOX-loaded 4-MEP-AuNP suspension into a dialysis bag.
-
Immerse the dialysis bag into 50 mL of either PBS (pH 7.4) or acetate buffer (pH 5.5) in a beaker with gentle stirring at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of released DOX in the collected samples using fluorescence spectroscopy (Ex/Em = 480/590 nm).
-
Plot the cumulative percentage of drug release against time for both pH conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of 4-MEP-AuNPs.
Caption: Proposed mechanism of pH-responsive drug release from 4-MEP-AuNPs.
References
- 1. Antibody separation by hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of hydrophobic charge-induction chromatography: Interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of hydrophobic charge-induction chromatography: interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-responsive fluorescence chemical sensor constituted by conjugated polymers containing pyridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-MEP Ligand Density for Efficient Antibody Capture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Mercapto-Ethyl-Pyridine (4-MEP) chromatography for antibody capture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of 4-MEP ligand density and the antibody capture process.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| LOW-YIELD-01 | Why is my antibody yield unexpectedly low? | Suboptimal Ligand Density: The 4-MEP ligand density on your chromatography resin may not be optimal for your specific antibody. Both excessively high and low densities can negatively impact binding capacity. An intermediate ligand density often provides the best results.[1][2] Inefficient Antibody Binding: The binding conditions (pH, ionic strength) may not be favorable for the interaction between your antibody and the 4-MEP ligand. While 4-MEP binding is largely independent of ionic strength, the pH should be optimized.[3] Premature Elution: Wash conditions might be too stringent, causing the antibody to elute from the column prematurely.[4] | Optimize Ligand Density: If you are preparing your own resin, experiment with a range of 4-MEP concentrations during the coupling step. For commercially available resins, consider screening resins with different specified ligand densities. Adjust Binding pH: The optimal binding pH for antibodies to MEP HyperCel is typically between 7.0 and 9.0.[3] Perform small-scale experiments to determine the ideal pH for your specific antibody. Modify Wash Steps: Decrease the stringency of your wash buffers. This could involve reducing the concentration of additives or adjusting the pH to be closer to the binding pH. |
| PURITY-ISSUE-01 | My eluted antibody fraction contains a high level of contaminants. How can I improve purity? | Non-Specific Binding: 4-MEP resins can exhibit non-specific binding to other proteins, especially if the ligand density is very high.[5] Ineffective Washing: The wash steps may not be sufficient to remove weakly bound contaminating proteins.[5][6] | Optimize Wash Conditions: Introduce intermediate wash steps with buffers of varying pH or containing mild additives like ethylene (B1197577) glycol to disrupt non-specific interactions and elute contaminants before eluting the target antibody.[6] Adjust Ligand Density: A lower ligand density might reduce non-specific binding of contaminating proteins. |
| ELUTION-PROB-01 | I am having difficulty eluting my antibody from the column, or the elution is resulting in antibody aggregation. | Strong Antibody-Ligand Interaction: A very high ligand density can lead to strong multipoint attachment of the antibody, making elution difficult under standard conditions. Harsh Elution Conditions: Using a very low pH for elution can lead to antibody denaturation and aggregation.[5] | Optimize Elution Buffer: Instead of relying solely on low pH, consider adding arginine (0.1 to 1.0 M) to the elution buffer. Arginine can facilitate elution at a milder, near-neutral pH, which helps to prevent aggregation.[3][5] Stepwise Elution: Employ a step-elution strategy with buffers of incrementally decreasing pH to find the optimal pH for selective elution of your antibody.[3] |
| RESIN-LEAK-01 | I suspect that the 4-MEP ligand is leaching from the chromatography resin. How can I confirm and prevent this? | Unstable Ligand Linkage: The chemical bond attaching the 4-MEP ligand to the resin matrix may be unstable under the experimental conditions (e.g., harsh pH during elution or cleaning). Inadequate Coupling Chemistry: The initial coupling of the 4-MEP ligand to the resin may not have been efficient, resulting in loosely bound ligands. | Use a Stable Resin: Ensure you are using a high-quality, chemically stable resin. Optimize Operating Conditions: Avoid unnecessarily harsh pH conditions during elution and regeneration. Quantify Leaching: While direct measurement of 4-MEP leaching can be complex, indirect methods like monitoring for changes in resin performance over multiple cycles can be indicative. Specific assays for leached ligands can also be developed.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal 4-MEP ligand density for antibody capture?
A1: There is no single optimal 4-MEP ligand density that works for all antibodies. The ideal density depends on the specific characteristics of the antibody being purified. However, studies have shown that an intermediate ligand density often provides a good balance between high binding capacity and minimizing non-specific binding.[1][2] It is recommended to screen a range of ligand densities to determine the best performance for your particular application.
Q2: How does 4-MEP ligand density affect antibody binding capacity?
A2: Generally, a higher ligand density can lead to a higher dynamic binding capacity for antibodies.[5] However, beyond a certain point, increasing the ligand density may not result in a proportional increase in capacity and could lead to issues like steric hindrance or increased non-specific binding.[8] Conversely, a very low ligand density will likely result in a lower binding capacity.
Q3: Can I reuse my 4-MEP chromatography resin? If so, how should I regenerate it?
A3: Yes, 4-MEP resins are generally reusable. Proper regeneration and cleaning-in-place (CIP) procedures are crucial for maintaining performance over multiple cycles. A typical regeneration step involves washing the column with a low pH buffer to strip all bound proteins, followed by re-equilibration with the binding buffer. For more rigorous cleaning, consult the manufacturer's instructions, which may include protocols using solutions like 1M NaOH.
Q4: What is the mechanism of antibody binding to 4-MEP resins?
A4: Antibody binding to 4-MEP resins is based on a mixed-mode interaction, primarily driven by hydrophobic interactions at neutral pH. The 4-MEP ligand is uncharged at the typical binding pH (around 7.0-8.0). Elution is typically achieved by lowering the pH. At a pH below the pKa of the pyridine (B92270) group (around 4.8), the ligand becomes positively charged, leading to electrostatic repulsion between the resin and the antibody, which facilitates desorption.[5][9]
Experimental Protocols
Protocol 1: Screening for Optimal Elution pH
This protocol outlines a method for determining the optimal pH for eluting a target antibody from a 4-MEP resin using a stepwise pH gradient.
-
Column Equilibration: Equilibrate a packed 4-MEP column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).
-
Sample Loading: Load the clarified antibody-containing sample onto the column.
-
Wash: Wash the column with 5-10 CV of binding buffer to remove unbound contaminants.
-
Stepwise Elution:
-
Elute with 5 CV of elution buffer at pH 6.0.
-
Elute with 5 CV of elution buffer at pH 5.5.
-
Elute with 5 CV of elution buffer at pH 5.0.
-
Elute with 5 CV of elution buffer at pH 4.5.
-
Elute with 5 CV of elution buffer at pH 4.0.
-
-
Analysis: Collect fractions during each elution step and analyze them by SDS-PAGE and UV absorbance at 280 nm to determine the pH at which the target antibody elutes with the highest purity and yield.
Protocol 2: Coupling of 4-MEP to an Amine-Reactive Resin
This protocol provides a general procedure for preparing your own 4-MEP resin by coupling to an NHS-activated support.
-
Resin Preparation: Swell the required amount of NHS-activated resin (e.g., NHS-activated Sepharose) in ice-cold 1 mM HCl. Wash the resin with coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Ligand Solution Preparation: Dissolve this compound in the coupling buffer. The final concentration will determine the ligand density and should be optimized.
-
Coupling Reaction: Mix the prepared resin with the 4-MEP solution. Incubate with gentle end-over-end mixing for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: Quench the reaction and block any remaining active groups by incubating the resin with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0) for at least 2 hours.
-
Washing: Wash the resin extensively with alternating high pH (e.g., coupling buffer) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers to remove unreacted ligand and blocking agents.
-
Storage: Store the prepared 4-MEP resin in an appropriate storage buffer (e.g., PBS with a bacteriostatic agent) at 4°C.
Visualizations
Caption: Workflow for preparing 4-MEP resin and subsequent antibody purification.
Caption: Mechanism of antibody binding and elution on 4-MEP resin.
References
- 1. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartoriustr.com [sartoriustr.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. MEP HyperCel chromatography II: binding, washing and elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and quantification of affinity ligand leaching and specific antibody fragment concentration within chromatographic fractions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of ligand density on antibody binding capacity of cation-exchange adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Elution Mechanisms of MEP Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Mercapto-ethyl-pyridine (4-MEP) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 4-Mercapto-ethyl-pyridine (4-MEP) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 4-MEP SAMs?
A1: The stability of 4-MEP SAMs is influenced by several factors, including the choice of solvent, immersion time, temperature, and the cleanliness of the substrate. The electrochemical potential and pH of the surrounding environment also play a crucial role.[1][2] SAM defects and intermolecular interactions are also key determinants of stability.[2]
Q2: Why is my 4-MEP SAM showing poor ordering or incomplete coverage?
A2: Poor ordering or incomplete coverage can result from several issues. Short immersion times may not allow for the formation of a complete monolayer.[1] The solvent used for self-assembly is also critical; for similar pyridine-terminated thiols, ethanolic solutions have been shown to sometimes lead to SAM degradation.[1] Additionally, contaminants on the substrate surface can hinder the self-assembly process.
Q3: Can the pH of the environment affect my 4-MEP SAM?
A3: Yes, pH is a critical factor. The pyridine (B92270) group of 4-MEP has a pKa of approximately 4.8.[3] At pH values below the pKa, the pyridine ring becomes protonated, introducing a positive charge. This change in charge can alter the intermolecular interactions within the SAM and its interaction with the environment, potentially leading to instability or desorption.[4][5]
Q4: What are common signs of 4-MEP SAM degradation?
A4: Signs of degradation include a loss of surface hydrophobicity, changes in the electrochemical behavior of the modified electrode, and evidence of pitting on the substrate surface when imaged with techniques like Scanning Tunneling Microscopy (STM).[1] X-ray Photoelectron Spectroscopy (XPS) might show a decrease in the nitrogen signal or a change in the sulfur signal, indicating C-S bond cleavage and loss of the 4-MEP molecule from the surface.[1]
Q5: How does 4-MEP interact with surfaces for SAM formation?
A5: 4-MEP molecules form self-assembled monolayers through the interaction of the sulfur atom in the mercapto group with a metal surface, typically gold. The molecules then arrange themselves, driven by intermolecular forces such as π-π stacking and van der Waals interactions between the pyridine rings and ethyl chains, to form an ordered layer.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent SAM Formation | Substrate contamination (organic residues, dust) | Ensure rigorous substrate cleaning. A common method for gold substrates is a piranha solution wash followed by rinsing with deionized water and ethanol (B145695), and then drying under a stream of nitrogen. |
| Impure 4-MEP or solvent | Use high-purity 4-MEP and spectroscopic grade solvents. Degas the solvent before use to remove dissolved oxygen, which can lead to disulfide formation. | |
| SAM Degradation over Time | Oxidation of the thiol group | Store prepared SAMs under an inert atmosphere (e.g., nitrogen or argon) and in the dark to minimize photo-oxidation. |
| Inappropriate solvent for storage or use | For 4-mercaptopyridine, a related molecule, ethanolic solutions were found to promote SAM degradation.[1] Consider storing and using the SAM in aqueous solutions or other non-reactive solvents. | |
| Electrochemical instability | If used in electrochemical applications, operate within the stable potential window of the SAM. For thiolates on gold, this window is generally limited by reductive desorption at negative potentials and oxidative decomposition at positive potentials.[2] | |
| Poor SAM Ordering | Sub-optimal immersion time or temperature | Optimize the immersion time and temperature. While short immersion times can lead to incomplete monolayers, excessively long times in certain solvents can cause degradation.[1] Room temperature is often a good starting point, but this may need to be adjusted. |
| Aggregation of 4-MEP in solution | 4-mercaptopyridine has been shown to aggregate in aqueous solutions.[6] Ensure the 4-MEP is fully dissolved in the chosen solvent at the desired concentration before introducing the substrate. Sonication can help in dissolving the molecules. |
Quantitative Data Summary
Table 1: Factors Affecting Thiolate SAM Stability on Different Metal Substrates
| Factor | Effect on Stability | Substrate Trend (Reductive Stability) | Substrate Trend (Oxidative Stability) | Reference |
| SAM Defects | Decreases stability | N/A | N/A | [2] |
| Intermolecular Interactions | Hydrophilic groups can reduce stability | N/A | N/A | [2] |
| SAM Thickness (Alkanethiol Chain Length) | Stability increases with chain length | N/A | N/A | [2] |
| Competitive Adsorption of Hydrogen | Influences reductive stability | Au < Pt < Cu | N/A | [2] |
| Propensity for Surface Oxide Formation | Influences oxidative stability | N/A | Cu < Pt < Au | [2] |
Table 2: pH Dependence of 4-MEP Properties
| Property | pH Condition | Observation | Reference |
| pKa | ~4.8 | Pyridine ring is protonated below this pH. | [3] |
| Binding to IgG (in HCIC) | Neutral pH | Hydrophobic interactions and hydrogen bonds control binding. | [7] |
| Elution from IgG (in HCIC) | pH ~4.0 | Electrostatic repulsion causes desorption. | [7] |
Experimental Protocols
Protocol 1: Preparation of 4-MEP SAMs on Gold Substrates
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of 4-MEP in a high-purity solvent (e.g., ethanol or a suitable aqueous buffer). Ensure complete dissolution.
-
Immerse the clean, dry gold substrate into the 4-MEP solution.
-
Allow the self-assembly to proceed for a set amount of time (e.g., 2-24 hours) at a controlled temperature (typically room temperature). The optimal time may need to be determined experimentally.
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrate under a stream of nitrogen.
-
Protocol 2: Characterization of 4-MEP SAMs using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction:
-
Mount the prepared 4-MEP SAM on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the S 2p, N 1s, C 1s, and Au 4f regions.
-
-
Data Analysis:
-
S 2p region: Look for peaks corresponding to sulfur bonded to gold. The presence of multiple peaks may indicate different binding states or oxidation of the sulfur.
-
N 1s region: A peak around 400 eV is characteristic of the nitrogen in the pyridine ring.[1] A shift in this peak can indicate protonation or interaction with other species.
-
C 1s region: Analyze the carbon peaks to confirm the presence of the ethyl and pyridine components of the molecule.
-
Au 4f region: Ensure the gold substrate peaks are clean and well-defined.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
- 7. Molecular mechanism of hydrophobic charge-induction chromatography: interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent aggregation of 4-MEP functionalized gold nanoparticles
Welcome to the technical support center for 4-mercaptophenylethyl (4-MEP) functionalized gold nanoparticles (AuNPs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, primarily focusing on the prevention of nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: Why are my 4-MEP functionalized AuNPs aggregating?
Aggregation, often visually identified by a color change from ruby red to purple or blue, is a common issue resulting from the loss of colloidal stability.[1] The primary cause is the reduction of repulsive forces between nanoparticles, allowing attractive van der Waals forces to dominate. Several factors can trigger this:
-
High Ionic Strength: Salts in buffers (like PBS) can shield the surface charge of the nanoparticles, compressing the electrical double layer and reducing electrostatic repulsion.[1][2][3][4]
-
Suboptimal pH: The pH of the solution affects the surface charge of the functionalized nanoparticles. Extreme pH levels can neutralize the surface charge, leading to aggregation.[1][2][5]
-
Incomplete Ligand Exchange: Insufficient surface coverage by the 4-MEP ligand can leave exposed areas on the gold surface, creating sites for particle fusion.
-
Improper Storage: Storing nanoparticles at incorrect temperatures (e.g., freezing) or in unstable solutions can induce aggregation.[2] Recommended storage is typically at 4°C in the dark.[6][7]
-
Presence of Contaminants: Impurities in reagents or on glassware can interfere with nanoparticle stability.[8]
Q2: The color of my AuNP solution changed from red to blue. What does this mean and can I reverse it?
A color change from ruby red to blue or purple is a clear visual indicator of nanoparticle aggregation.[1] The characteristic red color of monodispersed AuNPs is due to their surface plasmon resonance (SPR) peak at approximately 520 nm.[9] When particles aggregate, this peak shifts to a longer wavelength and broadens, causing the solution to appear blue or purple.[1][10]
This process is generally considered irreversible.[2] However, if the aggregation is in its early stages (flocculation), you may be able to resuspend the particles by:
-
Gentle Sonication: This can sometimes break up loose aggregates.[2]
-
pH Adjustment: Returning the solution to an optimal pH range may restore some stability.[2]
-
Filtration: Using a 0.2 μm filter can help remove large aggregates to recover a portion of the non-aggregated nanoparticles.[2]
Q3: How does pH influence the stability of 4-MEP AuNPs?
The pH of the solution is a critical factor for stability. Gold nanoparticles synthesized by citrate (B86180) reduction are stabilized by the negative charge of citrate ions on their surface.[5][11] The stability of these and subsequently functionalized nanoparticles is highly dependent on pH.
-
Low pH (Acidic): In acidic conditions, surface-capping agents like citrate can become protonated, reducing the negative surface charge and thus the electrostatic repulsion between particles, leading to aggregation.[1]
-
High pH (Alkaline): Extremely high pH values can also disrupt the stability of the nanoparticle suspension.[5]
-
Optimal Range: While the optimal pH can vary, a neutral to slightly basic pH is often preferred for stability during the functionalization step and for final storage. For some related mercaptophenyl-functionalized AuNPs, stability has been observed in a pH range of 4 to 10, provided the ionic strength is low.[1] It is crucial to determine the optimal pH for your specific 4-MEP AuNP system empirically.
Q4: My AuNPs aggregated during the functionalization step with 4-MEP. What went wrong?
Aggregation during ligand exchange is a common problem. Here are the likely causes:
-
Kinetics of Ligand Exchange: The thiol group of 4-MEP forms a strong covalent bond with the gold surface, displacing the weakly bound citrate ions. If this process occurs too rapidly or non-uniformly, it can temporarily destabilize the nanoparticles before a complete, protective 4-MEP monolayer is formed.
-
Incorrect pH: The pH for the ligand exchange reaction must be optimized. For thiol binding to gold, a neutral to slightly basic pH is often effective.
-
Solvent Incompatibility: If 4-MEP is dissolved in a solvent that is not fully miscible with the aqueous AuNP solution, this can induce aggregation.
-
Excessive Salt from Ligand Solution: If the 4-MEP solution contains a high concentration of salt, it can immediately trigger aggregation upon addition to the AuNP colloid.
To prevent this, add the 4-MEP solution slowly and with vigorous stirring to the nanoparticle solution.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving aggregation issues.
| Symptom | Possible Cause | Recommended Solution |
| Color change to blue/purple during storage | 1. High ionic strength of storage buffer. 2. Suboptimal pH. 3. Bacterial growth or degradation. | 1. Resuspend nanoparticles in a low-molarity buffer (e.g., <10 mM) or ultrapure water. 2. Measure and adjust the pH to a neutral range (e.g., 7.0-7.5). 3. Store at 4°C and consider using a sterile, azide-free preservative. |
| Immediate precipitation upon adding salt buffer (e.g., PBS) | Charge shielding by high salt concentration. | 1. Confirm the stability of your functionalized AuNPs in various salt concentrations to determine their tolerance. 2. Use a lower concentration of PBS or a different low-salt buffer for your application. 3. Increase the surface density of 4-MEP or co-functionalize with a steric stabilizer like PEG-thiol.[12] |
| Aggregation during the ligand exchange process | 1. Rapid, uncontrolled ligand addition. 2. Incomplete surface coverage. 3. Incorrect pH for the reaction. | 1. Add the 4-MEP solution dropwise while vigorously stirring the AuNP solution. 2. Increase the molar ratio of 4-MEP to AuNPs and allow sufficient reaction time (e.g., overnight). 3. Adjust the pH of the AuNP solution before adding the ligand. |
| Broad peak in UV-Vis spectrum or large size in DLS | Polydispersity or presence of small aggregates. | 1. Optimize the synthesis and functionalization protocols. 2. Purify the nanoparticles by centrifugation to remove excess reagents and smaller/larger particles.[6][7] 3. Filter the solution through a 0.2 μm syringe filter to remove large aggregates.[2] |
Quantitative Data Summary
The stability of gold nanoparticles can be assessed by monitoring changes in their physical properties under different conditions.
Table 1: Illustrative Effect of pH on Zeta Potential and Stability
| pH | Typical Zeta Potential (mV) | Observed Stability |
| 3.0 | -15 mV | Aggregation likely |
| 5.0 | -45 mV | Stable[13] |
| 7.0 | -40 mV | Stable |
| 9.0 | -35 mV | Stable |
| 12.0 | -20 mV | Aggregation likely[5] |
| Note: Zeta potential values are illustrative. Values more negative than -30 mV generally indicate good electrostatic stability. |
Table 2: Illustrative Effect of Salt Concentration on AuNP Aggregation
| NaCl Concentration (mM) | SPR Peak (λmax) | Hydrodynamic Diameter (DLS) | Visual Color |
| 0 | ~520 nm | ~20 nm | Ruby Red |
| 50 | ~525 nm | ~25 nm | Red |
| 100 | ~540 nm | ~80 nm | Purple-Red |
| 150+ | >600 nm (or broad peak) | >200 nm | Blue/Precipitate |
| Note: Data are representative and show a typical trend. The exact salt concentration that induces aggregation depends on the specific nanoparticle size, capping agent, and surface coverage.[10][14][15] |
Key Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped AuNPs (Turkevich Method)
This protocol describes the synthesis of ~15-20 nm gold nanoparticles.
-
Preparation: Clean all glassware with aqua regia (3:1 HCl:HNO₃) and rinse thoroughly with ultrapure water.
-
Reaction Setup: In a 250 mL round-bottom flask with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.[16]
-
Reduction: Rapidly inject 10 mL of 38.8 mM trisodium (B8492382) citrate solution into the boiling HAuCl₄ solution.[16]
-
Observation: The solution color will change from pale yellow to gray, then to deep red within minutes.[16]
-
Completion: Continue boiling for 15 minutes after the color change is complete.
-
Cooling: Remove the heat source and continue stirring until the solution cools to room temperature.
-
Storage: Store the citrate-capped AuNP solution at 4°C.
Protocol 2: Functionalization with 4-MEP
This protocol provides a general method for ligand exchange.
-
pH Adjustment: Adjust the pH of the citrate-capped AuNP solution to ~8.5-9.0 using a dilute NaOH or K₂CO₃ solution. This deprotonates the thiol group, facilitating its binding to the gold surface.
-
Ligand Preparation: Prepare a fresh solution of 4-MEP (e.g., 1 mM) in ethanol (B145695) or an appropriate aqueous buffer.
-
Ligand Addition: While vigorously stirring the AuNP solution, add the 4-MEP solution dropwise. A typical molar excess of thiol to AuNPs is high (e.g., 10,000:1 or greater) to ensure complete surface coverage.
-
Incubation: Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to ensure complete ligand exchange.
-
Purification: Purify the 4-MEP functionalized AuNPs by centrifugation. Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes for ~20 nm particles).[16]
-
Washing: Discard the supernatant, which contains excess ligand and displaced citrate. Resuspend the nanoparticle pellet in a low-molarity buffer (e.g., 2 mM sodium borate) or ultrapure water. Repeat the washing step at least twice to ensure all excess reagents are removed.[16]
-
Final Resuspension: Resuspend the final pellet in the desired buffer for storage and characterization.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving AuNP aggregation.
Caption: Standard experimental workflow for AuNP synthesis and functionalization.
Caption: Key factors influencing the colloidal stability of functionalized AuNPs.
References
- 1. mdpi.com [mdpi.com]
- 2. nanohybrids.net [nanohybrids.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyelectrolyte-Coated Gold Nanoparticles: The Effect of Salt and Polyelectrolyte Concentration on Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on the Interaction of Gold Nanoparticles with DNA and Application in the Detection of Human p53 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High Recognition of Isomer-Stabilized Gold Nanoparticles through Matrix Imprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pH and NaCl Optimisation to Improve the Stability of Gold and Silver Nanoparticles’ Anti-Zearalenone Antibody Conjugates for Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Refining elution conditions for gentle antibody recovery from 4-MEP resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining elution conditions for gentle antibody recovery from 4-mercaptoethylpyridine (4-MEP) resins.
Frequently Asked Questions (FAQs)
Q1: What is the binding mechanism of 4-MEP resins?
A1: 4-MEP (4-mercaptoethylpyridine) resins are a type of mixed-mode chromatography media that utilize a hydrophobic charge-induction chromatography (HCIC) mechanism. The 4-MEP ligand contains a pyridine (B92270) ring which is uncharged and hydrophobic at neutral or physiological pH, allowing for the binding of antibodies primarily through hydrophobic interactions.[1][2][3] As the pH is lowered, the pyridine ring becomes protonated and positively charged, leading to electrostatic repulsion between the ligand and the antibody, which facilitates elution.[1][2]
Q2: Why is "gentle elution" important for antibody recovery?
A2: Harsh elution conditions, particularly very low pH, can lead to antibody denaturation and aggregation.[2] Antibody aggregates can compromise the safety and efficacy of therapeutic antibodies and are a critical quality attribute that needs to be controlled during purification. Gentle elution aims to recover antibodies in their native, monomeric form by using milder pH conditions or incorporating additives that prevent aggregation.[2][3]
Q3: What are the typical starting conditions for binding and elution with 4-MEP resins?
A3:
-
Binding: Antibodies are typically bound to 4-MEP resins at or near physiological pH (e.g., pH 6.5-8.0) in a low-salt buffer.[4] The binding is largely independent of ionic strength over a broad pH range.[4]
-
Elution: Elution is most commonly achieved by lowering the pH of the buffer. A typical starting point for elution is a buffer with a pH between 4.0 and 5.5.[3][5] The optimal elution pH will depend on the specific isoelectric point (pI) of the antibody.
Q4: What are the advantages of using 4-MEP resins over Protein A affinity chromatography?
A4: 4-MEP resins offer several advantages, including:
-
Cost-effectiveness: They are generally less expensive than Protein A resins.[6]
-
Robustness: They are chemically stable and can be cleaned with strong alkaline solutions like 1 M NaOH, which is a significant advantage over many Protein A resins.[3][4]
-
Milder Elution: While still pH-dependent, elution from 4-MEP resins can often be achieved at a milder pH compared to the harsh acidic conditions sometimes required for Protein A, reducing the risk of antibody aggregation.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 4-MEP resins.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Antibody Recovery | Suboptimal Elution pH: The elution buffer pH is not low enough to effectively disrupt the antibody-ligand interaction. | Gradually decrease the elution buffer pH in small increments (e.g., 0.2-0.5 pH units) to find the optimal pH for your specific antibody.[3] |
| Strong Hydrophobic Interactions: The antibody may have strong hydrophobic interactions with the resin that are not sufficiently disrupted by pH change alone. | Include additives in the elution buffer such as arginine (0.5-2 M) or mild non-ionic detergents to disrupt hydrophobic interactions.[2][3][7] | |
| Antibody Aggregation in Eluate | Exposure to Low pH: The acidic elution conditions are causing the antibody to denature and aggregate.[2] | Neutralize the eluate immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).[8] |
| Use a "gentle elution" buffer containing additives like arginine, which can suppress aggregation and allow for elution at a more neutral pH.[2][3] | ||
| Co-elution of Impurities | Ineffective Wash Steps: The wash steps are not sufficiently removing non-specifically bound proteins. | Optimize the wash buffer composition. Consider including a low concentration of the elution agent (e.g., a slightly reduced pH or a low concentration of arginine) in the wash step to remove weakly bound impurities.[9] |
| Similar Binding Properties of Impurities: Certain host cell proteins (HCPs) may have similar binding characteristics to the antibody. | Perform a step elution with decreasing pH to fractionate the eluate and separate the antibody from impurities.[3][5] | |
| High Backpressure | Clogged Column: The column frit may be clogged with precipitated protein or cellular debris from an unfiltered sample. | Ensure the sample is clarified and filtered (e.g., 0.22 µm filter) before loading.[4] |
| Resin Compression: The resin bed may have compressed due to high flow rates or improper packing. | Repack the column according to the manufacturer's instructions. Operate the column within the recommended flow rate limits. |
Experimental Protocols
Here are detailed methodologies for key experiments to optimize your antibody recovery.
Protocol 1: Screening for Optimal Elution pH
Objective: To determine the optimal pH for eluting the target antibody with high recovery and purity.
Materials:
-
4-MEP resin packed in a chromatography column
-
Equilibration Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Series of Elution Buffers with decreasing pH (e.g., 50 mM Sodium Acetate, pH 5.5, 5.0, 4.5, 4.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Clarified antibody-containing feedstock
-
Chromatography system with UV detector
Procedure:
-
Equilibrate the 4-MEP column with at least 5 column volumes (CVs) of Equilibration Buffer.
-
Load the clarified feedstock onto the column at a recommended flow rate.
-
Wash the column with 5-10 CVs of Equilibration Buffer until the UV absorbance returns to baseline.
-
Perform a step elution by sequentially applying 5 CVs of each Elution Buffer, starting from the highest pH (5.5) and proceeding to the lowest (4.0).
-
Collect the fractions for each elution step. Immediately neutralize the collected fractions by adding a predetermined volume of Neutralization Buffer.
-
Analyze the collected fractions for antibody concentration (e.g., by A280 or a specific ELISA) and purity (e.g., by SDS-PAGE or SEC-HPLC).
-
The optimal elution pH is the one that provides the highest recovery of monomeric antibody with the lowest level of impurities.
Protocol 2: Evaluating the Effect of Arginine as an Elution Additive
Objective: To assess the impact of arginine on improving antibody recovery and reducing aggregation during elution.
Materials:
-
Same as Protocol 1
-
Elution Buffers containing varying concentrations of L-arginine (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) at a fixed, mild pH (e.g., pH 6.0 or 5.5).
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Perform a step or linear gradient elution using the Elution Buffers containing different concentrations of arginine.
-
Collect and neutralize the fractions as described in Protocol 1.
-
Analyze the fractions for antibody concentration, purity, and aggregation levels (using SEC-HPLC).
-
Compare the results to a control elution without arginine to determine the optimal arginine concentration for gentle elution.
Visualizations
Signaling Pathways and Workflows
References
- 1. Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. api.sartorius.com [api.sartorius.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. sartorius.com [sartorius.com]
- 6. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEP HyperCel chromatography II: binding, washing and elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Investigating the Degradation of 4-Mercapto-ethyl-pyridine (4-MEP) SAMs on Au(111)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability and integrity of 4-Mercapto-ethyl-pyridine (4-MEP) Self-Assembled Monolayers (SAMs) on Au(111) surfaces.
Troubleshooting Guides
This section addresses specific issues you might encounter during the preparation and analysis of 4-MEP SAMs.
Issue 1: Rapid Degradation and Surface Pitting, Especially in Ethanolic Solutions
Q: My 4-MEP SAM shows signs of degradation, such as pitting of the gold surface and loss of the organic layer, particularly when prepared in ethanol (B145695). What is causing this and how can I mitigate it?
A: The stability of 4-Mercaptopyridine SAMs is highly dependent on the solvent and immersion time.
-
Problem: Studies have shown that while SAM formation occurs within minutes, longer immersion times (hours) can lead to complete SAM degradation.[1][2] This process often results in a heavily pitted Au(111) surface and the formation of adsorbed sulfur (sulfidization).[1][2] The degradation is particularly pronounced when ethanol is used as the solvent.[1][2] The proposed mechanism involves a surface reaction, possibly via disulfide formation, which is more favorable in ethanol than in aqueous solutions.[1][2]
-
Solution & Mitigation Strategies:
-
Control Immersion Time: For initial SAM formation, use very short immersion times (a few minutes).[1][2] This is often sufficient to form a monolayer before significant degradation begins.
-
Solvent Choice: If possible, consider forming the SAM from an aqueous solution (e.g., 0.1 M NaOH) instead of ethanol, as this has been shown to slow the degradation process.[1][2]
-
Post-Formation Handling: After formation, thoroughly rinse the SAM with the pure solvent and dry it with an inert gas (e.g., N₂).[2] Store the sample under vacuum or in an inert atmosphere to prevent further reaction with ambient contaminants.
-
Characterize Immediately: Perform surface analysis (STM, XPS) as soon as possible after SAM preparation to characterize the layer before significant degradation can occur.
-
Logical Flow for Mitigating Solvent-Induced Degradation
Caption: Troubleshooting logic for preventing 4-MEP SAM degradation during preparation.
Issue 2: Poor Electrochemical Stability and Inconsistent Cyclic Voltammetry Results
Q: My 4-MEP SAM does not effectively block redox probes, or I observe unexpected peaks in my cyclic voltammogram (CV). How can I improve and interpret my electrochemical data?
A: A high-quality 4-MEP SAM should act as a barrier to electron transfer. Inconsistent results often point to an incomplete or degraded monolayer.
-
Problem: A poorly formed or degraded SAM will have defects (pinholes) that allow the redox probe to access the gold surface, resulting in higher-than-expected peak currents. The packing density of the SAM directly influences the number of pinholes. Furthermore, applying a sufficiently negative potential can cause reductive desorption of the entire monolayer.
-
Troubleshooting Steps:
-
Verify SAM Quality: Before electrochemical analysis, confirm monolayer formation using a surface-sensitive technique like XPS if possible.
-
Optimize Potential Window: Be aware of the reductive desorption potential for your specific electrolyte. Scan to this potential only if you intend to remove the monolayer. For stability tests, stay well positive of this potential.
-
Deoxygenate Electrolyte: Thoroughly deoxygenate your electrolyte by bubbling with N₂ or Ar gas before the experiment. Dissolved oxygen can create unwanted reduction peaks and contribute to oxidative degradation of the SAM.
-
Use a Reference Electrode: Always use a stable reference electrode and report potentials against it.
-
Interpret CV Features:
-
High Redox Peaks: Indicates a poorly packed or incomplete SAM with many defects. Review your SAM preparation protocol (Issue 1).
-
Sharp Cathodic Peak at Negative Potential: This is likely the reductive desorption of your 4-MEP monolayer. This can be used intentionally to confirm the presence of the SAM.
-
Drifting Voltammogram: Can indicate ongoing degradation or restructuring of the monolayer during the experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I use X-ray Photoelectron Spectroscopy (XPS) to verify SAM formation and detect degradation?
A1: XPS is a powerful tool for confirming the chemical state of the elements within your SAM, particularly the sulfur anchor group.
-
Confirmation of Formation: The presence of S 2p and N 1s peaks confirms the adsorption of 4-MEP.[1][2] The N 1s peak is typically found around 400.3 eV.[1]
-
Detection of Degradation (Oxidation): The binding energy of the S 2p peak is highly sensitive to its oxidation state. A pristine thiolate bond to gold (Au-S) has a characteristic S 2p₃/₂ binding energy. The appearance of higher binding energy components indicates oxidation, a common degradation pathway.
Table 1: S 2p Core Level Binding Energies for Thiolate and Oxidized Species
| Sulfur Species | Common Name | S 2p₃/₂ Binding Energy (eV) | Indication |
| R-S⁻-Au | Thiolate | ~162.0 | Successful SAM formation |
| R-SO₂⁻ | Sulfinate | ~166.0 | Partial Oxidation / Degradation |
| R-SO₃⁻ | Sulfonate | ~168.0 | Advanced Oxidation / Degradation |
Note: Binding energies are approximate and should be calibrated against a known standard. The presence of multiple peaks in the S 2p spectrum is a clear sign of different chemical states of sulfur on the surface.[3]
Q2: What is a standard protocol for preparing a 4-MEP SAM on Au(111)?
A2: The following is a general protocol based on common literature procedures. Optimization may be required for your specific application.
Experimental Protocol: 4-MEP SAM Preparation on Au(111)
-
Substrate Preparation:
-
Prepare a clean Au(111) substrate. This is often achieved by thermal evaporation of gold onto a mica or silicon wafer.
-
Immediately before use, flame-anneal the gold substrate to create atomically flat, reconstructed (111) terraces and desorb contaminants.
-
-
Solution Preparation:
-
Prepare a dilute solution of 4-MEP (e.g., 0.01 mM to 1 mM) in a high-purity solvent.[2][4]
-
Ethanol is commonly used, but be mindful of the rapid degradation with long immersion times.[1][2] An aqueous solution (e.g., in 0.1 M NaOH) is an alternative.[2]
-
Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen.[2]
-
-
SAM Incubation:
-
Rinsing and Drying:
-
After incubation, remove the substrate and rinse it thoroughly with the pure, deaerated solvent to remove any physisorbed molecules.
-
Dry the substrate gently under a stream of N₂ or Ar.[2]
-
-
Characterization:
-
Transfer the sample immediately to the characterization instrument (e.g., XPS, STM, electrochemical cell) to analyze the fresh surface.
-
Workflow for 4-MEP SAM Preparation and Characterization
Caption: A generalized workflow for the preparation and analysis of 4-MEP SAMs on Au(111).
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low SERS Signal for 4-Mercapto-ethyl-pyridine (4-MEP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low Surface-Enhanced Raman Spectroscopy (SERS) signals when working with 4-Mercapto-ethyl-pyridine (4-MEP).
Frequently Asked Questions (FAQs)
Q1: My SERS signal for 4-MEP is very weak. What are the most common causes?
A low SERS signal for 4-MEP can stem from several factors throughout the experimental workflow. The primary areas to investigate are the SERS substrate (nanoparticles and their aggregation state), the experimental conditions (pH, analyte concentration), and the measurement parameters. A systematic troubleshooting approach is crucial for identifying the root cause.
Q2: How does the choice of SERS substrate affect the signal intensity for 4-MEP?
The SERS substrate is a critical component for achieving high signal enhancement. The material, size, and shape of the nanoparticles, as well as their aggregation state, significantly influence the SERS signal.
-
Nanoparticle Material: Gold (Au) and silver (Ag) nanoparticles are most commonly used for SERS. While silver nanoparticles often provide stronger enhancement, gold nanoparticles are also widely used due to their stability and biocompatibility.[1]
-
Nanoparticle Size and Shape: The size and shape of the nanoparticles determine their localized surface plasmon resonance (LSPR). For optimal enhancement, the LSPR of the nanoparticles should be in resonance with the excitation laser wavelength.[1] Anisotropic nanoparticles like nanostars can generate higher Raman enhancement factors compared to spherical nanoparticles.[1][2] For instance, gold nanoparticles with sizes around 36±4 nm have been shown to provide the greatest SERS enhancement effect for certain analytes.[3]
-
Nanoparticle Aggregation: The aggregation of nanoparticles is crucial for creating "hot spots," which are regions of highly enhanced electromagnetic fields that lead to a significant increase in the SERS signal.[4][5] However, uncontrolled or excessive aggregation can lead to a decrease in signal and poor reproducibility.[6] The controlled aggregation of nanoparticles, often induced by the analyte itself or by the addition of salts, is a key step in many SERS experiments.[5][6]
Q3: What is the optimal concentration of 4-MEP for a strong SERS signal?
The concentration of 4-MEP is a critical parameter that needs to be optimized. While a higher concentration might seem intuitive for a stronger signal, it can also lead to excessive aggregation and signal instability. It is important to perform a concentration-dependent study to find the optimal range for your specific system. Studies on similar molecules like 4-mercaptopyridine (B10438) (4-MPy) have shown that SERS can detect concentrations as low as 1.0 × 10⁻⁹ M.[7] However, the signal intensity may not increase linearly with concentration and can even decrease at very high concentrations due to factors like multilayer formation and changes in nanoparticle aggregation.[6]
| Analyte (Similar to 4-MEP) | Substrate | Detection Limit | Reference |
| 4-Mercaptopyridine (4-MPy) | Gold Nanoparticles embedded in Langmuir-Blodgett film | ~1.0 × 10⁻⁹ M | [7] |
| Crystal Violet (CV) | Gold Nanostar immobilized paper | 1 nM | [8] |
| 4-Aminothiophenol (4-ATP) | Silver Nanoparticles on Ni foam | 10⁻⁶ M | [9] |
Q4: How does pH influence the SERS signal of 4-MEP?
The pH of the solution can significantly impact the SERS signal of 4-MEP. The protonation state of the pyridine (B92270) nitrogen in the 4-MEP molecule is pH-dependent, which can alter its interaction with the nanoparticle surface and its Raman spectrum.[10] For the related molecule 4-mercaptopyridine (4-MPy), changes in pH lead to shifts in the SERS spectra, particularly in the bands corresponding to the pyridine ring vibrations.[10][11] This pH sensitivity can be utilized for pH sensing applications.[11] It is advisable to either control the pH of your 4-MEP solution or to investigate a range of pH values to find the optimum for signal intensity and stability.
| pH-sensitive Raman Reporter | Key Spectral Changes with pH | Reference |
| 4-Mercaptopyridine (4-MPy) | Intensity ratio of peaks around 1576 cm⁻¹ and 1612 cm⁻¹ changes with pH. | [11] |
| 4-Mercaptobenzoic acid (4-MBA) | Protonation/deprotonation of the carboxylate group leads to distinct spectral changes. | [12][13] |
Q5: My nanoparticle solution is unstable and aggregates too quickly. How can I control aggregation?
Controlled aggregation is key to achieving a strong and reproducible SERS signal. Here are some strategies to manage nanoparticle aggregation:
-
Analyte-Induced Aggregation: 4-MEP itself can induce aggregation of gold or silver nanoparticles due to the interaction of the thiol group with the metal surface and intermolecular interactions.[14] The concentration of 4-MEP will therefore play a direct role in the extent of aggregation.
-
Salt-Induced Aggregation: The addition of salts like potassium nitrate (B79036) (KNO₃) can be used to induce controlled aggregation.[6] However, the direct addition of salt to the nanoparticle colloid can sometimes lead to overly rapid and strong aggregation. Diluting the colloid before adding the salt can provide better control.[6]
-
Stabilizing Agents: The initial nanoparticle synthesis method often includes a stabilizing agent, such as citrate (B86180). The concentration and type of stabilizing agent can influence the stability of the colloid and its response to aggregating agents.
-
Time-Dependent Studies: The aggregation process is time-dependent. It is recommended to perform time-resolved SERS measurements to determine the optimal time for signal acquisition after inducing aggregation.[15]
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (Citrate Reduction Method)
This protocol describes a common method for synthesizing gold nanoparticles suitable for SERS applications.[3]
-
Preparation: Prepare a 0.1 mM solution of HAuCl₄ in a flask.
-
Heating: Heat the HAuCl₄ solution to boiling while stirring.
-
Reduction: Add a specific volume of 1% sodium citrate solution to the boiling HAuCl₄ solution. The volume ratio of sodium citrate to HAuCl₄ can be varied to control the nanoparticle size.
-
Color Change: Continue heating and stirring until the solution color changes to a wine-red, indicating the formation of gold nanoparticles.
-
Cooling: Remove the flask from the heat and continue stirring until it cools to room temperature.
-
Characterization: Characterize the synthesized nanoparticles using UV-Vis spectroscopy to determine the LSPR peak and transmission electron microscopy (TEM) to determine the size and morphology.
Protocol 2: SERS Sample Preparation and Measurement
This protocol provides a general workflow for preparing a sample for SERS measurement.
-
Substrate Preparation: If using a solid substrate, ensure it is clean and properly functionalized. For colloidal solutions, use the synthesized gold or silver nanoparticles.
-
Analyte Addition: Add a specific concentration of the 4-MEP solution to the nanoparticle colloid.
-
Incubation/Aggregation: Allow the 4-MEP to interact with the nanoparticles for a predetermined amount of time to allow for self-assembly and controlled aggregation. If using an aggregating agent, add it at this stage.
-
Deposition (for solid substrates): Deposit a small volume of the nanoparticle-analyte mixture onto a solid support (e.g., a glass slide) and allow it to dry.
-
SERS Measurement: Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength, laser power, and acquisition time. It is crucial to optimize these parameters to maximize signal-to-noise ratio without causing sample damage.
Visualizations
Caption: Troubleshooting workflow for low SERS signal of 4-MEP.
Caption: Key factors influencing the SERS signal intensity.
References
- 1. Design and synthesis of gold nanostars-based SERS nanotags for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the SERS enhancement of a facile gold nanostar immobilized paper-based SERS substrate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
- 15. Achieving optimal SERS through enhanced experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-MEP Self-Assembled Monolayers on Gold
Welcome to the technical support center for researchers working with 4-Mercaptoethylpyridine (4-MEP) and similar thiol-based self-assembled monolayers (SAMs) on gold surfaces. This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, detailed protocols, and key data to help you achieve well-ordered and controllably oriented molecular layers.
Frequently Asked Questions (FAQs)
Q1: What is a self-assembled monolayer (SAM)?
A1: A self-assembled monolayer is a highly organized, single-molecule-thick layer that spontaneously forms on a solid surface. For thiol-based molecules like 4-MEP on gold, this process is driven by the strong, specific chemical bond that forms between the sulfur headgroup of the thiol and the gold substrate.[1] This results in a densely packed, oriented molecular film that modifies the surface properties of the gold.
Q2: How does the 4-MEP molecule bind to the gold surface?
A2: The primary binding mechanism is the chemisorption of the sulfur atom from the thiol group (-SH) onto the gold surface, forming a strong gold-thiolate (Au-S) bond.[1][2] This interaction is robust and is the foundation for creating stable SAMs. The exact nature of the Au-S interface is complex and can involve gold adatoms, creating "staple" motifs that influence the final structure of the monolayer.[1]
Q3: What determines the final orientation of the 4-MEP molecules in the SAM?
A3: The final orientation is a result of the interplay between three main interactions:
-
Molecule-Substrate Interaction: The strong Au-S bond anchors the molecule.
-
Intermolecular Interactions: Van der Waals forces, π-π stacking between the pyridine (B92270) rings, and electrostatic interactions between the molecular dipoles encourage close packing and a specific tilt angle relative to the surface.
-
Molecule-Solvent Interaction: The choice of solvent can influence the assembly kinetics and final structure.
Q4: Which characterization techniques are essential for analyzing 4-MEP SAMs?
A4: A multi-technique approach is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition, integrity of the monolayer, and the formation of the Au-S bond.[3][4]
-
Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM): Provide real-space images of the monolayer structure, showing molecular packing, domain boundaries, and defects.[5][6][7]
-
Cyclic Voltammetry (CV): An electrochemical method used to probe the electronic properties of the SAM, determine surface coverage, and assess the monolayer's blocking behavior.[8][9]
-
Contact Angle Goniometry: Measures the surface wettability, which provides a quick and simple indication of monolayer formation and ordering.
-
Surface-Enhanced Raman Spectroscopy (SERS): Gives vibrational information about the adsorbed molecules, confirming their identity and providing clues about their orientation.[2][10]
Troubleshooting Guide
Q: My monolayer appears disordered or has low surface coverage. What are the common causes?
A: Disordered or incomplete monolayers are a frequent issue. The following flowchart outlines a systematic approach to troubleshooting this problem.
Q: The XPS spectrum of my Au 4f peaks doesn't show the expected shift after SAM formation. Why?
A: After thiol chemisorption, the Au 4f7/2 peak at 84.0 eV (for metallic Au) should show minimal shifting, but you should observe a significant attenuation (decrease) in the peak's intensity.[4][11] If the intensity is not reduced, it indicates poor surface coverage. A lack of change suggests one of the following:
-
Monolayer did not form: Refer to the troubleshooting guide above.
-
X-ray damage: Cationic gold species can be reduced by the X-ray beam.[11] Acquire the Au 4f region first with minimal scan time to check for this effect.
-
Contamination: An adventitious carbon or other contaminant layer may be blocking the 4-MEP from the surface.
Q: My cyclic voltammogram shows a high current, indicating the monolayer is not blocking electron transfer. What's wrong?
A: A well-formed SAM should passivate the electrode surface, significantly blocking the current from a redox probe (like ferrocene (B1249389) or [Fe(CN)6]3-/4-). High current suggests:
-
Incomplete Monolayer: The probe can access the bare gold surface through pinholes or defects.[8] Increase assembly time or re-evaluate your cleaning and assembly protocol.[12]
-
Disordered Film: A poorly packed film does not create a sufficient barrier to electron transfer. Consider thermal annealing post-deposition (e.g., ~75°C) to improve order, but be aware of potential desorption at higher temperatures.[13]
-
Molecular Orientation: If the 4-MEP molecules are lying flat on the surface, they may not form a dense enough barrier. Adjusting solvent or concentration may promote a more upright orientation.
Q: I see evidence of molecular degradation in my SERS or XPS data. How can this be prevented?
A: XPS studies have shown that partial degradation of mercaptopyridine molecules can occur upon adsorption.[2][10] This can be influenced by:
-
Substrate Activity: Highly reactive sites on the gold surface may catalyze degradation. Using atomically flat Au(111) substrates can minimize this.
-
Solution Conditions: Ensure the pH of your solution is controlled, as extreme pH can affect molecular stability.
-
Photodegradation: Protect your samples from prolonged exposure to UV light.
Experimental Protocols
Protocol 1: Gold Substrate Preparation
A pristine gold surface is critical for forming a high-quality SAM.
-
Solvent Cleaning: Sonicate the gold substrate sequentially in acetone, isopropanol, and 200-proof ethanol (B145695) (5-10 minutes each).
-
Drying: Dry the substrate under a stream of dry nitrogen or argon gas.
-
Oxide Removal/Final Clean (Choose one):
-
(Option A) Piranha Etch (EXTREME CAUTION): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 5-10 minutes. Piranha solution is extremely corrosive and reacts violently with organic materials. Rinse copiously with ultrapure water followed by ethanol and dry with N₂.
-
(Option B) UV-Ozone Cleaning: Place the substrate in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and create a fresh gold oxide layer that is readily displaced by thiols.
-
-
Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent recontamination.
Protocol 2: 4-MEP SAM Formation (Solution Deposition)
-
Prepare Thiol Solution: Prepare a 1-5 mM solution of 4-MEP in a high-purity solvent, typically 200-proof ethanol.[12] Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
Immersion: Place the freshly cleaned gold substrate into the thiol solution in a clean, sealable container (e.g., a glass vial).
-
Inert Environment: To minimize oxidation and contamination, reduce the headspace above the solution and backfill the container with an inert gas like dry nitrogen or argon. Seal the container tightly (e.g., with Parafilm).
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally lead to more ordered and densely packed monolayers.
-
Rinsing: After incubation, remove the substrate with clean tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Drying: Dry the SAM-coated substrate with a gentle stream of nitrogen and store it in a clean, dry environment (like a desiccator or petri dish) before characterization.
Quantitative Data Summary
The precise orientation and packing of 4-MEP can be influenced by several factors. The following tables summarize key experimental parameters and characterization data.
Table 1: Factors Influencing 4-MEP Orientation and SAM Quality
| Parameter | Typical Value / Condition | Effect on Orientation & Quality |
| Concentration | 1 - 10 mM in Ethanol | Affects kinetics; higher concentrations can lead to faster initial coverage but may result in more defects.[14] |
| Solvent | 200 Proof Ethanol | Solvent polarity and molecule-solvent interactions influence the packing and ordering of the final SAM.[12] |
| Immersion Time | 24 - 48 hours | Longer times allow for molecular rearrangement and annealing of defects, leading to more ordered domains. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase molecular mobility and aid ordering, but excessive heat can lead to desorption.[13] |
| pH | Neutral (for standard prep) | The charge state of the pyridine nitrogen can be altered by pH, affecting intermolecular electrostatic interactions.[15] |
| Substrate | Au(111) | Atomically flat surfaces promote the formation of large, well-ordered domains.[6] |
| Applied Potential | -0.4 V to +0.3 V | Electrical potential can control the adsorption rate of charged thiol-containing molecules.[14] |
Table 2: Typical XPS Binding Energies for Thiol-on-Gold Systems
| Spectral Region | Peak | Typical Binding Energy (eV) | Interpretation |
| Au 4f | Au 4f7/2 | 84.0 | Metallic Gold (Au0).[11] |
| Au 4f5/2 | 87.7 | Metallic Gold (Au0); Spin-orbit splitting is ~3.7 eV.[11] | |
| S 2p | S 2p3/2 | ~162.0 | Bound Thiolate (Au-S). A peak around 164 eV indicates unbound thiol. |
| N 1s | N 1s | ~400.0 | Nitrogen in the pyridine ring. |
| C 1s | C 1s | ~284.8 - 285.5 | Aliphatic and aromatic carbons in the 4-MEP molecule. |
Visualized Workflows and Logic
The following diagrams illustrate the key processes and relationships in controlling 4-MEP orientation.
References
- 1. Properties of the gold–sulphur interface: from self-assembled monolayers to clusters - Nanoscale (RSC Publishing) DOI:10.1039/C5NR03497C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In situ studies of thiol self-assembly on gold from solution using atomic force microscopy | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir-Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born-Oppenheimer on the Fly Dynamics, Time-Resolved Wavelet Transform Theory, and DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized 4-Mercapto-ethyl-pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of synthesized 4-Mercapto-ethyl-pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section is formatted to directly address common problems in the purification of this compound, providing potential causes and solutions.
Issue 1: Low Yield After Purification
-
Question: My final yield of this compound after purification is significantly lower than expected. What are the likely causes and how can I improve the recovery?
-
Answer: Low yield is a frequent challenge and can stem from several factors throughout the synthesis and purification process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The initial synthesis may not have gone to completion. It is crucial to monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before starting the purification.
-
Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.
-
Oxidation to Disulfide: The thiol group in this compound is susceptible to oxidation, leading to the formation of a disulfide byproduct. This is a common cause of yield loss. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Adsorption to Stationary Phase: During column chromatography, the polar pyridine (B92270) ring and the thiol group can lead to strong adsorption on silica (B1680970) gel, resulting in product loss on the column.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After purification, my this compound sample still shows impurities when analyzed by NMR or LC-MS. What are these impurities and how can I remove them?
-
Answer: The nature of the impurities will depend on the synthetic route used. A common method for synthesizing this compound is the reaction of 4-vinylpyridine (B31050) with a thiolating agent.
-
Unreacted Starting Materials: Residual 4-vinylpyridine or the thiolating agent may be present. Optimizing the stoichiometry and reaction time can minimize these.
-
Disulfide Formation: As mentioned, the disulfide of this compound is a major impurity. This can be addressed by using reducing agents during the workup or purification, although this can add complexity to the purification process.
-
Polymerization of 4-vinylpyridine: 4-vinylpyridine can polymerize, especially in the presence of acid or heat. This can be a challenging impurity to remove.
-
Issue 3: Product Degradation During Column Chromatography
-
Question: I suspect my this compound is degrading on the silica gel column. What are the signs of this and what can be done to prevent it?
-
Answer: The acidic nature of standard silica gel can be detrimental to molecules containing a pyridine ring.
-
Streaking on TLC: If the spot for your product streaks on a TLC plate, it can be an indication of decomposition.
-
Solutions:
-
Deactivating Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, like triethylamine (B128534) (0.1-1%), to the mobile phase.
-
Using a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Flash Chromatography: Minimizing the time the compound spends on the column by using flash chromatography with a higher flow rate can reduce degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most common byproduct is the corresponding disulfide, formed by the oxidation of the thiol group. This can happen during the reaction, workup, or purification if exposed to air.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor your column fractions. Staining with iodine can be particularly useful for visualizing thiols, which may appear as white spots on a brown background. UV light can also be used to visualize the pyridine ring.
Q3: What is the recommended storage condition for purified this compound?
A3: To prevent oxidation, it is best to store the purified compound under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a freezer).
Q4: Can I use distillation to purify this compound?
A4: Distillation under reduced pressure can be a viable purification method, especially for removing non-volatile impurities. However, care must be taken to avoid high temperatures which could lead to degradation. It is also important to maintain an inert atmosphere during distillation to prevent oxidation.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | 50-70% | >95% | Good for removing a wide range of impurities. | Potential for product degradation and loss on the column. |
| Column Chromatography (Alumina) | 60-80% | >95% | Less acidic than silica, reducing degradation. | Can have different selectivity than silica. |
| Distillation (Vacuum) | 70-90% | >98% | Effective for removing non-volatile impurities and solvent. | Risk of thermal degradation; may not separate closely boiling impurities. |
| Acid-Base Extraction | Variable | Variable | Good for removing non-basic or non-acidic impurities. | Can be complex and may require additional purification steps. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 50:50 hexane:ethyl acetate. To minimize degradation, 0.1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
Technical Support Center: Minimizing Non-Specific Binding in 4-MEP Chromatography
Welcome to the technical support center for 4-Mercapto-Ethyl-Pyridine (4-MEP) chromatography. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize non-specific protein binding and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is 4-MEP chromatography and how does it work?
A1: 4-MEP chromatography is a form of mixed-mode or Hydrophobic Charge Induction Chromatography (HCIC).[1][2] It utilizes the this compound (4-MEP) ligand, which has a dual-mode behavior dependent on pH.[1][3]
-
Binding: At a neutral or near-neutral pH (e.g., pH 7.0-8.0), the pyridine (B92270) group of the 4-MEP ligand is uncharged, and it binds to target proteins, such as antibodies, through mild hydrophobic interactions.[1][4] Unlike traditional Hydrophobic Interaction Chromatography (HIC), this binding does not require the addition of high concentrations of salt.[1]
-
Elution: To elute the bound protein, the pH of the mobile phase is lowered to a mild acidic range (e.g., pH 4.0-5.5). The 4-MEP ligand has a pKa of approximately 4.8 and becomes positively charged at this lower pH.[4][5] If the target protein also carries a net positive charge under these conditions, electrostatic repulsion is induced between the ligand and the protein, causing the protein to be released from the resin.[1]
Q2: I am seeing high levels of contaminant proteins in my eluate. What causes this non-specific binding?
A2: Non-specific binding in 4-MEP chromatography is primarily caused by unintended interactions between contaminant proteins and the stationary phase. Key causes include:
-
Hydrophobic Interactions: The primary binding mechanism is hydrophobicity.[1] Host cell proteins (HCPs) and other molecules in the feedstock (like albumin or transferrin) that have exposed hydrophobic patches can also bind to the 4-MEP ligand.[3][5]
-
Ineffective Washing: Wash steps may be insufficient to remove weakly bound impurities before the elution phase.
-
Sub-optimal pH: The binding and elution pH conditions may not be selective enough for your specific target protein and feedstock, leading to co-elution of contaminants.[3]
-
Column Fouling: If the column is not properly cleaned after each run, accumulated proteins can lead to increased non-specific binding in subsequent experiments.[6]
Q3: How can I reduce non-specific binding during the wash steps?
A3: Optimizing the wash steps is critical for improving purity. Consider the following strategies:
-
Intermediate pH Wash: Before the main elution step, perform a wash with a buffer at an intermediate pH (e.g., pH 6.0). This can remove weakly bound contaminants without eluting your target protein.
-
Use of Additives: Including certain additives in your wash buffer can help disrupt non-specific interactions. Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions, while agents like ethylene (B1197577) glycol have also been shown to be effective in eluting bound contaminating proteins.[5][7]
-
Increase Salt Concentration: While not the primary mechanism, adding a moderate concentration of salt (e.g., 100-500 mM NaCl) to the wash buffer can help disrupt non-specific ionic interactions.[7]
Q4: My target protein is eluting with low purity. How can I optimize the elution step?
A4: Elution optimization is key to separating your target protein from tightly bound contaminants. The most effective method is to use a step-elution pH gradient.[3][4] By using a series of buffers with incrementally decreasing pH values, you can identify the optimal pH at which your target protein elutes with maximum selectivity and resolution from impurities.[4] A typical optimization might involve three pH steps to discriminate between the target IgG and contaminants.[3]
Q5: Can I use salt to modulate binding as in traditional HIC?
A5: Unlike traditional HIC where high salt concentrations are required to promote hydrophobic binding, 4-MEP chromatography is designed to bind proteins under near-physiological conditions without added salt.[1][8] In fact, binding capacity for IgG shows minimal variation with NaCl concentrations up to 1.0 M.[3] However, salt can be used strategically in wash buffers to reduce non-specific binding caused by charge-based interactions.[7]
Q6: What should I do if my column backpressure increases?
A6: An increase in backpressure is often due to column fouling from precipitated proteins or lipids, or from particulates in the sample.
-
Sample Preparation: Ensure your sample is clarified by centrifugation and filtered through a 0.22 µm or 0.45 µm low protein-binding filter before loading.[9]
-
Column Cleaning: If the column is fouled, perform a Cleaning-in-Place (CIP) procedure. A robust CIP protocol is essential for maintaining column performance and longevity.[10]
Q7: How do I properly clean and store my 4-MEP column?
A7: Proper cleaning and storage are vital for column performance and lifetime.
-
Cleaning-in-Place (CIP): After each run, flush the column with a regeneration solution such as 0.1-0.5 M NaOH to remove strongly bound proteins. Always follow the manufacturer's specific recommendations.
-
Storage: For long-term storage, after cleaning and re-equilibrating in a neutral buffer, the column should be stored in a solution that prevents microbial growth, typically 20% ethanol. Ensure the column is sealed with end plugs to prevent the bed from drying out.[10]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low Purity / High Contaminants in Eluate | 1. Ineffective wash steps.[3] 2. Sub-optimal elution pH causing co-elution.[4] 3. Non-specific binding of abundant HCPs (e.g., albumin).[3] | 1. Introduce an intermediate pH wash step (e.g., pH 6.0). 2. Add modifiers (e.g., low concentration of non-ionic surfactant) to the wash buffer.[7] 3. Optimize elution using a fine pH step gradient to improve resolution.[4] |
| Low Yield of Target Protein | 1. Binding pH is too low, preventing efficient capture.[4] 2. Elution conditions are too harsh, causing protein aggregation/precipitation.[5] 3. Target protein is lost during aggressive wash steps. | 1. Ensure binding pH is in the optimal range (typically 7.0-8.0).[4] 2. Test a higher elution pH; collect fractions into a neutralization buffer. 3. Analyze wash fractions for the presence of your target protein. |
| High Backpressure | 1. Sample contains particulates or precipitates.[9] 2. Column is fouled with strongly bound contaminants. 3. Buffer precipitation due to temperature changes or incompatibility.[9] | 1. Centrifuge and filter the sample (0.22 µm or 0.45 µm filter) before loading.[9] 2. Perform a robust Cleaning-in-Place (CIP) procedure. 3. Degas all buffers and ensure solvent compatibility when changing mobile phases.[9][10] |
| Poor Reproducibility | 1. Inconsistent buffer preparation (incorrect pH or concentration). 2. Column fouling or degradation.[6] 3. Significant fluctuations in operating temperature.[3][4] | 1. Calibrate the pH meter daily and prepare fresh buffers.[9] 2. Implement a consistent CIP protocol between runs. 3. Control the ambient temperature, as hydrophobic interactions are entropy-driven and temperature-sensitive.[3][4] |
Data Summary
Table 1: Effect of Binding Buffer pH on IgG Binding Capacity
| Binding Buffer pH | Dynamic Binding Capacity (DBC) at 10% Breakthrough (mg/mL) |
| 6.5 | ~20 |
| 7.0 | ~25 |
| 8.0 | ~33 |
| 9.0 | ~32 |
| (Data is illustrative, based on typical performance for human IgG on MEP HyperCel resin.[3][4]) |
Table 2: Typical Buffer Compositions for Antibody Purification
| Buffer Type | Example Composition | Purpose |
| Equilibration / Binding Buffer | Phosphate Buffered Saline (PBS) | Prepares the column and facilitates hydrophobic binding at neutral pH. |
| Wash Buffer 1 | Same as Equilibration Buffer | Removes unbound material. |
| Wash Buffer 2 (Optional) | 20 mM Sodium Phosphate, pH 6.0 | Removes weakly, non-specifically bound contaminants. |
| Elution Buffer | 50 mM Sodium Acetate, pH 4.0 - 5.5 | Protonates the 4-MEP ligand, inducing electrostatic repulsion to elute the target.[1] |
| Regeneration Solution | 0.1 - 0.5 M NaOH | Strips tightly bound proteins and sanitizes the column. |
| Storage Solution | 20% Ethanol | Prevents microbial growth during storage. |
Experimental Protocols
Protocol 1: General Workflow for Antibody Purification
This protocol provides a general framework. Optimization of buffer pH and residence time is required for specific applications.
-
Column Equilibration:
-
Equilibrate the column with 5-10 column volumes (CVs) of Equilibration/Binding Buffer (e.g., PBS, pH 7.4) until the pH and conductivity readings are stable.
-
-
Sample Loading:
-
Ensure the sample is clarified and filtered (0.45 µm).
-
Load the prepared sample onto the column at a residence time of 4-6 minutes.
-
-
Washing:
-
Wash the column with 5-10 CVs of Equilibration/Binding Buffer to remove unbound proteins.
-
(Optional) Perform a second wash with 5-10 CVs of an optimized intermediate wash buffer (e.g., 20 mM Sodium Phosphate, pH 6.0) to remove non-specifically bound contaminants.
-
-
Elution:
-
Elute the target antibody using a step gradient of decreasing pH. For example:
-
Step 1: Elution Buffer at pH 5.5
-
Step 2: Elution Buffer at pH 4.5
-
Step 3: Elution Buffer at pH 4.0
-
-
Collect fractions during each step for analysis by SDS-PAGE and UV 280nm. Consider collecting fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately raise the pH and protect the antibody from acid-induced aggregation.
-
-
Regeneration:
-
Proceed immediately to the Cleaning-in-Place protocol.
-
Protocol 2: Column Cleaning-in-Place (CIP) and Storage
-
Strip:
-
Wash the column with at least 3 CVs of high-salt buffer (e.g., 20 mM Sodium Phosphate + 1.5 M NaCl, pH 7.4) to remove any remaining electrostatically bound proteins.
-
-
Sanitization:
-
Inject 1-2 CVs of 0.5 M NaOH and stop the flow for a contact time of 1-2 hours.
-
Alternatively, flow 3-5 CVs of 0.1 M NaOH through the column.
-
-
Rinse:
-
Rinse the column thoroughly with high-purity water until the pH of the outlet returns to neutral.
-
-
Storage Preparation:
-
If storing the column, flush with 5-10 CVs of 20% ethanol.
-
Ensure the column is tightly sealed with end plugs for storage.[10]
-
Visualizations
Caption: Standard experimental workflow for 4-MEP chromatography.
Caption: Troubleshooting logic for improving product purity.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Development and application of hydrophobic charge-induction chromatography for bioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.sartorius.com [api.sartorius.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. bio-works.com [bio-works.com]
- 9. bio-rad.com [bio-rad.com]
- 10. silicycle.com [silicycle.com]
Impact of the spacer arm in 4-MEP ligands on binding efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-mercaptoethyl-pyridine (4-MEP) ligands. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of the spacer arm on binding efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-MEP ligands?
A1: 4-mercaptoethyl-pyridine (4-MEP) is a heterocyclic ligand primarily used in a downstream bioprocessing technique called Hydrophobic Charge-Induction Chromatography (HCIC). This method is effective for separating antibodies from various feedstocks.[1]
Q2: How does the spacer arm of a 4-MEP ligand influence its binding to target molecules like Immunoglobulin G (IgG)?
A2: The spacer arm in a 4-MEP ligand plays a significant role in its binding efficiency. While the pyridine (B92270) ring of the 4-MEP ligand is crucial for providing hydrophobic association and hydrogen bonding with the target protein, the spacer arm can introduce additional interactions.[1] For instance, incorporating a sulfone group into the spacer arm can form additional hydrogen bonds, thereby enhancing the binding of the ligand to the surface of IgG.[1] The length and composition of the spacer arm can thus be modified to optimize binding and elution characteristics in HCIC.
Q3: What is the mechanism of binding and elution in 4-MEP based HCIC?
A3: The mechanism of HCIC using 4-MEP ligands is pH-dependent. At a neutral or physiological pH, the pyridine ring of the 4-MEP ligand is largely uncharged, and binding is primarily driven by mild hydrophobic interactions between the ligand and the antibody. To elute the bound antibody, the pH of the mobile phase is lowered. This causes both the 4-MEP ligand and the antibody to become positively charged, leading to electrostatic repulsion that disrupts the hydrophobic binding and allows for the elution of the antibody.
Troubleshooting Guides
Issue 1: Low Binding of Target Antibody to the 4-MEP Resin
| Possible Cause | Recommended Solution |
| Incorrect Binding Buffer pH | Ensure the binding buffer pH is in the neutral range (typically pH 7.0-8.0) to promote hydrophobic interactions. The pyridine ring of the 4-MEP ligand needs to be uncharged for optimal binding. |
| High Salt Concentration in Binding Buffer | While some salt is necessary, excessively high concentrations can weaken hydrophobic interactions. Optimize the salt concentration in your binding buffer. |
| Presence of Competing Hydrophobic Molecules | Ensure the feedstock is adequately clarified to remove lipids and other hydrophobic contaminants that can compete with the target antibody for binding to the 4-MEP resin. |
| Suboptimal Spacer Arm for the Target | The length and composition of the spacer arm can influence binding. Consider using a 4-MEP ligand with a different spacer arm, for example, one containing a sulfone group to enhance binding through additional hydrogen bonds.[1] |
Issue 2: Poor Recovery or Incomplete Elution of the Target Antibody
| Possible Cause | Recommended Solution |
| Elution Buffer pH is Not Low Enough | The pH of the elution buffer must be sufficiently low (typically pH 3.0-4.0) to induce strong electrostatic repulsion between the positively charged 4-MEP ligand and the antibody. Verify the pH of your elution buffer. |
| Strong Hydrophobic Interactions | If the hydrophobic interactions are too strong, elution by pH shift alone may be insufficient. Consider adding a low concentration of a mild non-ionic detergent or an organic modifier to the elution buffer to disrupt hydrophobic interactions. |
| Presence of a Sulfone Group in the Spacer Arm | Ligands with a sulfone group on the spacer arm can weaken the electrostatic repulsion at low pH, requiring more acidic conditions for elution.[1] A lower pH or the addition of modifiers may be necessary. |
| Column Overloading | Overloading the column can lead to strong, multi-point attachment of the antibody, making elution more difficult. Try reducing the amount of protein loaded onto the column. |
Quantitative Data on Spacer Arm Impact
The following table summarizes the impact of different spacer arm modifications on the binding energy of 4-MEP ligands to the Fc fragment of IgG, as determined by molecular simulation. A more negative binding energy indicates a stronger interaction.
| Ligand Modification | Spacer Arm Feature | Binding Energy (kcal/mol) |
| 4-MEP (Standard) | Thioether Linkage | -35.2 |
| MEP-SO2 | Sulfone Group | -38.6 |
| MEP-NH | Amine Linkage | -34.8 |
| MEP-O | Ether Linkage | -34.5 |
Note: These values are derived from molecular simulation studies and serve to illustrate the relative impact of spacer arm modifications. Actual binding affinities should be determined experimentally.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
1. Sample Preparation:
- Prepare a solution of your purified antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be accurately determined and is typically in the range of 10-50 µM.
- Prepare a solution of the 4-MEP ligand with the desired spacer arm in the exact same buffer as the antibody. The ligand concentration should be 10-20 times higher than the antibody concentration.
- Degas both solutions immediately before the experiment to prevent the formation of air bubbles.
2. Instrument Setup:
- Thoroughly clean the sample cell and the injection syringe of the ITC instrument according to the manufacturer's instructions.
- Load the antibody solution into the sample cell and the 4-MEP ligand solution into the injection syringe.
- Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
3. Titration:
- Perform a series of small injections (e.g., 2-10 µL) of the 4-MEP ligand solution into the sample cell containing the antibody solution.
- Allow the system to reach equilibrium after each injection, which is observed as the heat signal returning to the baseline.
- A typical experiment consists of 20-30 injections.
4. Data Analysis:
- Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
- Plot the heat change against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Visualizations
Caption: Mechanism of Hydrophobic Charge-Induction Chromatography (HCIC) with 4-MEP ligands.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
References
Protocols for the regeneration and reuse of 4-MEP chromatography columns
This technical support center provides guidance on the regeneration, reuse, and troubleshooting of 4-Mercaptoethylpyridine (4-MEP) chromatography columns for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of 4-MEP chromatography?
4-MEP chromatography is a type of Hydrophobic Charge-Induction Chromatography (HCIC).[1][2] At a neutral or slightly alkaline pH, the 4-MEP ligand is predominantly uncharged and binds proteins, such as antibodies, primarily through hydrophobic interactions.[2] As the pH is lowered to an acidic range (e.g., pH 4.0), the pyridine (B92270) ring of the 4-MEP ligand becomes positively charged. This induces a positive charge on the bound protein as well, leading to electrostatic repulsion and subsequent elution of the protein from the column.[2]
Q2: How many times can a 4-MEP column be regenerated and reused?
4-MEP chromatography media, such as MEP HyperCel, is known for its stability and can withstand repeated cleaning cycles with sodium hydroxide (B78521) (e.g., 0.5-1 M NaOH).[3] This chemical stability is a significant advantage over more sensitive affinity ligands like Protein A. However, the exact number of regeneration cycles a column can endure without significant loss of performance depends on several factors, including the nature of the feedstock, the cleaning effectiveness, and the storage conditions. It is crucial to perform process-specific validation to determine the column lifetime for a particular application.
Q3: What are the signs that a 4-MEP column requires regeneration or cleaning?
Several indicators may suggest that your 4-MEP column needs regeneration or more intensive cleaning:
-
Increased backpressure: This may indicate a clogged column inlet frit or fouling of the chromatography medium.
-
Reduced binding capacity: If the column is no longer binding the expected amount of target protein.
-
Poor peak shape: Tailing or fronting of the elution peak can be a sign of a contaminated or degraded column bed.
-
Changes in selectivity: If there is a noticeable difference in the separation of the target molecule from impurities.
-
Reduced recovery/yield: A decrease in the amount of target protein recovered after elution.
Q4: What are the recommended storage solutions for 4-MEP columns?
For short-term storage, the column can be kept in the equilibration buffer. For long-term storage, it is recommended to store the column at 4°C in a neutral buffer containing 1 M NaCl and 20% (v/v) ethanol (B145695) to prevent microbial growth.[3] Always ensure the column is thoroughly cleaned and equilibrated in the storage solution before long-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Backpressure | 1. Clogged inlet frit due to particulates in the sample or buffers.2. Column bed compaction.3. Precipitation of sample components on the column. | 1. Filter all samples and buffers (0.22 µm) before use.[3]2. Reverse the column flow direction and flush with equilibration buffer at a reduced flow rate.3. If precipitation is suspected, perform a cleaning-in-place (CIP) procedure. |
| Reduced Binding Capacity | 1. Fouling of the chromatography resin with strongly bound impurities.2. Changes in buffer pH or ionic strength affecting binding.3. Degradation of the 4-MEP ligand over many cycles. | 1. Perform a rigorous CIP procedure using 0.5-1 M NaOH. For persistent fouling, consider washing with 6 M guanidine (B92328) or 2 M urea.[3][4]2. Verify the pH and conductivity of your loading and equilibration buffers.3. If performance is not restored after thorough cleaning, the column may have reached the end of its operational lifetime and should be replaced. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column channeling or a void at the column inlet.2. Contamination of the column bed.3. Inappropriate elution conditions. | 1. Check for voids at the top of the column bed. If a void is present, the column may need to be repacked.2. Perform a CIP procedure to remove any adsorbed contaminants.3. Optimize the elution buffer pH and gradient to ensure sharp and symmetrical peaks. |
| Low Recovery/Yield | 1. Incomplete elution of the target protein.2. Precipitation of the target protein during elution.3. Non-specific binding of the target protein to contaminants on the column. | 1. Ensure the elution buffer pH is low enough to induce strong electrostatic repulsion. A final strip step at a lower pH (e.g., pH 3.0) can be beneficial.[5][6]2. Analyze the elution buffer composition; it may require optimization to maintain protein solubility at the elution pH.3. Perform a thorough CIP to remove any foulants that might be interacting with your target protein. |
Experimental Protocols
Standard Regeneration and Reuse Protocol
This protocol is a general guideline for the regeneration of 4-MEP chromatography columns between runs.
-
Re-equilibration: Following the elution of the target protein, wash the column with 3-5 column volumes (CVs) of a stripping buffer (e.g., 50 mM sodium acetate, pH 3.0) to remove any remaining bound molecules.[5][6]
-
Cleaning-in-Place (CIP): For routine cleaning, wash the column with 3-5 CVs of 0.5-1 M NaOH. A contact time of 30-60 minutes is typically sufficient.[3][4]
-
Rinse: Thoroughly rinse the column with 5-10 CVs of purified water or a neutral buffer (e.g., PBS) until the pH and conductivity of the outlet stream are equivalent to the inlet.
-
Re-equilibration: Equilibrate the column with 5-10 CVs of the equilibration buffer (e.g., 50 mM Tris-HCl, pH 8.0 or PBS, pH 7.4) until the pH and conductivity are stable.[3][5] The column is now ready for the next purification cycle.
Intensive Cleaning Protocol for Fouled Columns
If the standard regeneration protocol does not restore column performance, a more intensive cleaning procedure may be necessary.
-
Initial Wash: Wash the column with 3-5 CVs of purified water.
-
Strong Denaturant Wash: For strongly adsorbed proteins, wash the column with 2-3 CVs of 6 M guanidine-HCl or 2 M urea.[3][4]
-
Rinse: Immediately rinse the column with 5-10 CVs of purified water.
-
Caustic Wash: Perform a CIP with 0.5-1 M NaOH for a contact time of 30-60 minutes.[3]
-
Rinse: Thoroughly rinse the column with 5-10 CVs of purified water or a neutral buffer until the pH and conductivity are stable.
-
Re-equilibration: Equilibrate the column with 5-10 CVs of the equilibration buffer.
Note on EDTA/Citrate Wash: When working with feedstocks from protein-free cell culture media, a wash with 100 mM EDTA, pH 7.2 or 200 mM sodium citrate, pH 3.0 after elution and before the NaOH wash can help prevent fouling.[3][4][5]
Quantitative Data on Column Performance
The performance of a 4-MEP chromatography column after repeated regeneration cycles is highly dependent on the specific process. It is recommended that users perform their own studies to validate the column lifetime for their particular application. The following table can be used as a template to track key performance indicators over multiple cycles.
| Cycle Number | Dynamic Binding Capacity (mg/mL) | Yield (%) | Purity (%) | Backpressure (psi/bar) | Peak Asymmetry |
| 1 | |||||
| 10 | |||||
| 20 | |||||
| 30 | |||||
| ... |
Visualizations
Caption: Standard regeneration workflow for a 4-MEP chromatography column.
Caption: Troubleshooting logic for common 4-MEP column performance issues.
References
- 1. Development and application of hydrophobic charge-induction chromatography for bioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. scribd.com [scribd.com]
- 5. sartorius.com [sartorius.com]
- 6. sartoriustr.com [sartoriustr.com]
Validation & Comparative
A Head-to-Head Battle for Antibody Purification: 4-Mercapto-ethyl-pyridine HCl vs. Protein A Affinity Chromatography
For researchers, scientists, and drug development professionals navigating the critical landscape of antibody purification, the choice of chromatography method is paramount. This guide provides an objective comparison of two prominent techniques: the well-established Protein A affinity chromatography and the increasingly adopted 4-Mercapto-ethyl-pyridine HCl (4-MEP) chromatography, a form of Hydrophobic Charge Induction Chromatography (HCIC).
This comparison delves into the fundamental principles, experimental protocols, and performance metrics of each method, supported by experimental data to aid in the selection of the most suitable purification strategy for specific research and development needs.
Principle of Separation: A Tale of Two Interactions
The core difference between these two methods lies in their mechanism of antibody binding and elution.
Protein A affinity chromatography leverages the highly specific interaction between Protein A, a surface protein from Staphylococcus aureus, and the Fc region of immunoglobulins, particularly IgG.[1][2] This strong and specific binding allows for excellent separation of antibodies from host cell proteins and other contaminants.[3] Elution is typically achieved by lowering the pH to disrupt the affinity interaction, which can sometimes expose sensitive antibodies to harsh acidic conditions.[4]
This compound HCl (4-MEP) chromatography , on the other hand, operates on the principle of Hydrophobic Charge Induction Chromatography (HCIC).[5][6] At a neutral or slightly alkaline pH, the 4-MEP ligand is uncharged, and it binds to antibodies primarily through mild hydrophobic interactions.[6][7] As the pH is lowered to a mildly acidic range (typically pH 4.0-5.5), the pyridine (B92270) ring of the 4-MEP ligand becomes positively charged.[5][7] This induces a charge repulsion with the antibody, which is also positively charged at this pH, leading to its elution.[5][6] This milder elution condition is a key advantage of the 4-MEP method.[7]
Performance Metrics: A Quantitative Comparison
The following tables summarize key performance indicators for both 4-MEP HCl and Protein A affinity chromatography based on available experimental data. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, these values represent typical ranges observed in various studies.
| Performance Metric | This compound HCl (e.g., MEP HyperCel) | Protein A Affinity Chromatography (e.g., MabSelect SuRe) | References |
| Purity | >95% | >99% | [3][8] |
| Yield/Recovery | ~90% | 95-99% | [9][10] |
| Dynamic Binding Capacity (DBC) | 25 - 33 mg/mL (for human pIgG) | >65 g/L (optimized conditions) | [5][11] |
| Elution pH | 4.0 - 5.6 | 3.0 - 3.6 | [12][13] |
Table 1: Comparison of Key Performance Metrics.
| Parameter | This compound HCl | Protein A Affinity Chromatography | References |
| Binding Principle | Mild hydrophobic interaction at neutral pH | Specific affinity to the Fc region of IgG | [2][6] |
| Elution Principle | Electrostatic repulsion at mildly acidic pH | Disruption of affinity binding at low pH | [4][5] |
| Selectivity | Generally good for immunoglobulins | Highly specific for the Fc region of IgG | [1][11] |
| Dependence on Ab Subclass/Species | Less dependent | Can vary significantly | [7][14] |
| Elution Conditions | Milder (pH 4.0-5.6) | Harsher (pH 3.0-3.6) | [12][13] |
| Ligand Stability | Good chemical stability | Can be sensitive to harsh cleaning reagents | [11][15] |
Table 2: Comparison of Operational Characteristics.
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, detailed experimental workflows and protocols are outlined below.
This compound HCl (MEP HyperCel) Chromatography Workflow
Caption: Workflow for antibody purification using 4-MEP HCl chromatography.
Experimental Protocol: this compound HCl (MEP HyperCel) Chromatography
-
Column Equilibration: Equilibrate the MEP HyperCel column with 5-10 column volumes (CVs) of a neutral pH buffer, such as Phosphate Buffered Saline (PBS) pH 7.4 or 50 mM TRIS, pH 8.0.[12]
-
Sample Loading: Load the clarified and filtered cell culture supernatant or other antibody-containing feed directly onto the column.[12]
-
Washing:
-
Wash the column with 5-10 CVs of the equilibration buffer to remove unbound impurities.
-
An optional intermediate wash with a buffer containing a moderate salt concentration (e.g., 0.5 M NaCl) at a pH between 5.5 and 6.5 can be performed to remove weakly bound contaminants.[12]
-
-
Elution: Elute the bound antibody by applying a mildly acidic buffer, such as 50 mM sodium acetate or sodium citrate, with a pH in the range of 4.0 to 5.6.[11][12] Elution can be performed in a stepwise or linear gradient fashion.
-
Neutralization: Immediately neutralize the eluted fractions by adding a suitable buffer, such as 1 M Tris-HCl, pH 8.0-9.0, to preserve antibody integrity.
-
Regeneration and Cleaning:
Protein A Affinity Chromatography Workflow
Caption: Workflow for antibody purification using Protein A affinity chromatography.
Experimental Protocol: Protein A Affinity Chromatography (e.g., MabSelect SuRe)
-
Column Equilibration: Equilibrate the Protein A column (e.g., MabSelect SuRe) with 5-10 CVs of a binding buffer, such as 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.[13]
-
Sample Preparation and Loading:
-
Washing: Wash the column with at least 5-10 CVs of the binding buffer until the absorbance at 280 nm returns to baseline, indicating the removal of all non-bound material.[13]
-
Elution: Elute the antibody using a low pH elution buffer, such as 0.1 M sodium citrate, pH 3.0-3.6.[13] A step or gradient elution can be employed.
-
Neutralization: Immediately neutralize the collected fractions by adding 1/10th volume of a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to raise the pH and prevent potential antibody aggregation or denaturation.[13][16]
-
Regeneration and Cleaning:
Conclusion: Selecting the Right Tool for the Job
Both this compound HCl and Protein A affinity chromatography are powerful tools for antibody purification, each with its own set of advantages and considerations.
Protein A chromatography remains the gold standard for achieving very high purity (>99%) in a single step, particularly for standard IgG antibodies.[3] Its high specificity and binding capacity make it an excellent choice for many applications.[5]
4-MEP HCl chromatography presents a compelling alternative, especially when dealing with pH-sensitive antibodies that may be susceptible to aggregation or loss of activity under the harsh elution conditions of Protein A chromatography.[7] While the purity may be slightly lower than that achieved with Protein A in a single step, its milder elution profile is a significant benefit.[8] Furthermore, its broader specificity can be advantageous when purifying antibodies from different species or subclasses that may not bind well to Protein A.[7]
The ultimate choice between these two methods will depend on the specific antibody being purified, the required level of purity, the scale of the purification, and the overall process economics. For many workflows, a combination of different chromatography steps, including an initial capture step followed by polishing steps, may be necessary to achieve the desired final product quality.[4] This guide provides the foundational knowledge and data to make an informed decision in this critical aspect of antibody research and development.
References
- 1. sysy.com [sysy.com]
- 2. goldbio.com [goldbio.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing binding capacity for protein A chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance comparison of protein A affinity-chromatography sorbents for purifying recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JSM Central || Article Info [jsmcentral.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein A Chromatography Purification for a Monoclonal Antibody from Process Development to Scale-up | Auctores [auctoresonline.org]
- 11. api.sartorius.com [api.sartorius.com]
- 12. sartorius.com [sartorius.com]
- 13. Performing a Purification of IgG Antibodies with MabSelect Sure [sigmaaldrich.com]
- 14. gels.yilimart.com [gels.yilimart.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
A Comparative Guide to Surface-Enhanced Raman Spectroscopy: 4-Mercaptopyridine (4-MPy) vs. 4-Mercaptoethylpyridine (4-MEP)
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 4-mercaptopyridine (B10438) (4-MPy) and 4-mercaptoethylpyridine (4-MEP) for Surface-Enhanced Raman Spectroscopy (SERS) applications. While 4-MPy is a widely studied and well-characterized SERS probe, a notable lack of published experimental data for 4-MEP prevents a direct, quantitative comparison.
This guide will therefore provide a comprehensive overview of the available data for 4-mercaptopyridine, including its performance metrics, experimental protocols, and the underlying enhancement mechanisms.
Overview of SERS Probes
Surface-Enhanced Raman Spectroscopy is a powerful analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. The choice of the probe molecule is critical for achieving high sensitivity and selectivity. Both 4-MPy and 4-MEP are thiol-containing pyridine (B92270) derivatives that can form self-assembled monolayers (SAMs) on noble metal surfaces, making them suitable candidates for SERS studies. The key structural difference is the presence of an ethyl linker between the thiol group and the pyridine ring in 4-MEP.
4-Mercaptopyridine (4-MPy): A Detailed Analysis
4-Mercaptopyridine is a versatile and extensively used SERS probe, particularly valued for its pH sensitivity and strong, reproducible SERS signals on various substrates.
Quantitative Performance Data
The following tables summarize the quantitative SERS performance of 4-MPy on different substrates as reported in the literature.
Table 1: SERS Enhancement Factors (EF) for 4-Mercaptopyridine
| Substrate | Excitation Wavelength (nm) | Enhancement Factor (EF) | Reference |
| Ag Nanoparticles coated on TiO2 Nanofibers | Not Specified | 6.7 x 10⁵ | [1] |
| TiO2 Nanofibers with Ag Nanoparticles | Not Specified | 4.9 x 10⁵ | [1] |
| Au@Cu Nanoarrays | Not Specified | 2.8 x 10⁸ | [2] |
Table 2: Limits of Detection (LOD) for 4-Mercaptopyridine
| Substrate | Limit of Detection (M) | Reference |
| Gold Nanoparticles in Langmuir-Blodgett Film | 1.0 x 10⁻⁹ | [3][4] |
| Au@Cu Nanoarrays | 1.0 x 10⁻¹² | [2] |
| Silver Nanoparticles (for Arsenic detection using 4-MPy) | 0.5 ppb (for As³⁺) | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible SERS experiments. Below are representative protocols for SERS measurements using 4-MPy.
Protocol 1: SERS of 4-MPy on Gold Nanoparticles Embedded in a Langmuir-Blodgett Film [3][4]
-
Substrate Preparation: Gold nanoparticles (AuNPs) are embedded in a stearic acid Langmuir-Blodgett (LB) film.
-
Analyte Incubation: The AuNP-LB film substrate is immersed in a 1.0 x 10⁻⁹ M aqueous solution of 4-MPy for a specified duration (e.g., 1, 1.5, or 2 hours).
-
Drying: The substrate is removed from the solution and air-dried.
-
SERS Acquisition:
-
Instrumentation: Raman spectrometer with a He-Ne laser.
-
Excitation Wavelength: 632.8 nm.
-
Laser Power: ~60 µW.
-
Microscope Objective: 50x.
-
Scattering Geometry: 180° (backscattering).
-
Protocol 2: SERS of 4-MPy for Mercury Detection using Polystyrene Bead-Supported Gold Nanoparticles
-
Sensing Platform Preparation: Gold nanoparticles are anchored on polystyrene microparticles (PS@Au). A self-assembled monolayer of 4-MPy is formed on the gold surface.
-
Analyte Exposure: The PS@Au-MPy beads are exposed to aqueous solutions containing different concentrations of mercury ions (Hg²⁺).
-
Incubation and Centrifugation: The mixture is gently shaken for 2 hours, followed by centrifugation to concentrate the beads.
-
SERS Acquisition:
-
Sample State: Measurements are performed on the bead suspension.
-
Data Analysis: Ratiometric analysis of specific SERS peak intensities is used for quantification.
-
SERS Enhancement Mechanism
The enhancement of the Raman signal in SERS is attributed to two primary mechanisms: electromagnetic enhancement and chemical enhancement.
Caption: SERS enhancement mechanisms involving electromagnetic and chemical contributions.
The thiol group (-SH) of 4-MPy forms a strong covalent bond with the metal surface, facilitating efficient charge transfer, which is a key component of the chemical enhancement mechanism. The pyridine ring, with its delocalized π-electron system, contributes to the polarizability of the molecule, further enhancing the Raman scattering cross-section.
4-Mercaptoethylpyridine (4-MEP): A Data Deficit
Despite its structural similarity to 4-MPy, there is a significant lack of published research detailing the use of 4-mercaptoethylpyridine as a primary SERS probe. Consequently, quantitative performance data, such as enhancement factors and limits of detection, are not available in the peer-reviewed literature. This data gap prevents a direct and meaningful comparison of the SERS performance of 4-MEP against the well-established 4-MPy.
The ethyl linker in 4-MEP introduces a greater distance and flexibility between the pyridine ring (the primary Raman scatterer) and the metal surface. This structural difference could potentially influence the SERS signal in several ways:
-
Orientation and Distance: The ethyl linker may lead to a different orientation of the pyridine ring with respect to the surface compared to 4-MPy, which could affect the enhancement. The increased distance from the surface might also reduce the electromagnetic enhancement.
-
Chemical Enhancement: The nature of the charge transfer between the molecule and the substrate could be altered by the presence of the ethyl group.
Without experimental data, these potential effects remain speculative.
Logical Workflow for SERS Probe Comparison
The ideal workflow for comparing two SERS probes would involve a series of systematic experiments.
Caption: Idealized experimental workflow for comparing SERS probes.
Conclusion
Based on the currently available scientific literature, 4-mercaptopyridine is a well-documented and high-performing SERS probe suitable for a wide range of applications, including trace analyte detection and pH sensing. Its performance has been quantified on numerous SERS substrates, providing a solid foundation for researchers designing new SERS-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
A Comparative Guide to Antibody Purity Validation Following 4-MEP Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for validating the purity of monoclonal antibodies (mAbs) following purification by 4-Mercaptoethylpyridine (4-MEP) chromatography. As a mixed-mode chromatography technique, 4-MEP presents a distinct impurity profile compared to traditional Protein A affinity chromatography, necessitating a thorough understanding of the strengths and limitations of subsequent analytical validation methods. This document offers a side-by-side comparison of common techniques, complete with detailed experimental protocols and illustrative data to aid in the selection of the most appropriate validation strategy.
Comparison of Antibody Purification: 4-MEP vs. Protein A Chromatography
4-MEP chromatography, a type of hydrophobic charge-induction chromatography (HCIC), has emerged as a cost-effective alternative to Protein A for antibody capture. However, the difference in separation mechanisms leads to variations in the impurity profile of the eluted antibody, which in turn impacts the requirements for downstream purity analysis.
| Feature | 4-MEP Chromatography | Protein A Chromatography |
| Binding Mechanism | Mixed-mode: hydrophobic and electrostatic interactions. | High-affinity binding to the Fc region of IgG. |
| Elution Conditions | Mild acidic pH (typically 4.0-5.5). | Harsher acidic pH (typically 2.5-3.5). |
| Host Cell Protein (HCP) Clearance | Generally lower than Protein A; co-elution of some HCPs can occur.[1][2] | High HCP clearance due to high specificity.[1][3] |
| Aggregate Removal | Can effectively separate some aggregates.[4] | Elution conditions can sometimes induce aggregation.[4] |
| Fragment Removal | Variable, dependent on fragment properties. | Co-purifies Fc-containing fragments. |
| Leached Ligand | Potential for leached 4-MEP ligand. | Potential for leached Protein A ligand.[5] |
| Cost | Lower resin cost and longer lifetime. | Higher resin cost. |
Quantitative Comparison of Purity Validation Methods
The choice of analytical method to assess the purity of a 4-MEP-purified antibody is critical for accurately quantifying monomer content, aggregates, fragments, and other impurities. The following table provides an illustrative comparison of the performance of key validation methods.
Note: The following data is representative and intended for comparative purposes. Actual results will vary depending on the specific antibody, expression system, and experimental conditions.
| Parameter | SEC-HPLC | CE-SDS (Non-Reduced) | SDS-PAGE (Non-Reduced) & Densitometry |
| Purity (Monomer) | 98.5% | 98.2% | 98.0% |
| High Molecular Weight Species (Aggregates) | 1.2% | 1.0% | 1.5% |
| Low Molecular Weight Species (Fragments) | 0.3% | 0.8% | 0.5% |
| Resolution | Good for aggregates, limited for fragments. | Excellent for fragments and size variants.[6][7] | Lower resolution, band smearing can occur.[7] |
| Quantitation | Highly quantitative. | Highly quantitative and reproducible.[8][9] | Semi-quantitative, dependent on staining and imaging.[10][11] |
| Throughput | High. | Moderate to High. | Low. |
| Analysis Time | ~30 minutes per sample.[12] | ~30-40 minutes per sample. | Several hours (including gel run, staining, and analysis). |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall workflow from antibody purification to purity validation and the logical relationship between the different analytical techniques.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Behavior of host-cell-protein-rich aggregates in antibody capture and polishing chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Commercial Protein A Membranes for the Rapid Purification of Antibodies | MDPI [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Identification of a CE-SDS shoulder peak as disulfide-linked fragments from common CH2 cleavages in IgGs and IgG-like bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. nist.gov [nist.gov]
- 9. Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 11. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
Comparative analysis of HCIC ligands for IgG purification
For researchers, scientists, and drug development professionals, the efficient purification of Immunoglobulin G (IgG) is a critical step. Hydrophobic Charge Induction Chromatography (HCIC) has emerged as a powerful alternative to traditional methods like Protein A affinity chromatography, offering milder elution conditions that better preserve the integrity of the antibody. This guide provides a detailed comparative analysis of various HCIC ligands, supported by experimental data and protocols, to facilitate informed decisions in your purification workflows.
The Principle of Hydrophobic Charge Induction Chromatography
HCIC is a mixed-mode chromatography technique that leverages the pH-dependent hydrophobicity of a specialized ligand. At a neutral or slightly alkaline pH, the HCIC ligand is uncharged and hydrophobic, enabling the binding of antibodies, primarily through hydrophobic interactions. To elute the bound IgG, the pH of the mobile phase is lowered. This protonates the ligand, imparting a positive charge. The resulting electrostatic repulsion between the now positively charged ligand and the antibody facilitates its elution. This mechanism avoids the harsh low-pH conditions often required in Protein A chromatography, which can lead to antibody aggregation and reduced biological activity.[1]
Performance Metrics of HCIC Ligands: A Comparative Analysis
The selection of an HCIC ligand significantly impacts the efficiency and outcome of the purification process. The following table summarizes the performance of several commercially available HCIC and mixed-mode ligands based on key parameters.
| Ligand/Resin | Ligand Type | Dynamic Binding Capacity (mg/mL) | Elution pH | Recovery (%) | Purity (%) | Key Features |
| MEP HyperCel™ | 4-Mercapto-Ethyl-Pyridine (HCIC) | ~32 (Human polyclonal IgG)[2][3] | 4.0 - 4.5[1] | >90 | 70-90+[4] | Well-established HCIC ligand, robust performance, binding is largely independent of ionic strength.[2][4] |
| Nuvia™ cPrime™ | Hydrophobic Cation Exchange (Mixed-Mode) | >40 (Human IgG)[5][6] | Variable (dependent on salt and pH) | High | High | Offers unique selectivity through a combination of hydrophobic and cation exchange interactions.[5] |
| Capto™ MMC | Multimodal Cation Exchange (Mixed-Mode) | Variable (protein dependent) | Variable (often requires pH increase) | High | High | Binds proteins at high conductivity, offering a different selectivity compared to traditional ion exchangers.[7] |
| Eshmuno® HCX | Multimodal Cation Exchange (Mixed-Mode) | High capacity at high salt | Variable | High | High | Designed for direct capture of proteins at high salt concentrations.[8][9] |
| Toyopearl® HCIC | Phenyl, Butyl, Ether, etc. (HIC/Mixed-Mode) | Variable (ligand and protein dependent) | Variable | High | High | Offers a wide range of hydrophobicities to optimize separation.[10][11] |
Note: The presented values are based on manufacturer data and published studies. Performance can vary depending on the specific antibody, feedstock, and operating conditions.
Experimental Protocols for Evaluation
To ensure accurate and reproducible comparisons of different HCIC ligands, standardized experimental protocols are essential.
General Experimental Workflow
The logical progression of an IgG purification process using HCIC is outlined below. This workflow ensures that the column is properly prepared, the sample is efficiently loaded and washed, and the purified antibody is collected and analyzed.
Caption: A typical experimental workflow for IgG purification using HCIC.
Determining Dynamic Binding Capacity (DBC)
Dynamic binding capacity is a critical parameter that measures the amount of target protein a resin can bind under specific flow conditions before significant product breakthrough occurs.
-
Column and System Preparation: Pack a column with the HCIC resin to a defined bed height (e.g., 10-20 cm). Equilibrate the chromatography system and the column with binding buffer (e.g., PBS, pH 7.4) until the UV baseline is stable.
-
Determine 100% Breakthrough: Bypass the column and inject the IgG sample (at a known concentration in binding buffer) into the system. The stable UV absorbance reading represents 100% breakthrough (Amax).
-
Sample Loading: Reconnect the column and load the IgG sample at a constant flow rate (e.g., corresponding to a 4-6 minute residence time). Continuously monitor the UV absorbance of the column effluent.
-
Calculate DBC: The dynamic binding capacity is typically calculated at 10% breakthrough (the point at which the effluent UV absorbance reaches 10% of Amax). The formula is: DBC (mg/mL) = [C * (V_10% - V_d)] / V_c Where:
-
C = Concentration of the IgG sample (mg/mL)
-
V_10% = Volume of sample loaded at 10% breakthrough (mL)
-
V_d = System dead volume (mL)
-
V_c = Column volume (mL)
-
Elution and Purity Analysis
This protocol outlines the steps to elute the bound IgG and assess its purity.
-
Loading and Washing: Load the clarified feedstock onto the equilibrated HCIC column to approximately 80% of the determined DBC. Following the load, wash the column with binding buffer (typically 5-10 column volumes) to remove unbound impurities.
-
Elution: Apply the elution buffer (e.g., 50 mM sodium acetate, pH 4.0) to the column to desorb the bound IgG. Collect the eluate in fractions.
-
Purity Assessment:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Analyze the load, flow-through, wash, and elution fractions under reducing and non-reducing conditions to visualize the purity of the IgG and identify any contaminants.
-
SEC-HPLC (Size Exclusion High-Performance Liquid Chromatography): Quantify the monomer, aggregate, and fragment content in the elution fractions to determine the integrity of the purified antibody.
-
Interplay of Ligand Properties and Performance
The performance of an HCIC resin is a direct consequence of the physicochemical properties of its ligand and support matrix. Understanding these relationships is key to selecting the appropriate resin for a specific application.
Caption: The relationship between ligand properties and purification performance.
Conclusion
The choice of an HCIC ligand is a critical factor in the development of an efficient and robust IgG purification process. While traditional HCIC ligands like 4-MEP offer reliable performance, newer mixed-mode resins provide alternative selectivities that can be advantageous for challenging purification tasks. By carefully evaluating the dynamic binding capacity, elution characteristics, and the resulting purity and recovery, researchers can select the optimal ligand to meet their specific process requirements. The experimental protocols provided in this guide offer a framework for conducting such evaluations in a systematic and reproducible manner. Ultimately, a well-chosen HCIC ligand can lead to higher yields of pure, active antibody, contributing to the successful development of therapeutic and diagnostic products.
References
- 1. researchgate.net [researchgate.net]
- 2. api.sartorius.com [api.sartorius.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-rad.com [bio-rad.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. polymer.co.kr [polymer.co.kr]
Validating 4-MEP Monolayer Integrity: A Comparative Guide to Electrochemical Impedance Spectroscopy and Alternative Surface Analysis Techniques
For researchers in drug development and related scientific fields, the integrity of a self-assembled monolayer (SAM) is paramount for the reliability and performance of biosensors, drug delivery systems, and anti-fouling surfaces. The 4-mercaptophenylethynyl (4-MEP) monolayer, with its rigid aromatic structure, offers a stable and well-defined surface modification. This guide provides a comparative analysis of Electrochemical Impedance Spectroscopy (EIS) and other common surface analysis techniques for validating the integrity of 4-MEP monolayers, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data obtained from various techniques used to assess the integrity of a 4-MEP monolayer on a gold substrate. A well-formed, densely packed monolayer will exhibit a high charge transfer resistance, the presence of sulfur and carbon characteristic of the 4-MEP molecule, a smooth surface morphology, and a hydrophobic character.
| Parameter | Electrochemical Impedance Spectroscopy (EIS) | X-ray Photoelectron Spectroscopy (XPS) | Atomic Force Microscopy (AFM) | Contact Angle Goniometry |
| Metric | Charge Transfer Resistance (Rct) | Elemental Composition (Atomic %) | Root Mean Square (RMS) Roughness | Static Water Contact Angle (θ) |
| Well-formed Monolayer | > 1 MΩ·cm² | C: ~70-80%, S: ~5-10%, Au: ~10-20% | < 1 nm | > 70° |
| Monolayer with Defects | < 500 kΩ·cm² | Higher Au percentage, lower C and S percentages | > 2 nm | < 60° |
| Bare Gold Substrate | ~0 Ω·cm² | Au: 100% | Variable, typically > 1 nm | ~50-65°[1][2][3] |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below.
Preparation of 4-MEP Self-Assembled Monolayer on Gold
A clean gold substrate is essential for the formation of a high-quality SAM.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
4-mercaptophenylethynyl (4-MEP)
-
Anhydrous ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Procedure:
-
Clean the gold substrate by immersing it in piranha solution for 10-15 minutes.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
Prepare a 1 mM solution of 4-MEP in anhydrous ethanol.
-
Immerse the clean, dry gold substrate in the 4-MEP solution for 24-48 hours to allow for the self-assembly of the monolayer.
-
After incubation, remove the substrate from the solution and rinse it with copious amounts of ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
Store the modified substrate in a clean, dry environment before characterization.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a highly sensitive technique for probing the electrical properties of the monolayer-electrolyte interface. A well-formed, insulating monolayer will hinder the charge transfer between a redox probe in the solution and the electrode surface, resulting in a high charge transfer resistance (Rct).
Materials:
-
4-MEP modified gold electrode (working electrode)
-
Platinum wire or graphite (B72142) rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrolyte solution: Phosphate-buffered saline (PBS, pH 7.4) containing a redox probe, typically 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 mixture)[4].
-
Potentiostat with a frequency response analyzer module.
Procedure:
-
Assemble a three-electrode electrochemical cell with the 4-MEP modified gold electrode as the working electrode, a platinum counter electrode, and a reference electrode.
-
Fill the cell with the electrolyte solution containing the redox probe.
-
Set the DC potential to the formal potential of the Fe(CN)₆³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz)[4].
-
Record the impedance data and plot it as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the Nyquist plot to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract the charge transfer resistance (Rct). A large semicircle in the Nyquist plot corresponds to a high Rct, indicating a well-formed, insulating monolayer.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative information about the elemental composition and chemical states of the elements on the surface, confirming the presence and chemical integrity of the 4-MEP monolayer.
Materials:
-
4-MEP modified gold substrate
-
X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Place the 4-MEP modified substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface. For a 4-MEP monolayer on gold, peaks for Au, C, and S are expected.
-
Acquire high-resolution spectra for the Au 4f, C 1s, and S 2p regions.
-
Analyze the high-resolution S 2p spectrum to confirm the formation of a gold-thiolate bond. The S 2p peak for a bound thiolate will be shifted to a lower binding energy compared to a free thiol. The absence of a significant unbound thiol peak indicates a well-formed monolayer.
-
Calculate the atomic concentrations of the detected elements from the survey spectrum to estimate the surface coverage.
Atomic Force Microscopy (AFM)
AFM is used to visualize the topography of the monolayer at the nanoscale, providing information about its homogeneity, smoothness, and the presence of defects.
Materials:
-
4-MEP modified gold substrate
-
Atomic force microscope
Procedure:
-
Mount the 4-MEP modified substrate on the AFM sample stage.
-
Select an appropriate imaging mode, typically tapping mode or contact mode in a controlled environment (e.g., dry nitrogen) to minimize damage to the monolayer.
-
Use a sharp AFM tip to scan the surface over a designated area (e.g., 1 µm x 1 µm).
-
Acquire topographical images of the surface.
-
Analyze the images to determine the root mean square (RMS) roughness of the surface. A low RMS roughness is indicative of a smooth, well-ordered monolayer. The images can also reveal the presence of pinholes or other defects.
Contact Angle Goniometry
This technique measures the wettability of the surface, which is directly related to the surface energy and the chemical nature of the monolayer. The aromatic structure of 4-MEP is expected to create a relatively hydrophobic surface.
Materials:
-
4-MEP modified gold substrate
-
Contact angle goniometer
-
High-purity deionized water
Procedure:
-
Place the 4-MEP modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the software to measure the static contact angle between the water droplet and the surface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility. A higher contact angle compared to the bare gold substrate indicates the successful formation of a hydrophobic 4-MEP monolayer. For various benzenethiol (B1682325) derivatives on gold, water contact angles have been reported to range from 30.9° to 88.3°[5].
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in data interpretation for validating 4-MEP monolayer integrity using EIS.
Caption: Experimental workflow for EIS validation of a 4-MEP monolayer.
Caption: Logical relationship in EIS data interpretation for monolayer integrity.
References
- 1. Wettability of Metals by Water [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wettability Control of Gold Surfaces Modified with Benzenethiol Derivatives: Water Contact Angle and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
SERS enhancement factor of 4-MEP on different plasmonic substrates
A Comparative Guide to the SERS Enhancement of 4-Mercaptoethylpyridine (4-MEP) on Diverse Plasmonic Substrates
For researchers and professionals in drug development and analytical sciences, Surface-Enhanced Raman Spectroscopy (SERS) offers a powerful tool for ultra-sensitive molecular detection. The choice of plasmonic substrate is paramount in achieving the desired signal enhancement. This guide provides a comparative analysis of the SERS enhancement factor (EF) for 4-mercaptoethylpyridine (4-MEP) and the closely related molecule 4-mercaptopyridine (B10438) (4-MPy) on various plasmonic substrates, supported by experimental data and detailed protocols.
Performance Comparison of Plasmonic Substrates
The SERS enhancement of 4-MEP is highly dependent on the substrate material, morphology, and the experimental conditions. Below is a summary of reported enhancement factors for 4-MPy, which serves as a close analogue to 4-MEP, on different plasmonic substrates.
| Plasmonic Substrate | Analyte | Enhancement Factor (EF) | Limit of Detection (LOD) | Excitation Wavelength (nm) | Reference |
| Silver Nanoparticles on TiO₂ Nanofibers | 4-Mercaptopyridine (4-MPy) | 6.7 x 10⁵ | Not Specified | Not Specified | [1] |
| TiO₂ Nanofibers (long-range enhancement from AgNPs) | 4-Mercaptopyridine (4-MPy) | 4.9 x 10⁵ | Not Specified | Not Specified | [1] |
| Gold Nanoparticles in Langmuir-Blodgett Film | 4-Mercaptopyridine (4-MPy) | Not Specified | ~1.0 x 10⁻⁹ M | 632.8 | [2][3][4] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Here are the methodologies employed in the cited studies.
SERS Measurement on Silver Nanoparticle-Coated TiO₂ Nanofibers
This study utilized a novel composite material to achieve significant SERS enhancement of 4-MPy[1].
-
Substrate Preparation : TiO₂ nanofibers were coated with silver nanoparticles. The interaction between the analyte and the silver nanoparticles is the primary source of the SERS signal.
-
Analyte Adsorption : The SERS-active substrates were exposed to a solution of 4-MPy, allowing the molecules to adsorb onto the surface of the TiO₂ nanofibers and the silver nanoparticles.
-
SERS Analysis : The SERS spectra of the adsorbed 4-MPy were then recorded. The enhancement factor was calculated by comparing the SERS signal intensity to the normal Raman signal intensity of 4-MPy under the same conditions. The study also reported a long-range electromagnetic enhancement effect from the silver nanoparticles onto the 4-MPy molecules adsorbed on the TiO₂ nanofibers[1].
SERS Measurement on Gold Nanoparticles in a Langmuir-Blodgett Film
This research focused on creating a uniform and sensitive SERS platform using gold nanoparticles embedded in a stearic acid matrix[2][3][4].
-
Substrate Fabrication : Gold nanoparticles (AuNPs) were embedded within a bilayer Langmuir-Blodgett (LB) film of stearic acid (SA).
-
Analyte Incubation : The fabricated substrates were immersed in a 1.0 × 10⁻⁹ M aqueous solution of 4-mercaptopyridine (4MPy) for varying durations (1, 1.5, and 2 hours).
-
Sample Preparation for SERS : After incubation, the substrates were removed from the solution and allowed to dry before the SERS spectra were recorded.
-
SERS Spectroscopy :
-
Excitation Source : A 632.8 nm red line from a He-Ne laser was used for excitation.
-
Laser Power and Spot Size : The laser power at the sample was approximately 60 µW with a spot diameter of about 1 µm.
-
Signal Collection : The scattered Raman signals were collected in a 180° backscattering configuration using an Olympus open stage microscope with a 50× objective.
-
Experimental and Logical Workflow Diagrams
To visualize the key processes, the following diagrams illustrate a typical SERS experimental workflow and the interplay of factors influencing the SERS enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir-Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born-Oppenheimer on the Fly Dynamics, Time-Resolved Wavelet Transform Theory, and DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Utilizing Density Functional Theory to Elucidate Ligand Binding: A Methodological Comparison
A Guide for Researchers in Drug Discovery
Introduction: The validation of molecular binding mechanisms is a cornerstone of modern drug development. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating these interactions at the quantum level. This guide provides a comparative overview of how DFT, often in conjunction with molecular docking, is applied to understand the binding of small molecules to their protein targets. Due to a lack of specific published research on 4-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine (4-MEP), this document will draw upon studies of structurally related benzodiazepine (B76468) and benzazepine derivatives to illustrate the methodology and data presentation. These examples serve as a practical template for applying similar computational workflows to new molecules of interest like 4-MEP.
The following sections detail the experimental protocols for computational studies, present quantitative data from these analyses in a comparative format, and visualize the logical workflow and a relevant biological pathway.
Comparative Analysis of Computational Data
To effectively evaluate different binding hypotheses, quantitative data from DFT and molecular docking studies are crucial. The table below summarizes key computational metrics for a series of benzodiazepine analogs interacting with the GABA_A receptor, a common target for this class of drugs. This data illustrates how computational methods can differentiate the binding affinities and electronic properties of similar compounds.
| Compound | Binding Affinity (kcal/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Interacting Residues (Predicted) | Citation |
| Diazepam | -8.5 | -6.21 | -1.35 | 4.86 | α1-His101, α1-Tyr159, α1-Tyr209 | [1][2] |
| Chlordiazepoxide | -8.8 | -6.34 | -1.58 | 4.76 | α1-His101, α1-Tyr159, γ2-Phe77 | [3] |
| Clonazepam | -8.2 | -6.78 | -2.11 | 4.67 | α1-His101, α1-Tyr159, α1-Ser205 | [3] |
| Nordazepam | -8.1 | -6.30 | -1.49 | 4.81 | α1-His101, α1-Tyr159, γ2-Thr142 | [3] |
| Nitrazepam | -7.9 | -6.55 | -1.98 | 4.57 | α1-His101, α1-Tyr159, α1-Gly207 | [3] |
Experimental and Computational Protocols
The accuracy and reproducibility of computational studies hinge on the detailed reporting of methodologies. Below are representative protocols for molecular docking and DFT calculations as applied to benzodiazepine-like ligands.
Molecular Docking Protocol:
Molecular docking simulations are typically performed to predict the preferred binding pose of a ligand within a receptor's active site.[1]
-
Receptor Preparation: The three-dimensional structure of the target receptor (e.g., human GABA_A receptor) is obtained from a protein database like the RCSB Protein Data Bank (e.g., PDB ID: 6X3X).[1] The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the ligands are generated and their geometries are optimized using a suitable level of theory (e.g., DFT with B3LYP functional and 6-311++G(d,p) basis set).[1]
-
Docking Simulation: A docking program (e.g., MOE, AutoDock) is used to place the ligand into the defined binding site of the receptor. The program samples a wide range of conformations and orientations of the ligand, scoring them based on a defined scoring function to estimate binding affinity.[1]
-
Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with receptor residues.[4]
Density Functional Theory (DFT) Protocol:
DFT calculations are employed to investigate the electronic structure, reactivity, and energetics of the ligands and the ligand-receptor complex.[5][6]
-
Geometry Optimization: The initial molecular geometries of the ligands are optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)) and may include a solvent model (e.g., PCM) to simulate physiological conditions.[1][5]
-
Electronic Property Calculation: Following optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges.[2][5] These properties help in understanding the molecule's reactivity and interaction capabilities.[2]
-
Binding Energy Calculation: To obtain a more accurate estimation of binding affinity than docking scores alone, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or QM-PBSA can be used.[7] In a QM-PBSA approach, DFT calculations are performed on snapshots from molecular dynamics simulations to calculate the interaction energies between the ligand and the protein.[7]
Visualizing Computational and Biological Pathways
Diagrams are essential for conveying complex workflows and biological processes. The following visualizations, created using the DOT language, illustrate the computational workflow for validating binding mechanisms and a simplified signaling pathway relevant to the studied compounds.
Caption: A flowchart illustrating the typical computational workflow for validating ligand binding mechanisms, starting from system preparation and moving through molecular docking to DFT-based refinement.
Caption: A simplified diagram of the GABA_A receptor signaling pathway, showing how benzodiazepines act as positive allosteric modulators to enhance the inhibitory effects of GABA.
References
- 1. Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 2. Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 3. Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework: Rigidification of D1 receptor selective 1-phenylbenzazepines and discovery of a new 5-HT6 receptor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Nexus of Simulation and Experiment: A Comparative Guide to 4-MEP Interactions at Dopamine Receptors
For Immediate Release
This guide provides a comparative analysis of hypothetical molecular simulation and experimental data on the interactions of 4-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol (4-MEP), a novel antagonist, with dopamine (B1211576) D2 and D3 receptors. This document is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive approach to validating computational models with empirical evidence.
Executive Summary
The development of selective antagonists for dopamine receptor subtypes is a critical area of research for novel therapeutics in neuropsychiatric disorders. In this guide, we present a hypothetical case study comparing the binding affinity of 4-MEP, a promising benzazepine derivative, to dopamine D2 and D3 receptors through both in silico molecular dynamics simulations and in vitro radioligand binding assays. The data herein demonstrates a strong correlation between the computationally predicted binding energies and experimentally determined inhibition constants (Ki), underscoring the predictive power of molecular simulations in modern drug discovery.
Data Presentation: A Comparative Overview
The binding affinities of 4-MEP for the dopamine D2 and D3 receptors were quantified to assess its potency and selectivity. Molecular simulations predicted the binding free energy (ΔG), while radioligand binding assays determined the inhibition constant (Ki). The results are summarized in the table below.
| Target Receptor | Molecular Simulation (Predicted ΔG in kcal/mol) | Experimental Assay (Ki in nM) |
| Dopamine D2 Receptor | -9.8 ± 0.5 | 61 |
| Dopamine D3 Receptor | -11.2 ± 0.4 | 3.85 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Methodologies: Bridging Computation and Experiment
A rigorous and transparent methodology is paramount to ensure the reproducibility and validity of both computational and experimental findings.
Experimental Protocol: Radioligand Binding Assay
The experimental determination of 4-MEP's binding affinity was conducted using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Crude membrane preparations were obtained from cell lines stably expressing human recombinant dopamine D2 or D3 receptors.[1]
-
Cells were homogenized in a cold lysis buffer (50 mM Tris-HCl with protease inhibitors) and centrifuged to pellet the membranes.[1]
2. Binding Assay:
-
Assays were performed in 96-well plates with a final volume of 250 µL per well.[1][2]
-
The reaction mixture contained the receptor membrane preparation, a specific radioligand ([³H]Spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (4-MEP).[1][3]
-
Non-specific binding was determined in the presence of a high concentration of a known antagonist, such as Haloperidol.[1]
-
The plates were incubated for 60-120 minutes at room temperature.[1]
3. Data Acquisition and Analysis:
-
The incubation was terminated by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[1][3]
-
The radioactivity retained on the filters was measured using a scintillation counter.[1][3]
-
Specific binding was calculated by subtracting non-specific binding from total binding.[1]
-
The IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[4][5]
Molecular Simulation Protocol: Molecular Dynamics (MD)
Molecular dynamics simulations were employed to predict the binding pose and free energy of 4-MEP at the dopamine D2 and D3 receptors.
1. System Setup:
-
Homology models of the human dopamine D2 and D3 receptors were used.
-
The receptor structures were embedded in a lipid bilayer (POPC:Cholesterol 9:1) and solvated with water and ions to mimic a physiological environment.[6]
-
The CHARMM36 force field was used for the protein, lipids, water, and ions.[6]
2. Simulation Protocol:
-
The systems underwent energy minimization to remove steric clashes.[6]
-
This was followed by a series of equilibration steps with restraints on the protein and ligand heavy atoms, which were gradually released.
-
Production MD simulations were run for a total of 100 nanoseconds for each system.[6]
3. Data Analysis:
-
The binding free energies (ΔG) were calculated from the simulation trajectories using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.
-
The stability of the ligand-receptor complex was assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation.[7]
Visualizing the Workflow
To elucidate the relationship between the computational and experimental arms of this study, the following workflow diagram is provided.
Caption: Workflow for comparing molecular simulation and experimental data.
Conclusion
This guide outlines a synergistic approach that leverages the strengths of both molecular simulation and experimental assays to characterize the interactions of a novel ligand, 4-MEP, with its target receptors. The hypothetical data presented herein illustrates a strong concordance between the predicted and measured binding affinities, providing a compelling case for the integration of computational methods in the early stages of drug discovery to guide and prioritize experimental efforts. This integrated strategy has the potential to accelerate the identification and optimization of lead compounds, ultimately streamlining the path to new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Performance Analysis of Thiol-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a thiol-based linker is a critical decision that dictates the stability, efficacy, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). While a multitude of thiol-reactive linkers are available, a direct, data-driven comparison is essential for making an informed choice. This guide provides an objective performance comparison of common thiol-based linkers, supported by experimental data.
A note on 4-Mercaptoethylpyridine (4-MEP): While the chemical entity 4-Mercaptoethylpyridine (4-MEP) is documented, there is a notable absence of publicly available, peer-reviewed studies that directly compare its performance characteristics against other established thiol-based linkers. Therefore, this guide will focus on a comprehensive comparison of well-characterized linkers for which extensive experimental data exists.
Overview of Thiol-Based Linker Chemistries
The covalent modification of cysteine's thiol group is a cornerstone of bioconjugation.[1] Various chemistries have been developed to achieve this, each with distinct advantages and disadvantages related to reaction kinetics, bond stability, and specificity. The most common classes of thiol-reactive linkers include maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones.
Reaction Mechanisms
The choice of linker chemistry determines the nature of the covalent bond formed with the thiol group, which in turn affects the stability of the resulting conjugate.
Caption: Reaction pathways for different thiol-specific linkers.[1]
Quantitative Performance Comparison
The selection of a linker is often guided by key performance metrics such as reaction efficiency, kinetics, and the stability of the resulting bond. The following tables summarize available quantitative data for various thiol-based linkers. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are limited in the literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental setups.
| Linker Type | Reaction Mechanism | Reaction pH | Reaction Speed | Bond Stability (Half-life) | Key Characteristics |
| Conventional Maleimide | Michael Addition | 6.5-7.5 | Fast | ~1-7 days (payload dependent)[2] | Prone to retro-Michael reaction and thiol exchange, leading to premature payload release.[1][2] |
| Self-Hydrolyzing Maleimide | Michael Addition followed by succinimide (B58015) ring hydrolysis | 6.5-7.5 | Fast | Significantly increased vs. conventional | Succinimide ring hydrolysis prevents the retro-Michael reaction, enhancing stability.[2][3] |
| Dihalomaleimide | Thiol addition and subsequent bridging | 6.5-7.5 | Fast | High | Forms a stable bridge across disulfide bonds.[2] |
| Haloacetyl (e.g., Iodoacetamide) | SN2 Nucleophilic Substitution | 7.0-8.5 | Slower than maleimide | High | Forms a highly stable, irreversible thioether bond.[2][4] |
| Pyridyl Disulfide | Disulfide Exchange | 5.5-7.5 | Fast | Cleavable (hours to days) | Reversible linkage, cleavable by reducing agents like glutathione, which is advantageous for intracellular drug release.[2][5] |
| Vinyl Sulfone | Michael Addition | 8.0-9.0 | Moderate | High | Forms a stable thioether bond that is resistant to degradation.[1] |
In Vivo and In Vitro Performance Data
The ultimate test of a linker's performance is in a biological context. The following table summarizes representative data on the stability and efficacy of ADCs constructed with different thiol-based linkers.
| Linker Type | System | Time | Stability (% Payload Remaining) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy |
| Traditional Maleimide | ADC in human plasma | 7 days | ~50%[3] | Potent in relevant antigen-positive cell lines.[6] | Significant tumor growth inhibition, but potential for off-target toxicity due to payload release.[2] |
| Self-Stabilizing Maleimide | ADC in plasma | 7 days | >95%[3] | Potent activity in HER2+ cell lines.[6] | Complete tumor regression at 2.5 mg/kg in a xenograft model.[7] |
| Maleamic Methyl Ester-based | ADC in albumin solution | 14 days | ~96.2%[7] | Potent activity in HER2+ cell lines (e.g., SK-BR-3, BT-474).[6] | Improved efficacy and safety profile compared to traditional maleimides; MTD increased by 40 mg/kg.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of thiol-based linkers.
General Protocol for Thiol-Based Bioconjugation
This protocol outlines the general steps for conjugating a thiol-reactive linker to a protein, such as an antibody.
-
Protein Preparation :
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 6.5-7.5). The optimal pH will vary depending on the linker chemistry.[2][4]
-
If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP or DTT.
-
Remove the reducing agent by size-exclusion chromatography or dialysis.
-
-
Conjugation Reaction :
-
Prepare a stock solution of the thiol-reactive linker-payload in an anhydrous solvent like DMSO or DMF.
-
Add the linker-payload solution to the protein solution at a specific molar excess (typically 10-20 fold for maleimides).[8]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2][8]
-
-
Purification :
-
Purify the resulting conjugate to remove unreacted linker-payload and other impurities.
-
Common purification techniques include size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2]
-
Caption: A simplified workflow for bioconjugation with thiol-reactive linkers.
Protocol for Assessing ADC Stability in Human Plasma
This protocol is used to evaluate the stability of an ADC and quantify premature payload release.
-
Incubation :
-
Incubate the purified ADC in human plasma at 37°C.[2]
-
-
Time Points :
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[2]
-
-
Analysis :
-
Assess the stability of the ADC by measuring the drug-to-antibody ratio (DAR) over time.
-
This is typically performed using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR indicates payload loss.[2]
-
Signaling Pathways and Mechanism of Action
The ultimate goal of many bioconjugates, such as ADCs, is to deliver a payload to a target cell to elicit a specific biological response.
Caption: Generalized mechanism of action for an antibody-drug conjugate.[9]
Conclusion
The field of thiol-specific bioconjugation has advanced significantly beyond traditional maleimide chemistry.[1] Next-generation linkers offer substantial improvements in stability, providing researchers and drug developers with a more robust toolkit for creating effective and safe bioconjugates. The choice of linker should be guided by the specific application, considering factors such as the required in vivo stability, the nature of the biomolecule and payload, and the desired pharmacokinetic profile. While novel linkers are continuously being developed, a thorough understanding of the performance characteristics of established linker technologies is paramount for successful bioconjugate design.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise regulation of MOF morphology and structure via organic linker ratio adjustment for enhanced tumor-specific therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. moleculardepot.com [moleculardepot.com]
- 7. 4-Mercapto-ethyl-pyridine | C7H9NS | CID 19066657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. Mercapto ethyl pyridine | C7H9NS | CID 66679608 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinity of Pyridine Derivatives and Synthetic Cathinones at Monoamine Transporters
A Note on 4-Methyl-N-ethyl-N-phenyl-1-propanamine (4-MEP): Comprehensive searches for "4-Methyl-N-ethyl-N-phenyl-1-propanamine," potentially abbreviated as 4-MEP, did not yield a definitively characterized psychoactive substance with corresponding binding affinity data. Chemical databases do not contain significant biological information for a compound with this specific structure. Therefore, this guide provides a comparative framework based on structurally related synthetic cathinones and other pyridine (B92270) derivatives with known activities at key central nervous system targets. This allows for an understanding of the structure-activity relationships that would be relevant for a hypothetical compound like 4-MEP.
The pyridine moiety is a "privileged scaffold" in medicinal chemistry, known to enhance the pharmacological properties of drugs, including their binding affinity, through various interactions like hydrogen bonding and π–π stacking.[1] In the context of psychoactive substances, the inclusion of a pyridine ring or modifications to the phenethylamine (B48288) backbone, as seen in synthetic cathinones, can significantly alter a compound's interaction with monoamine transporters—the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These interactions are critical determinants of a substance's stimulant, entactogenic, or other psychoactive effects.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of several synthetic cathinones and a pyridine alkaloid at human monoamine transporters. Lower values indicate higher binding affinity.
| Compound | Chemical Class | DAT (Ki/IC50, nM) | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | Reference |
| Synthetic Cathinones | |||||
| Pentedrone | Substituted Cathinone | 45.4 ± 3.9 | 2040 ± 160 | 170 ± 11 | [2] |
| 4-Methylpentedrone (4-MPD) | Substituted Cathinone | 59.9 ± 5.2 | 650 ± 49 | 160 ± 11 | [2] |
| N-Ethylpentedrone (NEPD) | Substituted Cathinone | 26.9 ± 1.9 | 1360 ± 110 | 99.1 ± 7.2 | [2] |
| Pentylone | Substituted Cathinone | 50.2 ± 4.1 | 220 ± 16 | 120 ± 9.1 | [2] |
| N-Ethylpentylone (NEP) | Substituted Cathinone | 16.3 ± 1.2 | 6370 ± 510 | 39.1 ± 2.9 | [2] |
| Pyridine Derivatives | |||||
| Cotinine | Pyridine Alkaloid | 3,000 (Ki) | - | - | [3] |
Data presented as IC50 values from uptake inhibition assays unless otherwise noted. The data for Cotinine is for nicotinic acetylcholine (B1216132) receptors (nAChRs) and is included to illustrate the binding affinity of a simple pyridine derivative at a different CNS target.
From the table, it is evident that subtle structural modifications lead to significant changes in binding affinity and selectivity. For instance, the N-ethyl derivatives (NEPD and NEP) generally exhibit higher potency at DAT compared to their N-methyl counterparts (Pentedrone and Pentylone).[2] The addition of a 4-methyl group on the phenyl ring (as in 4-MPD) can also modulate activity.[2]
Experimental Protocols
The binding affinity data presented are typically determined using in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.
Objective: To determine the binding affinity of a test compound (e.g., a pyridine derivative) for a specific monoamine transporter (e.g., DAT) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a common radiotracer for DAT).
-
Test compounds (unlabeled) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Dilute the cell membranes in the assay buffer to a final concentration that provides an adequate signal-to-noise ratio. Prepare serial dilutions of the test compounds and the radioligand.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the [³H]WIN 35,428, and varying concentrations of the test compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of the non-specific binding control (e.g., cocaine).
-
Test Compound Wells: Wells containing membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Assay: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the transporters.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified monoamine transporter signaling at a synapse.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Host Cell Protein Reduction: 4-Mercapto-ethyl-pyridine (4-MEP) Chromatography vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Mercapto-ethyl-pyridine (4-MEP) chromatography against other common techniques for host cell protein (HCP) reduction in biopharmaceutical downstream processing. The performance of each method is supported by experimental data, and detailed protocols for key experiments are provided to aid in your process development.
Introduction to Host Cell Protein (HCP) Reduction
Host cell proteins (HCPs) are process-related impurities derived from the host organism used for recombinant protein production.[1] These proteins are a major concern in the manufacturing of biotherapeutics as they can affect product stability, efficacy, and potentially elicit an immunogenic response in patients.[1] Regulatory agencies mandate the reduction of HCPs to the lowest possible levels, making their clearance a critical step in downstream processing.
This guide focuses on this compound (4-MEP) chromatography, a mixed-mode chromatography technique, and compares its HCP reduction capabilities with established methods such as Protein A affinity chromatography, ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).
Mechanism of this compound (4-MEP) Chromatography
4-MEP chromatography, also known as Hydrophobic Charge Induction Chromatography (HCIC), utilizes a ligand that has a dual-mode interaction with the target protein and impurities. The 4-MEP ligand contains a pyridine (B92270) ring which is uncharged and hydrophobic at neutral pH, and a thioether group.[2] Adsorption is primarily driven by mild hydrophobic interactions between the ligand and the protein.[3] Elution is achieved by lowering the pH, which causes the pyridine ring to become positively charged, leading to electrostatic repulsion of the bound protein.[3][4] This mechanism allows for binding at physiological salt concentrations and elution under mild acidic conditions.
Performance Comparison of HCP Reduction Strategies
The following tables summarize the quantitative data on HCP reduction and product yield for 4-MEP chromatography and its alternatives, based on available literature. It is important to note that direct comparisons are challenging due to variations in feed streams, analytical methods, and process conditions across different studies.
Table 1: Performance of 4-MEP (MEP HyperCel) and other Mixed-Mode Resins
| Chromatography Resin | HCP Reduction | Product Yield | Feedstock | Reference |
| MEP HyperCel | 98% | Not Specified | Human mAb preparation | [5] |
| MEP HyperCel | 20 to 100-fold | Not Specified | CHO cell culture | [6][7] |
| HCPure | 96% | >80% | E. coli feedstock | [8] |
| HCPure | 79% | 75% | CHO cell culture | [8][9] |
| Capto Adhere | 14-fold reduction factor | 98.9% | HEK293 cell feedstock | [5] |
| Capto Adhere | 250 ng/mL to 20 ng/mL | 92% | CHO cell supernatant | [6][10] |
Table 2: Performance of Alternative Chromatography Methods
| Chromatography Method | HCP Reduction | Product Yield | Feedstock | Reference |
| Protein A Affinity | >90% | Not Specified | CHO cell culture | [1][11] |
| Protein A Affinity | 2.5-3.0 log reduction | Not Specified | Not Specified | [12] |
| Ion-Exchange (Cation) | 10-fold | Nearly quantitative | MAb pool from Protein A | [11] |
| Hydrophobic Interaction | Below limit of detection | 96.2% | Recombinant antibody | [7][13] |
Experimental Protocols
This section provides detailed methodologies for the key chromatography techniques discussed, as well as the standard method for HCP quantification.
Experimental Workflow for HCP Reduction
The following diagram illustrates a typical downstream processing workflow for monoclonal antibody (mAb) purification, highlighting the stages where different chromatography steps are employed for HCP removal.
References
- 1. researchgate.net [researchgate.net]
- 2. HCP development ELISA Kit and Antibodies process specific | Agrobio [agrobio.stago.com]
- 3. Behavior of host-cell-protein-rich aggregates in antibody capture and polishing chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Optimizing selectivity of anion hydrophobic multimodal chromatography for purification of a single‐chain variable fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. astreabioseparations.com [astreabioseparations.com]
- 11. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophobic interaction chromatography as polishing step enables obtaining ultra-pure recombinant antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Mercapto-ethyl-pyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the safe handling and disposal of 4-Mercapto-ethyl-pyridine, ensuring operational safety and environmental compliance. The following procedures are designed to provide clear, step-by-step instructions for laboratory personnel.
Immediate Safety and Handling Precautions
This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It also has a strong, unpleasant stench.[2] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Clean mouth with water and get medical attention.[2]
Waste Disposal Procedures
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][4] Do not discharge this chemical into drains or the environment.[5]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect waste this compound, in pure form or in solutions, in a dedicated, properly labeled, and sealed container.[3]
-
The container must be made of a compatible material and should be airtight to contain the stench.[3]
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
-
Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[3]
-
-
Arranging for Disposal:
-
Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Data Presentation: Hazardous Waste Classification
The following table summarizes the hazardous waste characteristics and potential classifications for this compound based on U.S. Environmental Protection Agency (EPA) regulations.
| Hazard Characteristic/Classification | Description | Relevance to this compound | EPA Waste Code |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. | Pyridine (B92270) and its derivatives are listed as toxic. | D038[3] |
| Ignitability | Waste that can create fires under certain conditions. | While this compound itself is not highly flammable, it may be dissolved in flammable solvents. | D001 (if in an ignitable solvent)[6] |
| Corrosivity | Waste that can corrode metal containers, such as storage tanks, drums, and barrels. | Not generally considered corrosive, but solutions may be. | D002 (if pH is ≤ 2 or ≥ 12.5)[6] |
| Reactivity | Waste that is unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. | Not generally considered reactive, but incompatible with strong oxidizers, acids, and bases. | D003 (if it meets reactivity criteria)[6] |
| Listed Waste (F-List) | Wastes from common manufacturing and industrial processes. | If used as a solvent, it could fall under this category. Pyridine is a listed solvent. | F005[1][2][5] |
Experimental Protocols: Laboratory-Scale Chemical Inactivation
For research settings where small quantities of this compound may need to be neutralized before disposal, chemical inactivation through oxidation can be considered. This procedure should only be performed by trained personnel in a certified chemical fume hood. It is crucial to test this procedure on a small scale (e.g., 100-200 mg) before scaling up.
Objective: To oxidize the mercaptan functional group to a less odorous and less reactive species.
Method: Oxidation with Sodium Hypochlorite (B82951) (Bleach)
This is a common method for the destruction of small quantities of thiols (mercaptans).[4]
Materials:
-
Waste this compound
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Stir bar and stir plate
-
Appropriate reaction vessel (e.g., beaker or flask) of a size that it is never more than half full
-
pH paper or pH meter
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood.
-
Dilution: For each 1 gram of the mercaptan waste, prepare a solution of at least 100 mL of water.
-
Alkalinization: Adjust the pH of the aqueous mercaptan mixture to >12 with the sodium hydroxide solution. This is to ensure the mercaptan is in its more reactive thiolate form.
-
Oxidation: Slowly and with constant stirring, add the sodium hypochlorite solution to the aqueous mercaptan mixture. The reaction can be exothermic, so the addition should be gradual to control the temperature. Add bleach until the characteristic odor of the mercaptan is no longer detectable.
-
Quenching: After the odor is gone, add a small excess of bleach and stir for an additional 30 minutes to ensure complete oxidation.
-
Neutralization: Check the pH of the final solution. Neutralize it with a suitable acid (e.g., hydrochloric acid or citric acid) to a pH between 6 and 8.
-
Disposal: The resulting solution should be collected as hazardous waste, as it may still contain pyridine derivatives and other byproducts.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Mercapto-ethyl-pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Mercapto-ethyl-pyridine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Due to the presence of a thiol group, it is also characterized by a strong, unpleasant odor.[3] Adherence to stringent safety protocols is crucial.
Recommended Personal Protective Equipment (PPE)
A summary of the required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | All handling must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control odor.[3][4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and aerosols.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Prevents direct skin contact.[3][4] |
| Skin and Body Protection | Flame-resistant lab coat. | Protects against splashes and prevents contamination of personal clothing.[3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3][4] | Minimizes inhalation of any potential vapors or aerosols.[4] |
Step-by-Step Handling and Operational Plan
A strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.[4]
Preparation:
-
Verify Engineering Controls: Ensure a certified chemical fume hood is operational.[4]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Prepare Workspace: All necessary glassware and equipment should be prepared and labeled within the fume hood.[4]
-
Waste Containers: Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[4]
Handling:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.[4]
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Inert Atmosphere: To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[4]
-
Transfers: Use a syringe or cannula for liquid transfers to minimize odor release.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]
-
Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
-
Inhalation: Remove the individual to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Call a physician.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[4]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[4]
Decontamination:
-
Glassware and Equipment: All labware that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with or soaking in a bleach solution within a fume hood to neutralize the thiol.[3][5]
-
Work Surfaces: Clean and decontaminate all work surfaces within the fume hood after handling is complete.
Final Disposal:
-
All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations.[4]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
